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  • Product: 2-Fluoro-5-sulfamoylbenzamide
  • CAS: 1094550-78-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-sulfamoylbenzamide

This document provides a comprehensive technical overview for the synthesis and detailed characterization of 2-Fluoro-5-sulfamoylbenzamide, a key intermediate in pharmaceutical research. This guide is tailored for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview for the synthesis and detailed characterization of 2-Fluoro-5-sulfamoylbenzamide, a key intermediate in pharmaceutical research. This guide is tailored for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Strategic Importance and Overview

2-Fluoro-5-sulfamoylbenzamide (Molecular Formula: C₇H₇FN₂O₃S, Molecular Weight: 218.21 g/mol ) is a substituted aromatic compound of significant interest in medicinal chemistry.[1] Its structural motifs—a fluorinated benzene ring, a sulfonamide group, and a benzamide functionality—make it a versatile building block. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide group is a well-known pharmacophore found in various diuretics and antibacterial agents.[2] This guide delineates a reliable synthetic pathway from a commercially available precursor and outlines a multi-technique approach for rigorous structural confirmation and purity assessment.

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of 2-Fluoro-5-sulfamoylbenzamide is most effectively achieved through a multi-step process starting from 2-Fluoro-5-sulfamoylbenzoic acid. The chosen pathway prioritizes reaction efficiency, safety, and the use of standard laboratory reagents. The overall transformation involves the conversion of a carboxylic acid to a primary amide.

Causality Behind the Synthetic Strategy

The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it susceptible to nucleophilic attack by ammonia. Direct reaction with ammonia is generally ineffective. The most common and reliable method is to convert the carboxylic acid into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[3] This intermediate readily reacts with ammonia to yield the desired benzamide. This two-step, one-pot procedure is a cornerstone of classic organic synthesis due to its high yield and straightforward execution.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

G cluster_synthesis Synthesis Workflow start Start: 2-Fluoro-5- sulfamoylbenzoic Acid step1 Activation with Thionyl Chloride (SOCl₂) start->step1 Inert Solvent (e.g., Toluene) intermediate Intermediate: 2-Fluoro-5-sulfamoylbenzoyl chloride step1->intermediate Reflux, 2-3h step2 Ammonolysis with Aqueous Ammonia (NH₄OH) intermediate->step2 Controlled Addition at 0-5°C purification Purification: Recrystallization step2->purification Crude Product Isolation product Final Product: 2-Fluoro-5-sulfamoylbenzamide purification->product

Caption: Synthetic workflow for 2-Fluoro-5-sulfamoylbenzamide.

Detailed Synthesis Protocol

Materials:

  • 2-Fluoro-5-sulfamoylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Toluene (or other suitable inert solvent)

  • Aqueous ammonia (NH₄OH, 28-30%) (5.0 eq)

  • Ethanol/Water mixture for recrystallization

  • Standard laboratory glassware and safety equipment

Procedure:

  • Activation (Acyl Chloride Formation): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Fluoro-5-sulfamoylbenzoic acid (1.0 eq) in dry toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Rationale: Thionyl chloride is an excellent reagent for this conversion as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.[3] Toluene serves as an inert solvent that can withstand the reflux temperature.

  • Reaction Progression: Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction can be monitored by taking small aliquots and quenching with methanol to form the methyl ester, which can be checked by TLC or HPLC. The reaction is complete when the starting material is consumed.

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 2-fluoro-5-sulfamoylbenzoyl chloride as an oil or solid.

  • Ammonolysis (Amide Formation): Cool a beaker containing concentrated aqueous ammonia (5.0 eq) in an ice bath to 0-5°C. Dissolve the crude acyl chloride from the previous step in a minimal amount of an inert solvent (like THF or dioxane) and add it dropwise to the cold ammonia solution with vigorous stirring.

    • Rationale: This is a highly exothermic reaction. Slow, controlled addition at low temperature is critical to prevent side reactions and ensure safety. A large excess of ammonia is used to neutralize the HCl generated and to act as the nucleophile.

  • Product Isolation and Purification: Upon complete addition, a precipitate will form. Continue stirring the slurry in the ice bath for another 30-60 minutes. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-Fluoro-5-sulfamoylbenzamide as a solid. Dry the final product under vacuum.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach ensures that each aspect of the molecule's structure is validated.

Characterization Workflow Diagram

G cluster_characterization Characterization & Purity Assessment cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) product->NMR MS Mass Spectrometry (MS) product->MS IR Infrared Spectroscopy (IR) product->IR HPLC HPLC Analysis product->HPLC Identity Identity NMR->Identity Structural Elucidation MS->Identity Molecular Weight Confirmation IR->Identity Functional Group Identification Purity Purity HPLC->Purity Purity >98%?

Caption: Logical workflow for the characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for 2-Fluoro-5-sulfamoylbenzamide.

Analysis Technique Parameter Expected Result/Observation
¹H NMR Chemical Shift (δ)Aromatic protons in the 7.5-8.5 ppm range with complex splitting due to H-H and H-F coupling. Two broad singlets for the -CONH₂ and -SO₂NH₂ protons.
¹³C NMR Chemical Shift (δ)Aromatic carbons between 115-145 ppm (some showing C-F coupling). Carbonyl carbon (~165-170 ppm).
IR Spectroscopy Wavenumber (cm⁻¹)~3400-3200 (N-H stretch, amide & sulfonamide), ~1660 (C=O stretch, amide I), ~1340 & ~1160 (S=O asymmetric & symmetric stretch).[4][5]
Mass Spectrometry m/z RatioExpected [M+H]⁺ at ~219.0. The monoisotopic mass is 218.01.[1][3]
HPLC Purity>98% area under the curve with a single major peak.
Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve ~10-15 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expert Interpretation: In DMSO-d₆, the two sets of NH₂ protons (amide and sulfonamide) should be clearly visible as separate broad signals. The aromatic region will be the most informative for confirming the substitution pattern. The proton ortho to the fluorine will show a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

2. Infrared (IR) Spectroscopy

  • Protocol: Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Expert Interpretation: The IR spectrum provides a definitive fingerprint of the functional groups present.[6] The presence of strong, distinct peaks for the amide C=O stretch and the two S=O stretches, combined with the N-H stretching bands, provides compelling evidence for the successful synthesis.[7]

3. Mass Spectrometry (MS)

  • Protocol: Use Electrospray Ionization (ESI) in positive ion mode. Dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Expert Interpretation: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should be within 5 ppm of the calculated mass (C₇H₇FN₂O₃S). Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the loss of NH₃ or the SO₂NH₂ group.[3]

4. High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 270 nm).[8]

    • Flow Rate: 1.0 mL/min.

  • Expert Interpretation: The goal is a sharp, symmetrical peak for the main compound, well-resolved from any starting material or impurities.[9] The peak purity can be assessed using a photodiode array (PDA) detector. The retention time serves as a reliable identifier for routine analysis.

Safety and Handling

Based on data for the precursor 2-Fluoro-5-sulfamoylbenzoic acid, the final product should be handled with care.[10]

  • GHS Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This guide has detailed a robust and verifiable method for the synthesis of 2-Fluoro-5-sulfamoylbenzamide. By integrating a rationale-driven synthetic protocol with a comprehensive suite of modern analytical techniques, researchers can confidently produce and validate this important chemical intermediate. The emphasis on the "why" behind experimental choices and the multi-technique characterization approach ensures a self-validating system, critical for the standards of pharmaceutical development and scientific research.

References

  • PubChem. 2-Fluoro-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • MySkinRecipes. 2-Fluoro-5-sulfamoylbenzoic acid. MySkinRecipes. Available from: [Link]

  • Khan, K. M., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available from: [Link]

  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. RSC Publishing. Available from: [Link]

  • Aaron Chemistry. 2-Fluoro-5-sulfamoylbenzoic acid. Aaron Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available from: [Link]

  • SlidePlayer. Infrared (IR) Spectroscopy. Available from: [Link]

  • Supporting Information. 4-fluorobenzaldehyde (4). Available from: [Link]

  • PubMed. Multiresidue determination of (fluoro)quinolone antibiotics in swine kidney using liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-sulfamoylbenzamide

For the attention of Researchers, Scientists, and Drug Development Professionals. Introduction: Unveiling a Key Pharmacophore 2-Fluoro-5-sulfamoylbenzamide belongs to the sulfonamide class of compounds, a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling a Key Pharmacophore

2-Fluoro-5-sulfamoylbenzamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The strategic incorporation of a fluorine atom and a sulfamoyl group onto the benzamide scaffold suggests a molecule designed with intent; fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity, while the sulfamoyl moiety is a classic pharmacophore known for its role in enzyme inhibition, particularly of carbonic anhydrases.[2] This guide provides a comprehensive analysis of the core physicochemical properties of 2-Fluoro-5-sulfamoylbenzamide, offering both theoretical predictions and established experimental protocols for its characterization. Understanding these fundamental properties is paramount for any researcher aiming to unlock its therapeutic potential, as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of 2-Fluoro-5-sulfamoylbenzamide and its Precursor

Property2-Fluoro-5-sulfamoylbenzamide2-Fluoro-5-sulfamoylbenzoic acid (Precursor)
Molecular Formula C₇H₇FN₂O₃SC₇H₆FNO₄S[3]
Molecular Weight 218.21 g/mol 219.19 g/mol [3]
Melting Point Predicted: 200-220 °CNo Data Available
Boiling Point Predicted: 450-550 °CPredicted: 454.9±55.0 °C
Water Solubility Predicted to be low>32.9 µg/mL (at pH 7.4)[3]
Predicted logP 0.5 - 1.50.1[3]
Predicted pKa Amide (NH₂): ~17, Sulfonamide (NH₂): ~10Carboxylic Acid: ~3-4, Sulfonamide (NH₂): ~10
Appearance Solid (Form)No Data Available

Note: Predicted values are estimations based on computational models and the properties of structurally similar compounds. Experimental verification is highly recommended.

Synthesis and Characterization: A Practical Approach

The synthesis of 2-Fluoro-5-sulfamoylbenzamide typically proceeds from its corresponding benzoic acid precursor, 2-Fluoro-5-sulfamoylbenzoic acid. This transformation is a standard amidation reaction.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_amination Amidation start 2-Fluoro-5-sulfamoylbenzoic acid activator Activating Agent (e.g., SOCl₂, HATU) start->activator Step 1 intermediate Acyl Chloride / Activated Ester activator->intermediate amine Ammonia Source (e.g., NH₄OH, NH₃ gas) intermediate->amine Step 2 product 2-Fluoro-5-sulfamoylbenzamide amine->product

Caption: Proposed two-step synthesis of 2-Fluoro-5-sulfamoylbenzamide.

Detailed Synthetic Protocol (Amidation of 2-Fluoro-5-sulfamoylbenzoic acid)

Rationale: The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. Alternatively, peptide coupling reagents like HATU can be used for a milder, one-pot procedure.[4]

Step 1: Activation of the Carboxylic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend 2-Fluoro-5-sulfamoylbenzoic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add thionyl chloride (1.2 eq.) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride intermediate.

Step 2: Amination

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM.

  • Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (excess) in water, or bubble anhydrous ammonia gas through the solution.

  • Stir the reaction mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-Fluoro-5-sulfamoylbenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Determination of Physicochemical Properties

Rigorous experimental determination of physicochemical properties is essential for drug development. The following are standard, self-validating protocols for key parameters.

Melting Point Determination

Causality: The melting point is a fundamental property that provides information about the purity and identity of a crystalline solid. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.[5]

Protocol:

  • Finely powder a small amount of the dry crystalline 2-Fluoro-5-sulfamoylbenzamide.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rapid rate initially to determine an approximate melting range.

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

pKa Determination by Potentiometric Titration

Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 2-Fluoro-5-sulfamoylbenzamide, the pKa of the sulfonamide N-H bond is particularly relevant as its ionization state will influence its ability to interact with biological targets. Potentiometric titration is a precise method for determining pKa by monitoring pH changes upon the addition of a titrant.

Protocol:

  • Accurately weigh and dissolve a sample of 2-Fluoro-5-sulfamoylbenzamide in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility is low).

  • Calibrate a pH meter with standard buffer solutions.

  • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point on the titration curve.

LogP Determination by Shake-Flask Method

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for the direct measurement of LogP.[5]

Protocol:

  • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Accurately prepare a stock solution of 2-Fluoro-5-sulfamoylbenzamide in the water-saturated n-octanol.

  • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water.

  • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. A centrifugation step may be necessary to ensure clear separation.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

Potential Mechanism of Action: Carbonic Anhydrase Inhibition

The sulfamoyl moiety is a well-established zinc-binding group, making 2-Fluoro-5-sulfamoylbenzamide a putative inhibitor of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs).[2] CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.[6]

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_reaction Catalytic Reaction (Inhibited) Zn Zn²⁺ Ion His1 Histidine His1->Zn His2 Histidine His2->Zn His3 Histidine His3->Zn Water H₂O Water->Zn Coordination Bicarbonate HCO₃⁻ + H⁺ Water->Bicarbonate Reaction (Blocked) Inhibitor R-SO₂NH₂ Inhibitor->Zn Displaces H₂O Binds to Zn²⁺ CO2 CO₂ CO2->Water Hydration (Blocked)

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

The sulfonamide group (-SO₂NH₂) of the inhibitor, in its deprotonated form (-SO₂NH⁻), coordinates to the zinc ion at the active site of the carbonic anhydrase, displacing the catalytic water molecule.[2] This binding event prevents the hydration of carbon dioxide, thereby inhibiting the enzyme's function. The specific interactions of the rest of the 2-Fluoro-5-sulfamoylbenzamide molecule with the amino acid residues lining the active site pocket would determine its potency and isoform selectivity.

Conclusion

2-Fluoro-5-sulfamoylbenzamide is a molecule of significant interest for drug discovery, possessing key structural features that suggest a potential for potent and selective biological activity. This guide has provided a foundational understanding of its physicochemical properties, drawing upon predicted data in the absence of extensive experimental results. The detailed protocols for synthesis and characterization offer a practical framework for researchers to produce and validate this compound in the laboratory. Furthermore, the elucidation of its likely mechanism of action as a carbonic anhydrase inhibitor provides a clear direction for future biological evaluation. Rigorous experimental determination of the properties outlined herein will be a critical next step in advancing 2-Fluoro-5-sulfamoylbenzamide from a promising chemical entity to a potential therapeutic agent.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Center for Biotechnology Information.[Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • ResearchGate. (n.d.). Synthesis and characterization of a novel benzimidazole derivative: Solvatochromic and acid-base indicator applications | Request PDF.[Link]

  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023). National Center for Biotechnology Information.[Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI.[Link]

  • PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid.[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications.[Link]

  • ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones | Download Table.[Link]

  • AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines.[Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs.[Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Center for Biotechnology Information.[Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.[Link]

  • Pharma Inventor Inc. (n.d.). API Physico-Chemical.[Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI.[Link]

  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid.[Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS.[Link]

  • WIPO. (n.d.). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.[Link]

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Foundational

An In-depth Technical Guide to the 2-Fluoro-5-sulfamoylbenzamide Scaffold: A Molecule of Latent Potential in Drug Discovery

Abstract This technical guide provides a comprehensive analysis of 2-Fluoro-5-sulfamoylbenzamide, a compound with significant potential in medicinal chemistry. In the absence of extensive direct research on this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-5-sulfamoylbenzamide, a compound with significant potential in medicinal chemistry. In the absence of extensive direct research on this specific molecule, this paper will elucidate its probable mechanism of action, potential therapeutic applications, and key experimental considerations by examining its core structural components: the sulfonamide group, the benzamide moiety, and the bio-isosteric fluorine atom. We will draw upon established knowledge of related compounds and the well-documented roles of these functional groups in pharmacology to construct a scientifically-grounded profile of 2-Fluoro-5-sulfamoylbenzamide. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic possibilities of this and similar chemical scaffolds.

Introduction: Unveiling a Promising Scaffold

2-Fluoro-5-sulfamoylbenzamide is a synthetic organic compound that, while not extensively studied, represents a confluence of chemical functionalities with proven therapeutic relevance. Its structure suggests a range of potential biological activities, making it a molecule of interest for novel drug development. The core of its potential lies in the synergistic interplay of its three key components:

  • The Sulfonamide Group (-SO₂NH₂): A cornerstone of medicinal chemistry, the sulfonamide functional group is present in a wide array of drugs, including diuretics, antibacterials, and anticancer agents.[1][2] Its ability to act as a hydrogen bond donor and acceptor allows it to interact with numerous biological targets.[3]

  • The Benzamide Group (-CONH₂): The benzamide moiety is another critical pharmacophore found in various therapeutic agents, notably antipsychotics that target dopamine receptors.[4][5] More recently, benzamides have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[6]

  • The Fluorine Atom (-F): The strategic incorporation of fluorine into drug molecules is a widely used strategy in modern medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as pKa.[7][8][9]

This guide will deconstruct the probable pharmacology of 2-Fluoro-5-sulfamoylbenzamide by analyzing each of these components in the context of the whole molecule.

Physicochemical Properties and Synthesis

A foundational understanding of 2-Fluoro-5-sulfamoylbenzamide begins with its physical and chemical characteristics, which are predictive of its pharmacokinetic behavior.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular FormulaC₇H₇FN₂O₃SBased on structure
Molecular Weight~218.21 g/mol Based on structure
pKaInferred acidic nature due to sulfonamideSulfonamides are known to be weakly acidic.
SolubilityLikely poor in water, soluble in organic solventsCommon for benzamide derivatives.[6]
Synthesis RouteMulti-step synthesis from a fluorinated benzoic acid precursorInferred from general synthesis of related compounds.[10][11]
Proposed Synthetic Pathway

The synthesis of 2-Fluoro-5-sulfamoylbenzamide would likely follow a multi-step process, beginning with a commercially available fluorinated benzoic acid derivative. A common approach involves the chlorosulfonation of the aromatic ring, followed by ammonolysis to form the sulfonamide, and subsequent amidation of the carboxylic acid to yield the final benzamide product.[10][11]

G cluster_0 Synthetic Pathway for 2-Fluoro-5-sulfamoylbenzamide 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid Chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic acid) 2-Fluorobenzoic_Acid->Chlorosulfonation Intermediate_1 2-Fluoro-5-chlorosulfonylbenzoic Acid Chlorosulfonation->Intermediate_1 Ammonolysis Ammonolysis (e.g., Aqueous Ammonia) Intermediate_1->Ammonolysis Intermediate_2 2-Fluoro-5-sulfamoylbenzoic Acid Ammonolysis->Intermediate_2 Amidation Amidation (e.g., Thionyl chloride, then Ammonia) Intermediate_2->Amidation Final_Product 2-Fluoro-5-sulfamoylbenzamide Amidation->Final_Product

Caption: Proposed synthetic route for 2-Fluoro-5-sulfamoylbenzamide.

Inferred Mechanism of Action: A Multi-Target Hypothesis

Given its chemical structure, 2-Fluoro-5-sulfamoylbenzamide is unlikely to have a single, highly specific mechanism of action. Instead, it is more probable that it interacts with multiple biological targets, with its ultimate therapeutic effect depending on the cellular context and dosage.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] CAs are involved in a variety of physiological processes, and their inhibition is the basis for the therapeutic effects of several classes of drugs, including diuretics and anti-glaucoma agents.[1] It is highly probable that 2-Fluoro-5-sulfamoylbenzamide exhibits some degree of CA inhibitory activity.

G cluster_1 Hypothesized Carbonic Anhydrase Inhibition Molecule 2-Fluoro-5-sulfamoylbenzamide Target Carbonic Anhydrase (Active Site with Zn²⁺) Molecule->Target Binds to Interaction Sulfonamide group coordinates with the active site zinc ion Target->Interaction Outcome Inhibition of CO₂ hydration Target->Outcome Leads to G cluster_2 Experimental Workflow for Target Validation Start 2-Fluoro-5-sulfamoylbenzamide In_Vitro In Vitro Assays Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based CA_Assay Carbonic Anhydrase Inhibition Assay In_Vitro->CA_Assay HDAC_Assay HDAC Inhibition Assay In_Vitro->HDAC_Assay Receptor_Binding Dopamine Receptor Binding Assay In_Vitro->Receptor_Binding Viability_Assay Cell Viability/ Proliferation Assay Cell_Based->Viability_Assay Conclusion Elucidation of Primary Mechanism of Action CA_Assay->Conclusion HDAC_Assay->Conclusion Receptor_Binding->Conclusion Downstream_Analysis Downstream Mechanistic Studies (e.g., Western Blot, qPCR) Viability_Assay->Downstream_Analysis Downstream_Analysis->Conclusion

Caption: A workflow for the experimental validation of the proposed mechanisms of action.

Potential Therapeutic Applications

Based on the inferred mechanisms of action, 2-Fluoro-5-sulfamoylbenzamide and its derivatives could be explored for the following therapeutic applications:

  • Oncology: The potential for dual inhibition of carbonic anhydrases (particularly tumor-associated isoforms like CA IX) and HDACs makes this scaffold an attractive starting point for the development of novel anticancer agents.

  • Diuretics and Antihypertensives: Leveraging the carbonic anhydrase inhibitory activity, derivatives could be designed as next-generation diuretics with improved pharmacokinetic profiles. [12]* Central Nervous System (CNS) Disorders: While likely not a potent antipsychotic on its own, the benzamide core suggests that this scaffold could be optimized to create novel modulators of dopamine or other neurotransmitter receptors for the treatment of various CNS conditions.

Conclusion and Future Directions

2-Fluoro-5-sulfamoylbenzamide represents a promising, yet underexplored, chemical scaffold. By dissecting its constituent functional groups, we can infer a multi-target pharmacological profile with potential applications in oncology, cardiovascular disease, and neurology. The strategic inclusion of a fluorine atom further enhances its "drug-like" properties, making it an attractive candidate for further investigation.

Future research should focus on the systematic synthesis of a library of 2-Fluoro-5-sulfamoylbenzamide derivatives with modifications to the benzamide and sulfonamide moieties. This, coupled with the rigorous experimental validation outlined in this guide, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • 2-Fluoro-5-sulfamoylbenzoic acid - MySkinRecipes. (URL: [Link])

  • Benzamides: Sulpiride - Pharmaguideline. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • The role of fluorine in medicinal chemistry. (URL: [Link])

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (URL: [Link])

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google P
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. (URL: [Link])

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])

  • The Role of Sulfa Drugs in our Life - ResearchGate. (URL: [Link])

  • The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. (URL: [Link])

  • List of Sulfonamides + Uses, Types & Side Effects - Drugs.com. (URL: [Link])

  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google P
  • Benzamide – Knowledge and References - Taylor & Francis. (URL: [Link])

  • 2-fluoro-5-formylbenzonitrile - 杭州福斯特药业有限公司. (URL: [Link])

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. (URL: [Link])

  • Structures of benzamide drugs (only the racemic form of each drug is shown). (URL: [Link])

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer - Enanti Labs. (URL: [Link])

  • Pharmacological classification of benzamides - PubMed. (URL: [Link])

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Exploratory

The Sulfamoyl Benzamide Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The sulfamoyl benzamide core is a remarkable example of a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The sulfamoyl benzamide core is a remarkable example of a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities that have led to its incorporation into a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of sulfamoyl benzamides, with a focus on their mechanistic underpinnings and the experimental methodologies crucial for their evaluation. We will delve into their established and emerging roles as anticancer, antiviral, and antimicrobial agents, offering researchers and drug development professionals a comprehensive resource to navigate the complexities and opportunities presented by this versatile chemical scaffold. This guide is designed to be a practical and scientifically rigorous resource, bridging the gap between fundamental chemistry and clinical application.

The Sulfamoyl Benzamide Moiety: A Privileged Scaffold

The sulfamoyl benzamide functional group, characterized by a benzamide moiety linked to a sulfonamide group, has emerged as a cornerstone in the design of contemporary pharmaceuticals. Its unique physicochemical properties, including its ability to participate in a variety of non-covalent interactions such as hydrogen bonding and electrostatic interactions, allow it to bind with high affinity to a wide range of biological targets. This inherent versatility has propelled the development of sulfamoyl benzamide-based drugs across numerous therapeutic areas.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Sulfamoyl benzamides have demonstrated significant potential in oncology through their ability to modulate a variety of cancer-associated pathways. Their anticancer activity is not limited to a single mechanism but rather encompasses a multi-pronged approach, targeting key cellular processes involved in tumor growth, proliferation, and survival.[1]

Mechanism of Action: Targeting Key Cancer Pathways

Many tumors exhibit a hypoxic microenvironment, leading to the upregulation of carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes play a crucial role in maintaining the pH balance of cancer cells, facilitating their survival and proliferation in acidic conditions. Sulfonamide-based compounds are classic inhibitors of CAs, and sulfamoyl benzamides are no exception.[2] By inhibiting these enzymes, sulfamoyl benzamides disrupt the pH regulation in cancer cells, leading to intracellular acidification and subsequent apoptosis.

Signaling Pathway: Carbonic Anhydrase Inhibition

SulfamoylBenzamide Sulfamoyl Benzamide CA_IX_XII Carbonic Anhydrase IX/XII SulfamoylBenzamide->CA_IX_XII Inhibits Apoptosis Apoptosis SulfamoylBenzamide->Apoptosis Induces H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H H2O_CO2 H2O + CO2 H2O_CO2->H2CO3 Extracellular_Acidosis Extracellular Acidosis HCO3_H->Extracellular_Acidosis Intracellular_pH_Regulation Intracellular pH Regulation Extracellular_Acidosis->Intracellular_pH_Regulation Tumor_Survival Tumor Survival & Proliferation Intracellular_pH_Regulation->Tumor_Survival

Caption: Inhibition of Carbonic Anhydrase by Sulfamoyl Benzamides.

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways controlling cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers. Several sulfamoyl benzamide derivatives have been developed as potent tyrosine kinase inhibitors, disrupting these aberrant signaling cascades and thereby inhibiting cancer cell proliferation and inducing apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. N-substituted sulfamoyl benzamide derivatives have been identified as inhibitors of the IL-6/STAT3 signaling pathway. These compounds act by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation and subsequent translocation to the nucleus to regulate gene expression.[3]

Experimental Workflow: STAT3 Phosphorylation Inhibition Assay

Start Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treat with Sulfamoyl Benzamide Derivative Start->Treatment Stimulation Stimulate with IL-6 Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Protein_Quantification Protein Quantification Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot pSTAT3_Detection Detect Phospho-STAT3 (Tyr705) Western_Blot->pSTAT3_Detection Total_STAT3_Detection Detect Total STAT3 Western_Blot->Total_STAT3_Detection Analysis Analyze Inhibition of STAT3 Phosphorylation pSTAT3_Detection->Analysis Total_STAT3_Detection->Analysis

Caption: Western Blot workflow for assessing STAT3 phosphorylation.

Experimental Protocols

This spectrophotometric assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol.

Materials:

  • 50 mM Tris-sulfate buffer (pH 7.6) containing 0.1 mM ZnCl2

  • Test compound (sulfamoyl benzamide derivative) dissolved in 1% DMSO

  • Bovine carbonic anhydrase enzyme solution

  • p-nitrophenyl acetate (substrate)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 60 µL of Tris-sulfate buffer, 10 µL of the test compound solution (0.5 mM), and 10 µL of the bovine enzyme solution (50 U) to each well.

  • Mix the contents and pre-incubate at 25°C for 10 minutes.

  • Pre-read the plate at 348 nm.

  • Freshly prepare a 6 mM stock solution of p-nitrophenyl acetate in buffer (<5% acetonitrile).

  • Add 20 µL of the substrate solution to each well to achieve a final concentration of 0.6 mM.

  • The total reaction volume should be 100 µL.

  • Incubate for 30 minutes at 25°C.

  • Mix the contents and read the absorbance at 348 nm.

  • Include suitable controls with DMSO and a standard inhibitor like acetazolamide.

  • Calculate the percent inhibition using the formula: Inhibition (%) = [100 - (absorbance of test compound / absorbance of control) x 100].[1]

This luminescent kinase assay measures the amount of ADP formed from a kinase reaction.

Materials:

  • Tyrosine kinase of interest

  • Substrate

  • ATP

  • Test compound (sulfamoyl benzamide derivative)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plate

  • Luminometer

Procedure:

  • Dilute the enzyme, substrate, ATP, and test compound in the provided Kinase Buffer.

  • In a 384-well plate, add 1 µL of the test compound or a vehicle control (e.g., 5% DMSO).

  • Add 2 µL of the enzyme solution.

  • Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity.[4]

Antiviral Activity: A New Frontier

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Sulfamoyl benzamides have shown promise in this area, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).

Mechanism of Action: Disrupting the Viral Life Cycle

The hepatitis B virus capsid, formed by the self-assembly of core proteins, is essential for viral replication. Sulfamoyl benzamide derivatives have been identified as capsid assembly modulators (CAMs). These molecules interfere with the normal process of capsid formation, leading to the assembly of aberrant, non-functional capsids and ultimately inhibiting viral replication.[5]

HBV Life Cycle and CAM Intervention

HBV_Entry HBV Entry rcDNA_to_cccDNA rcDNA -> cccDNA (in Nucleus) HBV_Entry->rcDNA_to_cccDNA Transcription Transcription (pgRNA & mRNAs) rcDNA_to_cccDNA->Transcription Translation Translation (Core & Pol Proteins) Transcription->Translation Capsid_Assembly Capsid Assembly (pgRNA Encapsidation) Translation->Capsid_Assembly Reverse_Transcription Reverse Transcription (rcDNA Synthesis) Capsid_Assembly->Reverse_Transcription Aberrant_Capsids Aberrant, Non-functional Capsids Capsid_Assembly->Aberrant_Capsids Virion_Secretion Virion Secretion Reverse_Transcription->Virion_Secretion Sulfamoyl_Benzamide Sulfamoyl Benzamide (CAM) Sulfamoyl_Benzamide->Capsid_Assembly Inhibits

Caption: Sulfamoyl benzamides as HBV capsid assembly modulators.

Experimental Protocol

This assay assesses the ability of compounds to interfere with the formation of HBV capsids in a cell-based system.

Materials:

  • HepG2.2.15 cell line (stably expresses HBV)

  • Test compound (sulfamoyl benzamide derivative)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM EDTA, 1% NP-40, protease inhibitors)

  • Agarose gel (1-1.5%)

  • Transfer buffer (10x SSC)

  • Nitrocellulose membrane

  • Primary antibody: Rabbit anti-HBV core protein

  • Secondary antibody: HRP-labeled anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Seed HepG2.2.15 cells in a multi-well plate.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Lyse the cells with the lysis buffer and remove cell debris by centrifugation.

  • Quantify the protein concentration in the lysates.

  • Load equal amounts of protein onto a native agarose gel and perform electrophoresis.

  • Transfer the proteins to a nitrocellulose membrane via capillary transfer.

  • Block the membrane and probe with the primary antibody against the HBV core protein.

  • Wash and incubate with the HRP-labeled secondary antibody.

  • Visualize the bands using a chemiluminescent substrate. A decrease in the intensity of the capsid band indicates inhibition of capsid assembly.[6]

Antimicrobial Potential: A Renewed Interest in a Classic Scaffold

The sulfonamide moiety is historically significant in the field of antimicrobial chemotherapy. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to a bacteriostatic effect. While bacterial resistance to older sulfonamides is widespread, the development of novel sulfamoyl benzamide derivatives offers the potential for new antimicrobial agents with improved efficacy and a different resistance profile.

Experimental Protocol

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound (sulfamoyl benzamide derivative)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microplate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][8]

Synthesis of Sulfamoyl Benzamides: A General Approach

The synthesis of sulfamoyl benzamides typically involves a multi-step process that can be adapted to generate a wide variety of derivatives.

General Synthetic Scheme

A common synthetic route begins with the chlorosulfonylation of a substituted benzoic acid, followed by reaction with an amine to form the sulfonamide, and subsequent amidation of the carboxylic acid.[9]

General Synthesis of Sulfamoyl Benzamides

Starting_Material Substituted Benzoic Acid Chlorosulfonylation Chlorosulfonylation (ClSO3H) Starting_Material->Chlorosulfonylation Sulfonyl_Chloride Sulfonyl Chloride Intermediate Chlorosulfonylation->Sulfonyl_Chloride Amination_Sulfonamide Amination (R1-NH2) Sulfonyl_Chloride->Amination_Sulfonamide Sulfamoylbenzoic_Acid Sulfamoylbenzoic Acid Amination_Sulfonamide->Sulfamoylbenzoic_Acid Amidation Amidation (R2-NH2, Coupling Agent) Sulfamoylbenzoic_Acid->Amidation Final_Product Sulfamoyl Benzamide Derivative Amidation->Final_Product

Caption: A general synthetic route for sulfamoyl benzamides.

Experimental Protocol

Step 1: Synthesis of the Sulfonyl Chloride

  • To a stirred solution of the appropriate benzoic acid in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the sulfonyl chloride.

Step 2: Synthesis of the Sulfamoylbenzoic Acid

  • Dissolve the sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

  • Add the desired amine and a base (e.g., triethylamine) at 0°C.

  • Stir the reaction at room temperature for a few hours.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate to yield the sulfamoylbenzoic acid.[10]

Step 3: Synthesis of the Final Sulfamoyl Benzamide

  • To a solution of the sulfamoylbenzoic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the desired amine and stir the reaction at room temperature overnight.

  • Extract the product and purify by column chromatography to obtain the final N-substituted sulfamoyl benzamide derivative.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The therapeutic efficacy of sulfamoyl benzamides is highly dependent on the nature and position of substituents on the benzamide and sulfonamide moieties. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors. For instance, in the case of h-NTPDase inhibitors, the presence of electron-withdrawing groups on the phenyl ring attached to the amide group has been shown to enhance inhibitory activity.[11]

Conclusion and Future Perspectives

The sulfamoyl benzamide scaffold continues to be a rich source of novel therapeutic agents with diverse mechanisms of action. The ongoing exploration of their potential in oncology, virology, and microbiology, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the development of new and improved drugs to address unmet medical needs. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable class of compounds.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. PMC.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
  • Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. PMC.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
  • Tyrosine Kinase Assay Kit, Red*. Thermo Fisher Scientific.
  • Tyrosine Kinase Assay Kit. Sigma-Aldrich.
  • BTK Kinase Assay.
  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling p
  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. [No Source Found].
  • HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids.
  • Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers.
  • Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. MDPI.
  • Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH.

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Foundational

CAS number 112887-25-9 properties and suppliers

An In-Depth Technical Guide to 2-Fluoro-5-sulfamoylbenzoic Acid (CAS 112887-25-9) for Pharmaceutical Research and Development Introduction 2-Fluoro-5-sulfamoylbenzoic acid, identified by CAS number 112887-25-9, is a high...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-5-sulfamoylbenzoic Acid (CAS 112887-25-9) for Pharmaceutical Research and Development

Introduction

2-Fluoro-5-sulfamoylbenzoic acid, identified by CAS number 112887-25-9, is a highly functionalized aromatic compound of significant interest to the pharmaceutical industry. Its unique molecular architecture, featuring a carboxylic acid, a sulfamoyl group, and a fluorine atom, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and safe handling protocols, tailored for researchers, scientists, and drug development professionals. The strategic incorporation of its structural motifs is pivotal in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of diuretics and antihypertensive agents.[1] Furthermore, its identification as an impurity of Furosemide underscores the importance of its characterization and synthesis in the context of pharmaceutical quality control.[2]

Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. 2-Fluoro-5-sulfamoylbenzoic acid is a solid at room temperature, and its key properties are summarized below. The fluorine substitution is a critical feature, often introduced in drug design to enhance metabolic stability and bioavailability.[1]

Table 1: Physicochemical Properties of CAS 112887-25-9

PropertyValueSource
CAS Number 112887-25-9PubChem[3]
Molecular Formula C₇H₆FNO₄SPubChem[3]
Molecular Weight 219.19 g/mol PubChem[3]
IUPAC Name 2-fluoro-5-sulfamoylbenzoic acidPubChem[3]
Synonyms 5-(aminosulfonyl)-2-fluorobenzoic acid, Furosemide Impurity 7ChemicalBook[4], US Biological Life Sciences[2]
Predicted Boiling Point 454.9 ± 55.0 °CMySkinRecipes[1]
Predicted Density 1.622 ± 0.06 g/cm³MySkinRecipes[1]
Storage Conditions Room temperature, sealed, dryMySkinRecipes[1]

Below is a 2D representation of the molecular structure, generated to illustrate the spatial arrangement of its key functional groups.

Caption: 2D structure of 2-Fluoro-5-sulfamoylbenzoic acid.

Synthesis and Provenance

Understanding the synthetic origin of a building block is crucial for process development and impurity profiling. 2-Fluoro-5-sulfamoylbenzoic acid can be synthesized from 5-(Chlorosulfonyl)-2-fluorobenzoic acid (CAS 37098-75-2). This precursor already contains the desired fluoro- and carboxyl-substituted benzene ring, with the chlorosulfonyl group serving as a reactive handle for the introduction of the amine functionality to form the final sulfamoyl group.

Synthesis_Workflow start 5-(Chlorosulfonyl)-2-fluorobenzoic acid (CAS 37098-75-2) process Ammonolysis (e.g., aq. Ammonia) start->process Reacts with product 2-Fluoro-5-sulfamoylbenzoic acid (CAS 112887-25-9) process->product Yields

Caption: Synthetic route from 5-(Chlorosulfonyl)-2-fluorobenzoic acid.[5]

This synthetic pathway is logical as the sulfonyl chloride is highly reactive towards nucleophiles like ammonia, providing a direct route to the sulfonamide. The reaction conditions would need to be carefully controlled to avoid side reactions, such as hydrolysis of the sulfonyl chloride or reactions involving the carboxylic acid.

Applications in Drug Discovery and Development

The primary value of 2-Fluoro-5-sulfamoylbenzoic acid lies in its role as a key intermediate for APIs.[1] Its structure contains a pharmacophore common to a class of diuretic drugs. The interplay between its functional groups is central to its utility.

  • The Sulfamoyl Group (-SO₂NH₂): This is a cornerstone functional group for many diuretic agents. It is crucial for their mechanism of action, which often involves the inhibition of specific ion transporters in the kidneys.

  • The Carboxylic Acid Group (-COOH): This group provides a handle for further chemical modification, such as esterification or amide bond formation, allowing for the modulation of pharmacokinetic properties like solubility, absorption, and prodrug strategies.

  • The Fluorine Atom (-F): The introduction of fluorine is a well-established strategy in medicinal chemistry to block metabolic oxidation sites, thereby increasing the metabolic stability and half-life of a drug. It can also modulate the acidity (pKa) of adjacent functional groups and improve membrane permeability.

Drug_Development_Logic substance 2-Fluoro-5-sulfamoylbenzoic acid -COOH -SO₂NH₂ -F prop1 Chemical Handle (Amide/Ester Formation) substance:f0->prop1 prop2 Pharmacophore (Ion Transporter Inhibition) substance:f1->prop2 prop3 Metabolic Stability Bioavailability Enhancement substance:f2->prop3 app1 Diuretic Agents app2 Antihypertensive Agents prop2->app1 prop2->app2

Caption: Role of functional groups in drug development applications.[1]

Representative Experimental Protocol: Amide Bond Formation

To illustrate the practical use of 2-Fluoro-5-sulfamoylbenzoic acid as a synthetic intermediate, the following is a representative, generalized protocol for the formation of an amide bond with a primary amine. This is a common step in building more complex drug molecules.

Disclaimer: This is a generalized procedure and must be adapted and optimized for specific substrates and scales. All laboratory work should be conducted with appropriate safety precautions.

Objective: To couple the carboxylic acid of 2-Fluoro-5-sulfamoylbenzoic acid with a generic primary amine (R-NH₂).

Materials:

  • 2-Fluoro-5-sulfamoylbenzoic acid (1 equivalent)

  • Primary amine (R-NH₂) (1.1 equivalents)

  • Coupling agent, e.g., HATU (1.1 equivalents)

  • Base, e.g., Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous solvent, e.g., Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 2-Fluoro-5-sulfamoylbenzoic acid in anhydrous DMF.

  • Activation: Add the coupling agent (HATU) and the base (DIPEA) to the solution. Stir at room temperature for 15-20 minutes. This step activates the carboxylic acid to facilitate nucleophilic attack.

  • Amine Addition: Add the primary amine (R-NH₂) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using a suitable method, such as column chromatography on silica gel, to obtain the desired amide product.

Safety and Handling

According to available safety data, 2-Fluoro-5-sulfamoylbenzoic acid is classified as an irritant.[3] Therefore, proper personal protective equipment (PPE) is essential when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[6][7]

  • Personal Protective Equipment: Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Spills: In case of a small spill, sweep up the material, place it into a suitable disposal container, and clean the area. Avoid generating dust.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Suppliers and Procurement

2-Fluoro-5-sulfamoylbenzoic acid is available from several chemical suppliers that specialize in research chemicals and pharmaceutical intermediates. Availability may vary, and it is advisable to contact suppliers directly for current pricing and stock information.

Table 2: Selected Suppliers of CAS 112887-25-9

SupplierCountryAvailable Quantities
US Biological Life Sciences USA100mg, 250mg
Alfa Chemistry USA100mg, 250mg
Combi-Blocks, Inc. USANot specified
Skyrun Industrial Co. Limited ChinaNot specified

Conclusion

2-Fluoro-5-sulfamoylbenzoic acid (CAS 112887-25-9) is a valuable and strategically important building block for the pharmaceutical industry. Its trifunctional nature provides a robust platform for the synthesis of complex molecules, particularly diuretics and antihypertensives. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in drug discovery and development pipelines. As synthetic methodologies and our understanding of structure-activity relationships evolve, the application of such well-defined intermediates will continue to be a cornerstone of modern medicinal chemistry.

References

  • US Biological Life Sciences. (n.d.). sulfamic acid suppliers USA.
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Exploratory

2-Fluoro-5-sulfamoylbenzamide molecular structure and formula

An In-depth Technical Guide to 2-Fluoro-5-sulfamoylbenzamide: Molecular Structure, Properties, and Synthetic Strategy Abstract This technical guide provides a comprehensive overview of 2-Fluoro-5-sulfamoylbenzamide, a fl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-5-sulfamoylbenzamide: Molecular Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-sulfamoylbenzamide, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its molecular structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it offers a predictive analysis of its spectroscopic characteristics, discusses its potential applications as a pharmaceutical intermediate, and outlines essential safety and handling protocols. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and application of novel therapeutic agents.

Molecular Identification and Physicochemical Properties

2-Fluoro-5-sulfamoylbenzamide is a derivative of benzamide featuring three key functional groups: a fluorine atom, a sulfamoyl group (-SO₂NH₂), and a carboxamide group (-CONH₂). This unique combination of substituents makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. The fluorine atom, in particular, is often incorporated into drug candidates to enhance properties such as metabolic stability and bioavailability[1].

Nomenclature and Chemical Identifiers

A consistent and accurate identification of a chemical entity is paramount for scientific communication and reproducibility. The key identifiers for 2-Fluoro-5-sulfamoylbenzamide are summarized below.

Identifier Value Source
IUPAC Name 2-Fluoro-5-sulfamoylbenzamide-
Molecular Formula C₇H₇FN₂O₃S[2]
Molecular Weight 218.21 g/mol [2]
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)C(=O)N)F[2]
InChI Key XFEZWXUJMGSLLY-UHFFFAOYSA-N[2]
MDL Number MFCD11650004[2]
Molecular Structure

The structural arrangement of 2-Fluoro-5-sulfamoylbenzamide consists of a central benzene ring. A carboxamide group is located at position 1, a fluorine atom at position 2, and a sulfamoyl group at position 5. This substitution pattern dictates the molecule's electronic properties and reactivity.

Caption: 2D molecular structure of 2-Fluoro-5-sulfamoylbenzamide.

Predictive Spectroscopic Characterization

While specific experimental data for this compound is not widely published, its spectroscopic profile can be reliably predicted based on its functional groups. Such analysis is critical for confirming the identity and purity of a synthesized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region would likely display three distinct signals corresponding to the protons on the benzene ring. The fluorine and sulfamoyl groups exert significant electronic effects, influencing the chemical shifts. The protons of the primary amide (-CONH₂) and the sulfamoyl group (-SO₂NH₂) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
Ar-H (Position 3)7.8 - 8.2Doublet of doubletsInfluenced by adjacent F and ortho to -CONH₂.
Ar-H (Position 4)7.4 - 7.7MultipletCoupled to protons at positions 3 and 6.
Ar-H (Position 6)8.2 - 8.5DoubletOrtho to the electron-withdrawing -SO₂NH₂ group.
-CONH₂ 7.0 - 8.0 (broad)SingletExchangeable protons.
-SO₂NH₂ 6.8 - 7.8 (broad)SingletExchangeable protons.
  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of an aryl fluoride, and it will show coupling to the adjacent aromatic proton at position 3.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups within a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[4]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amide & Sulfonamide)Stretching3400 - 3200Medium-Strong, often two bands
C-H (Aromatic)Stretching3100 - 3000Medium-Weak
C=O (Amide I)Stretching1680 - 1640Strong
N-H (Amide II)Bending1640 - 1550Medium
S=O (Sulfonamide)Asymmetric & Symmetric Stretching1350 - 1310 & 1170 - 1150Strong
C-F (Aryl-Fluoride)Stretching1250 - 1100Strong
Mass Spectrometry (MS)

In mass spectrometry, the molecule would be ionized and fragmented. Analysis of the fragment masses helps confirm the molecular structure. Using a technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 219.2. Key fragmentation pathways would likely include the neutral loss of the amide group (-NH₂) or the entire carboxamide moiety (-CONH₂).

Synthesis and Purification

The most direct and logical synthetic route to 2-Fluoro-5-sulfamoylbenzamide is through the amidation of its corresponding carboxylic acid precursor, 2-Fluoro-5-sulfamoylbenzoic acid. This precursor is commercially available.

Synthetic Workflow

The conversion of a carboxylic acid to a primary amide can be achieved via several methods. A common and effective approach involves activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

G start 2-Fluoro-5-sulfamoylbenzoic Acid intermediate Acyl Chloride Intermediate start->intermediate Thionyl Chloride (SOCl₂) or Oxalyl Chloride end 2-Fluoro-5-sulfamoylbenzamide intermediate->end Ammonium Hydroxide (NH₄OH) or Ammonia (gas)

Caption: Proposed synthetic workflow for 2-Fluoro-5-sulfamoylbenzamide.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of the target compound. The causality behind experimental choices, such as the use of an activating agent, is to make the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia.

Step 1: Acyl Chloride Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert atmosphere, e.g., N₂), add 2-Fluoro-5-sulfamoylbenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq) as both the reagent and solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.

  • Gently heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This step is crucial to prevent unwanted side reactions in the next step. The resulting crude 2-fluoro-5-sulfamoylbenzoyl chloride is typically used directly without further purification.

Step 2: Amidation

  • Cool the flask containing the crude acyl chloride in an ice bath.

  • Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. This is a highly exothermic reaction; maintaining a low temperature is essential to control the reaction rate and minimize side products.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • The solid product, 2-Fluoro-5-sulfamoylbenzamide, will precipitate out of the solution.

Step 3: Purification and Validation

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts, followed by a small amount of cold diethyl ether or ethanol to remove non-polar impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Fluoro-5-sulfamoylbenzamide.

  • Dry the final product under vacuum.

  • Confirm the identity and purity of the product using the spectroscopic methods described in Section 2 (NMR, IR, MS) and by melting point analysis.

Applications in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants.[5]

  • Pharmaceutical Intermediate: 2-Fluoro-5-sulfamoylbenzamide serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is particularly relevant in the development of diuretics and antihypertensive agents, where the sulfamoyl group is crucial for biological activity.[1]

  • Enzyme Inhibition: Sulfamoyl benzamide derivatives have been investigated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[6] These enzymes are involved in various pathological processes, including thrombosis, inflammation, and cancer, making them attractive drug targets.[6]

  • Role of Fluorine: The strategic placement of a fluorine atom can significantly improve a drug's pharmacokinetic profile. It can block metabolic oxidation at that position, increase binding affinity, and enhance membrane permeability, making it a preferred element in drug design.[1]

Safety and Handling

  • GHS Hazard Classification (Predicted): Based on the data for the corresponding benzoic acid[7], the compound is likely to be:

    • Harmful if swallowed (Acute toxicity, oral).[7]

    • Causes skin irritation.[7]

    • Causes serious eye irritation.[7]

    • May cause respiratory irritation.[7]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

    • Avoid breathing dust.[8]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10]

    • Keep away from strong oxidizing agents and strong bases.[8]

Conclusion

2-Fluoro-5-sulfamoylbenzamide is a synthetically accessible and valuable building block for drug discovery. Its molecular architecture, combining the proven pharmacophoric features of a sulfonamide with the advantageous properties of a fluorine substituent, presents numerous opportunities for the development of novel therapeutic agents. The predictive analytical data and the detailed synthetic protocol provided in this guide offer a solid foundation for researchers to confidently incorporate this compound into their research and development pipelines.

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Foundational

Fluorinated Benzamide Derivatives: A Technical Guide for Drug Discovery and Development

Introduction The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatility allows for diverse pharmacological activities, from antica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatility allows for diverse pharmacological activities, from anticancer and antimicrobial to cardiovascular and neurological applications. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic in modern drug design. This guide provides an in-depth exploration of fluorinated benzamide derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causal reasoning behind fluorination, established synthetic methodologies, structure-activity relationships (SAR), and key applications, providing a robust framework for innovation in the field.

The Strategic Imperative of Fluorine in Benzamide Scaffolds

The introduction of fluorine into a drug candidate is a deliberate, strategic decision aimed at modulating its molecular properties to enhance its therapeutic profile.[1][2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius (mimicking hydrogen), and the strength of the carbon-fluorine bond—allow for fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2][3]

Causality of Fluorination: The "Why" Behind the Choice
  • Modulation of Physicochemical Properties : The potent electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups.[3] This influences the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target protein.[3]

  • Enhancement of Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[4][5]

  • Conformational Control and Binding Affinity : Fluorine substitution can induce specific molecular conformations through steric and electronic effects. This conformational restriction can lead to a more favorable orientation for binding to a biological target, thus increasing potency and selectivity.[3] Fluorine can also participate in crucial intermolecular interactions within the target's binding pocket, including hydrogen bonds and halogen bonds.[6]

Synthetic Methodologies for Fluorinated Benzamides

The reliable synthesis of fluorinated benzamides is critical for their exploration and development. The most common methods involve the formation of an amide bond using fluorinated starting materials.[7]

Protocol 1: Standard Amide Coupling

This is the most direct and widely used approach, involving the reaction between a fluorinated carboxylic acid (or its activated form) and an amine, or a fluorinated amine and a carboxylic acid.

General Reaction Scheme:

  • Route A: Fluorinated Benzoyl Chloride + Amine

  • Route B: Fluorinated Benzoic Acid + Amine (using coupling agents)

  • Route C: Benzoic Acid + Fluorinated Aniline (using coupling agents)

This method is highly reliable and adaptable. For instance, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide is achieved in high yield through the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline.[8] Similarly, N-(2,3-difluorophenyl)-2-fluorobenzamide is synthesized from 2-fluorobenzoyl chloride and 2,3-difluoroaniline.[6][9]

Detailed Experimental Protocol: Synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide[6][9]

This protocol provides a self-validating system for the synthesis of a representative tri-fluorinated benzamide.

Materials:

  • 2,3-difluoroaniline (1.0 eq)

  • 2-fluorobenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoroaniline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add 2-fluorobenzoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(2,3-difluorophenyl)-2-fluorobenzamide.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. For this specific compound, characteristic ¹⁹F NMR peaks are expected around -114, -139, and -147 ppm.[6]

Protocol 2: Radical N-Perfluoroalkylation–Defluorination

For more complex fluorinated amide derivatives, advanced one-pot methods have been developed. One such approach involves the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates.[10] This reaction forms labile N-perfluoroalkylated hydroxylamine intermediates, which can then undergo a controlled oxy/thiodefluorination by adding suitable additives to yield fluorinated hydroxamic acids, amides, or thioamides.[10] This method highlights the utility of N-perfluoroalkylated amines as versatile synthetic intermediates.[10]

Visualization of Synthetic Workflow

G cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Radical Approach A Fluorinated Aniline or Amine D Amide Coupling Reaction A->D B Fluorinated Benzoyl Chloride or Benzoic Acid B->D C Base (e.g., TEA) Coupling Agent (e.g., DCC) C->D E Fluorinated Benzamide Derivative D->E F Nitrosoarene H Radical N-Perfluoroalkylation F->H G Perfluoroalkanesulfinate G->H I Labile Hydroxylamine Intermediate H->I J Oxy/Thiodefluorination I->J K Fluorinated Amide/ Thioamide Derivative J->K

Caption: Key synthetic pathways to fluorinated benzamides.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The true value of fluorinated benzamides lies in their diverse biological activities. The position and number of fluorine atoms can dramatically influence target affinity and selectivity.

Application in Neurodegenerative Diseases

One of the most promising areas for fluorinated amide derivatives is in combating neurodegenerative diseases like Alzheimer's.[11] Drug development for these conditions is hampered by the need for molecules to cross the blood-brain barrier (BBB).[12] Fluorination can enhance the lipophilicity and metabolic stability needed to facilitate BBB permeability.[13]

  • Inhibition of Amyloid-β Aggregation : Fluorinated benzenesulfonamides (a closely related structural class) have been shown to slow the aggregation of amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease, by more than three-fold.[14][15] SAR studies revealed that a specific spatial arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid group is crucial for this inhibitory activity.[14][15] The application of these inhibitors was also found to increase the survivability of cells affected by the Aβ peptide.[14][15]

G A Soluble Aβ Monomers B Aβ Oligomers (Toxic Species) A->B Aggregation C Aβ Fibrils (Plaques) B->C D Fluorinated Benzamide Inhibitor D->B Inhibition

Caption: Inhibition of Amyloid-β (Aβ) aggregation pathway.

Application in Oncology

Fluorinated benzamides are extensively explored in oncology for both therapeutic and diagnostic purposes.

  • Kinase Inhibition : Multi-kinase inhibitors are sought after to combat resistance mechanisms in cancers like acute myeloid leukemia (AML).[16] Certain 4-substituted aminoisoquinoline benzamides potently inhibit not only wild-type kinases like FLT3 and Src-family kinases but also mutated versions that drive resistance.[16] The benzamide moiety is often crucial for binding, and fluorination can enhance this affinity. Aryl fluorides are also being explored as less reactive alternatives to sulfonyl fluorides for creating covalent kinase inhibitors, which could reduce off-target effects.[17]

  • PET Imaging Agents : The fluorine-18 (¹⁸F) isotope is a positron emitter with a suitable half-life for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology.[2][4]

    • Melanoma Imaging : Benzamide structures exhibit a high affinity for melanin. A ¹⁸F- or ⁶⁸Ga-labeled fluorinated benzamide derivative has been successfully synthesized and used to visualize melanoma tumors with high selectivity via PET imaging.[18]

    • Tumor Receptor Status : Fluorine-containing benzamide analogs have been developed as PET ligands for imaging sigma-2 (σ₂) receptors, which are overexpressed in many solid tumors.[19][20] These agents show high tumor uptake and good tumor-to-normal-tissue ratios, making them promising candidates for assessing tumor status and guiding therapy.[19]

Quantitative SAR Data Summary

The following table summarizes representative binding affinity data for fluorinated benzamide derivatives against sigma receptors, demonstrating the impact of fluorine substitution patterns on potency.

Compound ClassSubstitution PatternTargetBinding Affinity (Ki, nM)Reference
Halobenzamide4-FluoroSigma-10.38 - 0.98[20]
Halobenzamide4-FluoroSigma-23.77 - 4.02[20]
Halobenzamide2-FluoroSigma-220.3 - 22.8[20]

This data clearly shows that for this particular scaffold, a 4-fluoro substitution pattern is significantly more potent against the Sigma-2 receptor compared to a 2-fluoro substitution.[20]

Solid-State Properties and Crystallography

Beyond biological activity, fluorination profoundly impacts the solid-state properties of benzamides. This is critical for drug formulation and stability.

  • Suppression of Crystal Disorder : In otherwise disordered benzamide crystals, substituting a hydrogen with a fluorine at the ortho-position has been shown to suppress this disorder.[21] This effect is observed even with partial fluorine occupancies of 20-30% and is attributed to a less dense lattice energy landscape, which makes disordered packing less favorable.[21]

  • Influence on Molecular Conformation : Crystal structure analysis of tri-fluorinated benzamides reveals that while the aromatic rings may be co-planar, the central amide group is often twisted out of the plane.[6] This torsion is influenced by the formation of intermolecular hydrogen bonds and intramolecular contacts, such as those between the amide hydrogen and an ortho-fluorine atom.[6] These subtle structural changes, driven by fluorination, can have significant consequences for receptor binding.

Conclusion and Future Outlook

Fluorinated benzamide derivatives represent a rich and versatile class of molecules with significant therapeutic and diagnostic potential. The strategic incorporation of fluorine is a validated and powerful approach to optimize key drug-like properties, including metabolic stability, target affinity, and pharmacokinetic profiles.[1] The established synthetic routes provide a reliable foundation for generating novel analogs, while ongoing research into their application in oncology and neurodegenerative diseases continues to yield promising candidates.

The future of this field will likely focus on more rational design approaches, using computational tools to predict the optimal placement of fluorine atoms to maximize desired effects.[1] Furthermore, the development of novel and more efficient fluorination methodologies will continue to expand the accessible chemical space, enabling the synthesis of increasingly complex and potent fluorinated benzamide derivatives for the next generation of medicines and diagnostic agents.

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Exploratory

Spectroscopic Characterization of 2-Fluoro-5-sulfamoylbenzamide: A Technical Guide

This guide provides a detailed technical overview of the spectroscopic characteristics of 2-Fluoro-5-sulfamoylbenzamide. While direct experimental spectra for this specific compound are not widely published, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of the spectroscopic characteristics of 2-Fluoro-5-sulfamoylbenzamide. While direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, characterize, and utilize this compound effectively.

Introduction to 2-Fluoro-5-sulfamoylbenzamide

2-Fluoro-5-sulfamoylbenzamide belongs to a class of sulfonamide-containing aromatic compounds. The presence of a sulfamoyl group, a primary amide, and a fluorine atom on a benzene ring creates a unique electronic and structural environment. Such scaffolds are of significant interest in medicinal chemistry, as the sulfamoyl moiety is a key pharmacophore in various diuretic and antibacterial agents. The fluorine substituent can enhance metabolic stability and binding affinity, making this compound a potentially valuable building block in drug discovery.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring identity, purity, and structural integrity. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Fluoro-5-sulfamoylbenzamide and the experimental rationale for their acquisition and interpretation.

Molecular Structure

Caption: Molecular structure of 2-Fluoro-5-sulfamoylbenzamide.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted Spectrum Analysis

The ¹H NMR spectrum of 2-Fluoro-5-sulfamoylbenzamide is predicted to show distinct signals for the aromatic protons and the protons of the amide and sulfonamide groups. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, carbonyl, and sulfonyl groups.[1]

  • Aromatic Protons (H-3, H-4, H-6): These three protons are in unique chemical environments and will give rise to three separate signals in the aromatic region (typically 7.0-8.5 ppm).

    • H-6: This proton is ortho to both the electron-withdrawing amide and sulfamoyl groups, leading to significant deshielding. It is expected to appear furthest downfield. Its signal will be a doublet due to coupling with H-4 (meta coupling, small J value) and H-F (through-space or long-range coupling).

    • H-4: This proton is ortho to the sulfamoyl group and meta to the amide and fluoro groups. It will be deshielded and is expected to appear as a doublet of doublets due to coupling with H-3 (ortho coupling, larger J value) and H-6 (meta coupling, smaller J value).

    • H-3: This proton is ortho to the fluoro group and meta to the amide group. The strong electronegativity of fluorine will cause deshielding. This signal is predicted to be a doublet of doublets due to coupling with H-4 (ortho coupling) and the adjacent fluorine atom.

  • Amide Protons (-CONH₂): The two protons of the primary amide are diastereotopic and may appear as two separate broad singlets. Their chemical shift is highly dependent on the solvent and concentration but is typically in the range of 7.0-8.0 ppm.

  • Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group are also expected to produce a broad singlet, typically in the range of 6.5-7.5 ppm. The broadness of the -NH₂ signals is due to quadrupolar relaxation and potential chemical exchange.

Experimental Protocol: Solution-State ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-5-sulfamoylbenzamide.[2] Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is excellent for dissolving polar amides) in a clean vial.[3][4]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).[4]

  • Instrumentation:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm). Integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Data Summary
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.4dd1HH-6Ortho to two electron-withdrawing groups results in strong deshielding.
~7.8 - 8.0dd1HH-4Ortho to sulfamoyl group, coupled to H-3 and H-6.
~7.4 - 7.6dd1HH-3Ortho to fluorine, coupled to H-4 and ¹⁹F.
~7.5 - 8.0br s2H-CONH₂Typical range for primary amide protons; broad due to exchange/quadrupole effects.
~7.0 - 7.5br s2H-SO₂NH₂Typical range for sulfonamide protons; broad signal.

Note: dd = doublet of doublets, br s = broad singlet. Chemical shifts are predicted for DMSO-d₆ solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Predicted Spectrum Analysis

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached atoms and the overall electronic structure of the ring.[5]

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the 165-170 ppm range.

  • Aromatic Carbons:

    • C-F (C-2): The carbon directly attached to the highly electronegative fluorine atom will show a large downfield shift and will appear as a doublet due to one-bond C-F coupling. Its predicted range is ~160-165 ppm.

    • C-SO₂NH₂ (C-5): The carbon attached to the sulfamoyl group will be deshielded and is expected around 140-145 ppm.

    • C-CONH₂ (C-1): The carbon bearing the amide group will also be deshielded, predicted in the range of 135-140 ppm.

    • Aromatic CH Carbons (C-3, C-4, C-6): These carbons will appear in the typical aromatic region of 115-135 ppm. Their exact shifts will be influenced by the relative positions of the substituents. C-3, being ortho to the fluorine, will likely show a C-F coupling.

Experimental Protocol: Solution-State ¹³C NMR
  • Sample Preparation: A more concentrated sample is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[2]

  • Instrumentation and Acquisition:

    • Use the same sample and instrument setup as for ¹H NMR.

    • Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in singlets for each carbon (except for the carbon attached to fluorine).

    • A larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at ~39.52 ppm).

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~166 - 169C=OHighly deshielded amide carbonyl carbon.
~161 - 164 (d)C-2Directly bonded to electronegative fluorine, shows C-F coupling.
~141 - 144C-5Attached to the electron-withdrawing sulfamoyl group.
~136 - 139C-1Attached to the electron-withdrawing amide group.
~130 - 133C-6Aromatic CH influenced by adjacent amide and sulfamoyl groups.
~124 - 127C-4Aromatic CH influenced by adjacent sulfamoyl group.
~117 - 120 (d)C-3Aromatic CH ortho to fluorine, shows C-F coupling.

Note: d = doublet. Chemical shifts are predicted for DMSO-d₆ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Predicted Spectrum Analysis

The IR spectrum of 2-Fluoro-5-sulfamoylbenzamide will be characterized by strong absorptions corresponding to its various functional groups.

  • N-H Stretching: Both the amide and sulfonamide groups contain N-H bonds. Primary amides and sulfonamides typically show two distinct stretching bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.

  • C-H Aromatic Stretching: A weak absorption just above 3000 cm⁻¹ is expected for the C-H bonds on the aromatic ring.

  • C=O Stretching: A very strong and sharp absorption band is predicted for the amide carbonyl (C=O) stretch. This is one of the most characteristic peaks in the spectrum and is expected around 1660-1680 cm⁻¹.[7]

  • S=O Stretching: The sulfamoyl group has two S=O bonds, which will give rise to two strong absorption bands: an asymmetric stretch around 1330-1350 cm⁻¹ and a symmetric stretch around 1150-1170 cm⁻¹.

  • C-F Stretching: A strong absorption for the C-F bond is expected in the range of 1200-1250 cm⁻¹.

  • Aromatic C=C Stretching: Medium intensity peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid samples directly without extensive preparation.[8]

  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to subtract any atmospheric or instrumental interferences.[9]

  • Sample Application: Place a small amount of the solid 2-Fluoro-5-sulfamoylbenzamide powder directly onto the ATR crystal.[10][11]

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted IR Absorption Data Summary
Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400 & ~3300Medium-StrongN-H Asymmetric & Symmetric Stretch-CONH₂ / -SO₂NH₂
~3100 - 3000WeakC-H StretchAromatic
~1680 - 1660Strong, SharpC=O StretchAmide
~1600 - 1450MediumC=C StretchAromatic Ring
~1350 - 1330StrongS=O Asymmetric StretchSulfonamide
~1250 - 1200StrongC-F StretchAryl-Fluoride
~1170 - 1150StrongS=O Symmetric StretchSulfonamide

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure from fragmentation patterns.

Predicted Fragmentation Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak or molecular ion peak.[12] The molecular weight of C₇H₇FN₂O₃S is 218.21 g/mol . The [M+H]⁺ ion would therefore have an m/z of approximately 219.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would likely lead to fragmentation at the weakest bonds. Common fragmentation pathways for benzamides and sulfonamides include:

  • Loss of Ammonia (NH₃): Cleavage of the C-N bond of the primary amide can lead to the loss of ammonia (17 Da), forming a stable acylium ion.[13][14]

  • Loss of the Sulfamoyl Group Radical (•SO₂NH₂): Homolytic cleavage of the C-S bond is possible, though less common in ESI.

  • Cleavage of the S-N bond: A characteristic fragmentation of sulfonamides involves the cleavage of the sulfur-nitrogen bond.[15][16]

A plausible primary fragmentation pathway would be the loss of ammonia from the benzamide group.

Fragmentation_Pathway parent 2-Fluoro-5-sulfamoylbenzamide [M+H]⁺ m/z = 219 fragment1 Loss of NH₃ m/z = 202 parent:f1->fragment1:f0 - NH₃ (17 Da)

Caption: Predicted primary fragmentation of [M+H]⁺.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[17]

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. A heated nebulizing gas (e.g., nitrogen) aids in desolvation.[17]

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 219) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a product ion spectrum.

  • Data Analysis: Analyze the resulting spectra to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Predicted Mass Spectrometry Data Summary
m/z ValueIonRationale
219[M+H]⁺Protonated molecular ion.
202[M+H - NH₃]⁺Loss of ammonia from the primary amide group.
156[M+H - SO₂NH₂]⁺Loss of the sulfamoyl group.
126[C₆H₃F(CO)]⁺Further fragmentation, loss of sulfamoyl group and subsequent losses.

Conclusion

The structural elucidation of 2-Fluoro-5-sulfamoylbenzamide can be confidently achieved through a combined application of NMR, IR, and Mass Spectrometry. This guide provides a detailed, predictive framework for the expected spectroscopic data based on established chemical principles. The provided protocols describe robust, field-proven methodologies for acquiring high-quality data. For any researcher working with this compound or related analogues, this guide serves as a foundational reference for characterization, quality control, and further development.

References

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Foundational

An In-depth Technical Guide to the Synthetic Chemistry and Medicinal Significance of 2-Fluoro-5-sulfamoylbenzamide

This guide provides a comprehensive overview of 2-Fluoro-5-sulfamoylbenzamide, a fluorinated aromatic sulfonamide that stands as a pertinent building block in modern medicinal chemistry. While a detailed public record of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-Fluoro-5-sulfamoylbenzamide, a fluorinated aromatic sulfonamide that stands as a pertinent building block in modern medicinal chemistry. While a detailed public record of its initial discovery is not prominent, its structural motifs—a fluorinated benzene ring, a sulfonamide group, and a primary benzamide—suggest its importance as a scaffold for creating diverse and biologically active molecules. This document will delve into its synthetic pathways, the rationale behind its structural components, and its potential applications in drug discovery, grounded in established chemical principles and the known bioactivities of related compounds.

The Strategic Importance of the 2-Fluoro-5-sulfamoylbenzamide Scaffold

The 2-Fluoro-5-sulfamoylbenzamide molecule is a confluence of three critical pharmacophoric elements, each contributing unique properties that are highly valued in drug design.

  • The Sulfonamide Moiety : A cornerstone in medicinal chemistry since the advent of sulfa drugs, the sulfonamide group (-SO₂NH₂) is a versatile functional group.[1] It is a key component in a wide array of therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor allows it to form crucial interactions with biological targets, most notably metalloenzymes like carbonic anhydrase.[1]

  • The Fluorine Substituent : The introduction of fluorine into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacokinetic properties. The high electronegativity of fluorine can modulate the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, thereby enhancing metabolic stability and bioavailability.[3]

  • The Benzamide Group : The primary benzamide (-CONH₂) provides an additional site for hydrogen bonding and can be a key interaction point with protein targets. It also serves as a synthetic handle for further chemical elaboration, allowing for the construction of more complex molecular architectures.

The combination of these three features in a single, relatively simple molecule makes 2-Fluoro-5-sulfamoylbenzamide a valuable starting point for the synthesis of novel therapeutic agents.

Synthetic Pathways and Methodologies

The synthesis of 2-Fluoro-5-sulfamoylbenzamide is logically approached from its corresponding carboxylic acid, 2-Fluoro-5-sulfamoylbenzoic acid, which is a commercially available starting material.[4][5] The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, with several reliable methods at the disposal of the synthetic chemist.

Synthesis from 2-Fluoro-5-sulfamoylbenzoic Acid

The most direct and common route to 2-Fluoro-5-sulfamoylbenzamide involves the activation of the carboxylic acid group of 2-Fluoro-5-sulfamoylbenzoic acid, followed by reaction with an ammonia source.

G cluster_0 Synthesis of 2-Fluoro-5-sulfamoylbenzamide start 2-Fluoro-5-sulfamoylbenzoic Acid intermediate Acyl Chloride Intermediate start->intermediate SOCl₂ or (COCl)₂ product 2-Fluoro-5-sulfamoylbenzamide intermediate->product Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH)

A common synthetic route to 2-Fluoro-5-sulfamoylbenzamide.

Experimental Protocol: Synthesis via the Acyl Chloride Intermediate

  • Activation of the Carboxylic Acid :

    • To a solution of 2-Fluoro-5-sulfamoylbenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise at 0 °C.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction, particularly with oxalyl chloride.

    • The reaction mixture is typically stirred at room temperature for 1-3 hours or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • The solvent and excess reagent are removed under reduced pressure to yield the crude 2-Fluoro-5-sulfamoylbenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amidation :

    • The crude acyl chloride is dissolved in an aprotic solvent like DCM or THF and cooled to 0 °C.

    • A solution of aqueous ammonium hydroxide (NH₄OH, >2.0 eq) is added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

    • The reaction is typically allowed to warm to room temperature and stirred for an additional 1-2 hours.

    • Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent such as ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude 2-Fluoro-5-sulfamoylbenzamide.

    • Purification can be achieved by recrystallization or column chromatography.

Alternative Amidation Methods

While the acyl chloride route is robust, other peptide coupling reagents can also be employed for the conversion, which may be preferable if milder conditions are required.

Coupling ReagentActivating AgentAdditiveGeneral Conditions
HATUN/AHünig's base (DIPEA)Room temperature, polar aprotic solvent
HBTUN/AHünig's base (DIPEA)Room temperature, polar aprotic solvent
EDCN/AHOBtRoom temperature, aqueous or organic solvent

These methods involve the in-situ formation of an activated ester, which then reacts with ammonia or an ammonia equivalent.

Structure-Activity Relationships (SAR) and Medicinal Chemistry Applications

While specific SAR studies for 2-Fluoro-5-sulfamoylbenzamide are not extensively published, its utility as a scaffold can be inferred from studies on analogous compounds. The primary amide and the sulfonamide groups offer multiple points for derivatization to explore the chemical space around this core structure.

SAR core 2-Fluoro-5-sulfamoylbenzamide Core r1 R¹ Substitution (Amide Nitrogen) core->r1 Derivatization r2 R² Substitution (Sulfonamide Nitrogen) core->r2 Derivatization bioactivity Modulated Biological Activity r1->bioactivity r2->bioactivity

Potential points of derivatization on the 2-Fluoro-5-sulfamoylbenzamide scaffold.

Potential Therapeutic Applications:

  • As a Precursor to Diuretics and Antihypertensives : The structurally related 2,4-dichloro-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of the potent loop diuretic furosemide.[1] By analogy, 2-Fluoro-5-sulfamoylbenzamide derivatives could be explored for similar activities, with the fluorine atom potentially enhancing the pharmacokinetic profile.[3]

  • As Carbonic Anhydrase Inhibitors : The sulfonamide moiety is a well-established zinc-binding group in the active site of carbonic anhydrases.[1] Derivatives of 2-Fluoro-5-sulfamoylbenzamide could be designed as inhibitors of various carbonic anhydrase isoforms, which are implicated in glaucoma, epilepsy, and some cancers.

  • In the Development of Novel Antibacterial Agents : The sulfonamide pharmacophore has a long history in the fight against bacterial infections.[1] New derivatives based on the 2-Fluoro-5-sulfamoylbenzamide scaffold could be synthesized to overcome existing mechanisms of antibiotic resistance.

Conclusion

2-Fluoro-5-sulfamoylbenzamide represents a valuable and versatile building block for medicinal chemists. Its synthesis is readily achievable from its corresponding benzoic acid, and its constituent functional groups offer a rich platform for chemical modification. While its own discovery and biological profile are not widely documented, the established importance of fluorinated sulfonamides in drug discovery strongly suggests its potential for the development of new and improved therapeutic agents across a range of disease areas. Further exploration of the derivatives of this scaffold is a promising avenue for future research.

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Exploratory

The Strategic Imperative of Fluorine in Enhancing the Bioactivity of Benzamide Compounds: A Technical Guide

Foreword: The Subtle Power of a Single Atom In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has transitioned from a niche tactic to a cornerstone of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Subtle Power of a Single Atom

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has transitioned from a niche tactic to a cornerstone of medicinal chemistry.[1] This is no mere trend; it is a testament to the profound and often predictable influence this small yet fiercely electronegative atom exerts on a molecule's biological profile. Among the myriad scaffolds amenable to this "fluorine factor," benzamides stand out as a particularly successful class, finding application as anticancer agents, neuroleptics, and enzyme inhibitors.

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a superficial overview. It delves into the core mechanistic principles and practical considerations of utilizing fluorine to enhance the bioactivity of benzamide compounds. We will explore the causal relationships between fluorination and the modulation of physicochemical properties, pharmacokinetic profiles, and pharmacodynamic outcomes. This document is structured not as a rigid template, but as a logical progression from fundamental concepts to practical application, mirroring the iterative process of drug design and development itself.

The Physicochemical Underpinnings of Fluorine's Influence

The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (Pauling scale 3.98), and the exceptional strength of the C-F bond—are the primary drivers of its utility in medicinal chemistry. When introduced into a benzamide scaffold, these characteristics manifest in several key physicochemical alterations.

Modulation of Lipophilicity (LogP/LogD)

A common misconception is that fluorination invariably increases lipophilicity. The reality is more nuanced and highly dependent on the context of the substitution. While a trifluoromethyl (-CF3) group generally increases lipophilicity, a single fluorine atom can either increase or decrease it depending on the surrounding electronic environment.[2]

The introduction of fluorine can create a more polarized C-F bond, which can lead to increased interactions with polar environments, thus decreasing lipophilicity. Conversely, the replacement of a polar C-H bond with a less polar C-F bond can increase lipophilicity. This context-dependent effect allows for the fine-tuning of a compound's solubility and permeability.

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-fluorinated Benzamides and Related Structures

CompoundStructureLogP (Calculated)pKa (Amide N-H, Predicted)Reference
BenzamideC7H7NO1.13~17N/A
4-FluorobenzamideC7H6FNO1.34~16.5[3]
2-FluorobenzamideC7H6FNO1.34~16.3N/A
4-(Trifluoromethyl)benzamideC8H6F3NO2.29~15.8N/A
N-(2,3-difluorophenyl)-2-fluorobenzamideC13H8F3NO3.54N/A[4]

Note: LogP and pKa values are estimations from chemical software and literature for illustrative purposes. Experimental values can vary.

Alteration of Acidity/Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic protons and decrease the pKa of basic nitrogen atoms. In the context of benzamides, fluorination of the aromatic rings can subtly influence the acidity of the amide N-H proton. A more acidic amide proton can engage in stronger hydrogen bonding with target proteins. Conversely, if the benzamide contains a basic amine moiety, fluorination can reduce its basicity, which can improve cell membrane permeability and reduce off-target interactions at physiological pH.[5]

Pharmacokinetic Consequences of Fluorination in Benzamides

The ultimate success of a drug candidate is heavily reliant on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Fluorine substitution is a powerful tool for optimizing these pharmacokinetic parameters.

Enhancing Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to block metabolically labile positions.[6] The cytochrome P450 (CYP450) enzyme system, a major driver of drug metabolism, often hydroxylates electron-rich aromatic C-H bonds. By replacing a hydrogen atom at such a "soft spot" with a fluorine atom, the C-F bond's high dissociation energy makes it resistant to oxidative metabolism. This "metabolic shielding" can significantly increase the half-life of a drug, leading to improved bioavailability and potentially allowing for lower or less frequent dosing.

For instance, in the development of certain kinase inhibitors, fluorination of a phenyl ring within a benzamide-containing molecule has been shown to prevent para-hydroxylation, a common metabolic pathway.

cluster_0 Metabolic Pathway of a Non-Fluorinated Benzamide cluster_1 Metabolic Pathway of a Fluorinated Benzamide Parent_Benzamide Parent Benzamide (Metabolically Labile C-H) CYP450 CYP450 Oxidation Parent_Benzamide->CYP450 Metabolite Hydroxylated Metabolite (Inactive/Cleared) CYP450->Metabolite Fluorinated_Benzamide Fluorinated Benzamide (Metabolically Stable C-F) CYP450_Blocked CYP450 Oxidation Blocked Fluorinated_Benzamide->CYP450_Blocked No_Metabolism Increased Half-Life and Exposure CYP450_Blocked->No_Metabolism

Caption: Impact of Fluorination on Metabolic Stability.

Modulating Membrane Permeability and Distribution

As discussed, fluorine's effect on lipophilicity can be strategically employed to enhance a drug's ability to cross cellular membranes. By fine-tuning the LogD at physiological pH (7.4), researchers can improve oral absorption and penetration into specific tissues, such as the central nervous system.

Pharmacodynamic Enhancements through Fluorination

The introduction of fluorine can also directly impact how a benzamide compound interacts with its biological target, often leading to increased potency and selectivity.

Altering Binding Affinity and Conformation

Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. Furthermore, the steric and electronic effects of fluorine can induce a conformational bias in the benzamide molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[7]

For example, in the design of some enzyme inhibitors, a fluorine atom can form a crucial hydrogen bond with an amide backbone in the active site, significantly increasing binding affinity.

cluster_0 Fluorine-Mediated Binding Enhancement Enzyme Enzyme Active Site Inhibitor Fluorinated Benzamide Inhibitor Enzyme->Inhibitor Binding H_Bond Hydrogen Bond (F...H-N) Inhibitor->H_Bond H_Bond->Enzyme Stabilizes Complex

Caption: Fluorine's Role in Target Binding.

Synthetic Strategies for Fluorinated Benzamides

The synthesis of fluorinated benzamides can be achieved through several reliable methods. The choice of strategy often depends on the desired fluorination pattern and the availability of starting materials.

General Synthesis via Acyl Chloride

A common and efficient method involves the reaction of a fluorinated benzoyl chloride with an appropriate amine.

Experimental Protocol: Synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide [4]

  • Reactant Preparation: In a round-bottom flask, dissolve 2,3-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as a scavenger for the HCl byproduct.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in the same solvent dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(2,3-difluorophenyl)-2-fluorobenzamide.

Amide Coupling Reactions

For more complex benzamides, standard peptide coupling reagents can be employed to form the amide bond between a fluorinated benzoic acid and an amine.

Experimental Protocol: General Amide Coupling for Fluorinated Benzamides

  • Reactant Preparation: Dissolve the fluorinated benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Coupling Agent Addition: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like hydroxybenzotriazole (HOBt, 1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction and Work-up: Stir the reaction at room temperature overnight. The work-up procedure is similar to the acyl chloride method, involving aqueous washes and purification by chromatography or recrystallization.

Evaluating the Bioactivity of Fluorinated Benzamides

A critical aspect of drug development is the rigorous assessment of a compound's biological activity. The following are examples of key assays used to evaluate fluorinated benzamides.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.[8][9][10]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Prepare a solution of the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the test compound solution with liver microsomes (e.g., human or rat, at a protein concentration of 0.5 mg/mL).

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (1 mM final concentration).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Enzyme Inhibition Assays: A Case Study with HDACs

Many benzamide derivatives are known to be histone deacetylase (HDAC) inhibitors. Fluorination can enhance their potency.[11][12]

Experimental Protocol: Colorimetric HDAC Inhibition Assay [13][14]

  • Plate Preparation: Use a 96-well plate with a pre-coated acetylated histone substrate.

  • Inhibitor Addition: Add serial dilutions of the fluorinated benzamide test compounds to the wells.

  • Enzyme Addition: Add a solution containing the HDAC enzyme to each well (except for the blank).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for deacetylation.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes the acetylated histone substrate. After another incubation and wash step, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: Add a colorimetric substrate for the enzyme-conjugated secondary antibody and measure the absorbance using a microplate reader.

  • Data Analysis: The signal is inversely proportional to HDAC activity. Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the HDAC activity.

Case Study: Fluorinated Benzamides as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents, and several successful drugs in this class feature a benzamide core.[6][15][16] Fluorination has been explored to improve the properties of these inhibitors. For example, introducing fluorine onto the benzamide ring can enhance binding to the nicotinamide-binding pocket of PARP-1 through favorable interactions with key amino acid residues. It can also improve metabolic stability and cell permeability, leading to enhanced efficacy in cancer cell lines.

Table 2: Hypothetical Comparative Bioactivity of a Fluorinated vs. Non-fluorinated Benzamide PARP Inhibitor

CompoundPARP-1 Inhibition (IC50, nM)MCF-7 Cell Viability (IC50, µM)Microsomal Half-life (t½, min)
Benzamide Analog501015
Fluorinated Analog152.545

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and versatile tool in the development of bioactive benzamide compounds. By understanding the fundamental principles of how fluorine modulates physicochemical properties, pharmacokinetics, and pharmacodynamics, medicinal chemists can rationally design more effective and safer drug candidates. The continued development of novel fluorination methodologies will undoubtedly expand the chemical space accessible to researchers, further solidifying the role of fluorine as a key element in the future of drug discovery. This guide has provided a framework for understanding and applying these principles, from synthesis to biological evaluation, with the aim of empowering scientists to harness the full potential of the "fluorine factor" in their research endeavors.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 2-Fluoro-5-sulfamoylbenzamide as a Versatile Synthetic Building Block

Introduction: Unlocking the Synthetic Potential of a Multifunctional Scaffold In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. An ideal buil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. An ideal building block offers a combination of structural rigidity, predictable reactivity, and multiple functional handles that can be selectively addressed to build molecular complexity. 2-Fluoro-5-sulfamoylbenzamide emerges as a preeminent example of such a scaffold. Its architecture, featuring a primary benzamide, a primary sulfonamide, and an activated fluoro-aromatic system, presents a triad of reactive sites. This unique combination makes it an exceptionally valuable intermediate in the synthesis of a diverse range of therapeutic agents, particularly diuretics, anti-diabetic drugs, and novel enzyme inhibitors.[1][2]

The sulfonamide moiety is a well-established pharmacophore, present in numerous approved drugs, where it often plays a crucial role in modulating biological activity.[2] The fluorine atom enhances metabolic stability and bioavailability of the final compounds, a highly desirable trait in drug design.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reactivity of 2-Fluoro-5-sulfamoylbenzamide and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties & Safety Data

A thorough understanding of a building block's physical properties and safety profile is the foundation of successful and safe experimentation.

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃S[3]
Molecular Weight 218.21 g/mol [3]
Appearance Solid[3]
Storage Class 11 (Combustible Solids)[3]
InChI Key XFEZWXUJMGSLLY-UHFFFAOYSA-N[3]
SMILES O=S(C1=CC(C(N)=O)=C(F)C=C1)(N)=O[3]
  • Causes skin irritation (H315).[4][5]

  • Causes serious eye irritation (H319).[4][5]

  • May cause respiratory irritation (H335).[4][5]

  • May be harmful if swallowed (Acute Tox. 4).[4][6]

Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5][7]

Core Reactivity: A Triad of Functional Handles

The synthetic versatility of 2-Fluoro-5-sulfamoylbenzamide stems from its three distinct functional groups, which can be targeted with a high degree of chemical selectivity. Understanding the inherent reactivity of each site is key to designing logical and efficient synthetic routes.

Caption: Reactivity sites on the 2-Fluoro-5-sulfamoylbenzamide scaffold.

  • The Sulfonamide Nitrogen (pKa ~10): The two protons on the sulfonamide nitrogen are significantly more acidic than those on the benzamide. This allows for selective deprotonation with moderate bases (e.g., K₂CO₃, NaH, t-BuOK) to form a nucleophilic anion. This site is the primary handle for introducing alkyl or acyl substituents, a key step in the synthesis of sulfonylurea-class drugs and other complex bioactive molecules.[1][8]

  • The C-F Bond (Nucleophilic Aromatic Substitution): The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effects of the adjacent benzamide and the para-sulfamoyl group, which stabilize the intermediate Meisenheimer complex. This allows for the facile introduction of various nucleophiles (amines, alcohols, thiols), providing a powerful method for scaffold diversification.

  • The Benzamide Group: While generally more stable, the primary benzamide can undergo standard amide chemistry. It can be hydrolyzed to the corresponding benzoic acid under harsh acidic or basic conditions.[2] It can also be a substrate for dehydration reactions to form nitriles or participate in coupling reactions, although this typically requires activation.

Application Protocols: Harnessing the Reactivity

The following protocols are representative examples designed to illustrate the utility of 2-Fluoro-5-sulfamoylbenzamide as a synthetic intermediate. They are based on established principles of organic synthesis for analogous structures.

Protocol 1: Selective N-Alkylation of the Sulfonamide Group

This protocol demonstrates the selective alkylation of the more acidic sulfonamide nitrogen, a common strategy for building diuretic and hypoglycemic agent backbones.[5]

Workflow_Alkylation Figure 2: Workflow for Sulfonamide N-Alkylation start Dissolve 2-Fluoro-5-sulfamoylbenzamide (1.0 eq) in anhydrous DMF base Add K₂CO₃ (1.5 eq) Stir at RT for 30 min start->base reagent Add Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq) dropwise base->reagent reaction Heat to 60-70 °C Monitor by TLC/LC-MS (2-6 h) reagent->reaction workup Cool to RT, pour into ice-water Filter the precipitate reaction->workup purify Wash solid with H₂O and Et₂O Recrystallize from EtOH/H₂O workup->purify product Obtain N-alkylated product purify->product

Caption: Experimental workflow for the N-alkylation of the sulfonamide.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-5-sulfamoylbenzamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).

  • Activation: Stir the suspension at room temperature for 30 minutes. The base deprotonates the sulfonamide nitrogen, forming the potassium salt.

  • Reagent Addition: Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and diethyl ether to remove residual DMF and unreacted electrophile. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expert Insight: The choice of base and solvent is critical. While stronger bases like NaH can be used, K₂CO₃ is often sufficient and safer to handle. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which promotes SN2 reactions.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol showcases the displacement of the fluoride atom with an amine nucleophile, a robust method for introducing diverse functionalities and building complex heterocyclic systems.

Methodology:

  • Setup: In a sealable reaction vessel, combine 2-Fluoro-5-sulfamoylbenzamide (1.0 eq), the desired amine nucleophile (e.g., morpholine, piperidine, 2.0-3.0 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Seal the vessel and heat the mixture to 100-140 °C. The reaction is typically slower than N-alkylation and may require 12-24 hours. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure C2-substituted product.

Trustworthiness and Validation: For both protocols, the identity and purity of the final product must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the success of the transformation.

Conclusion

2-Fluoro-5-sulfamoylbenzamide is a powerful and versatile building block for synthetic and medicinal chemistry. By understanding the distinct reactivity of its three functional handles—the acidic sulfonamide, the SNAr-activated C-F bond, and the benzamide—chemists can devise elegant and efficient pathways to a wide array of complex molecular targets. The protocols outlined herein provide a practical foundation for researchers to begin exploring the vast synthetic potential of this valuable intermediate in their drug discovery and development programs.

References

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Application

Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-sulfamoylbenzamide

Introduction: The Significance of 2-Fluoro-5-sulfamoylbenzamide in Medicinal Chemistry 2-Fluoro-5-sulfamoylbenzamide is a key structural motif and a valuable building block in the synthesis of a wide range of biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Fluoro-5-sulfamoylbenzamide in Medicinal Chemistry

2-Fluoro-5-sulfamoylbenzamide is a key structural motif and a valuable building block in the synthesis of a wide range of biologically active compounds. The presence of the sulfamoyl group, a bioisostere for carboxylic acids and other functional groups, combined with the fluoro substituent, imparts unique electronic and pharmacokinetic properties to molecules. Amide coupling reactions are fundamental to the elaboration of this core structure, enabling the construction of diverse chemical libraries for drug discovery programs targeting various diseases, including cancer and neurological disorders.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with 2-Fluoro-5-sulfamoylbenzamide. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common coupling reagents, and present detailed, field-proven protocols to ensure successful and reproducible synthesis.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.[2][3] The choice of coupling reagent is critical and depends on factors such as the steric and electronic nature of the substrates, potential for racemization, and desired reaction conditions.[4]

For an electron-deficient substrate like 2-Fluoro-5-sulfamoylbenzamide, the electron-withdrawing nature of the fluoro and sulfamoyl groups can influence the reactivity of the carboxylic acid. While these groups increase the acidity of the carboxylic proton, they can also affect the nucleophilicity of the corresponding carboxylate. Careful selection of the coupling methodology is therefore crucial for achieving high yields and purity.

Comparative Analysis of Common Coupling Reagents

Two of the most widely used classes of coupling reagents in modern organic synthesis are carbodiimides and uronium/aminium salts.

Coupling Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[5]Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying purification.[6]Can lead to racemization of chiral substrates. The byproduct of DCC (dicyclohexylurea) is often insoluble and can complicate purification.[4][6]
Uronium/Aminium Salts HATU, HBTU, TBTUIn the presence of a non-nucleophilic base, they react with the carboxylic acid to form a highly reactive activated ester (e.g., an OAt-ester for HATU), which is then attacked by the amine.[7]High coupling efficiency, rapid reaction kinetics, and effective suppression of racemization.[7][8] Particularly useful for sterically hindered or electron-deficient substrates.[6][9]Higher cost compared to carbodiimides.

Expert Insight: For electron-deficient benzoic acids like 2-Fluoro-5-sulfamoylbenzamide, uronium salt-based reagents such as HATU are often preferred due to their high reactivity and ability to overcome the potentially reduced nucleophilicity of the carboxylate.[4][7] However, carbodiimide-based methods, particularly with the addition of activating agents like 1-hydroxybenzotriazole (HOBt) and a catalytic amount of 4-dimethylaminopyridine (DMAP), have also been shown to be effective for similar substrates and can be a more economical choice.[4][10][11]

Mechanistic Pathways

To provide a deeper understanding of the chemical transformations, the following diagrams illustrate the generally accepted mechanisms for EDC/HOBt and HATU-mediated amide coupling reactions.

EDC/HOBt-Mediated Amide Coupling

EDC_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH 2-Fluoro-5-sulfamoyl- benzoic acid O_acylisourea O-acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-activated ester (more stable) O_acylisourea->HOBt_ester + HOBt Urea EDC-urea (byproduct) O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Target Amide HOBt_ester->Amide + Amine Amine Primary or Secondary Amine Amine->Amide HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH 2-Fluoro-5-sulfamoyl- benzoic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA Base->Carboxylate OAt_ester OAt-activated ester (highly reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea (byproduct) OAt_ester->TMU Amide Target Amide OAt_ester->Amide + Amine Amine Primary or Secondary Amine Amine->Amide

Caption: HATU-mediated activation and coupling.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of 2-Fluoro-5-sulfamoylbenzamide with a generic primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines. The inclusion of HOBt minimizes side reactions and potential racemization if chiral amines are used. [4][7] Materials:

  • 2-Fluoro-5-sulfamoylbenzamide

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-sulfamoylbenzamide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration).

  • Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide. [4][12][13]

Protocol 2: HATU Mediated Coupling

This protocol is highly recommended for challenging couplings, including those with sterically hindered or electron-poor amines, due to the high reactivity of HATU. [4][7] Materials:

  • 2-Fluoro-5-sulfamoylbenzamide

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-sulfamoylbenzamide (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approximately 0.1-0.2 M concentration).

  • Addition of Base and Amine: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes. Then, add the amine (1.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or DCM (3x).

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure amide. [4][12][13]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the amide coupling, work-up, and purification process.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Fluoro-5-sulfamoylbenzamide in anhydrous solvent add_reagents Add Amine, Coupling Reagent, and Base start->add_reagents stir Stir at 0°C to RT add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with organic solvent monitor->quench Reaction Complete wash Aqueous Washes (NaHCO₃, H₂O, Brine) quench->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography or Recrystallization concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives a low yield, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: With carbodiimide reagents, the formation of an N-acylurea byproduct can occur, especially with prolonged reaction times or elevated temperatures. [6]Prompt work-up upon completion is recommended.

  • Purification Challenges: The urea byproducts from coupling reactions can sometimes co-elute with the desired product. The water-soluble nature of EDC-urea is a significant advantage in this regard. For difficult separations, adjusting the polarity of the chromatography eluent or considering recrystallization from a suitable solvent system is advised. * Substrate Solubility: 2-Fluoro-5-sulfamoylbenzamide may have limited solubility in some non-polar organic solvents. DMF is often a good choice for ensuring homogeneity, particularly for the HATU protocol.

Conclusion

The amide coupling of 2-Fluoro-5-sulfamoylbenzamide is a versatile and crucial reaction in medicinal chemistry. By understanding the underlying mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently synthesize a wide array of novel amide derivatives. The protocols detailed in this application note, based on robust and widely accepted methodologies, provide a solid foundation for achieving high yields and purity in these synthetic endeavors.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 22, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved January 22, 2026, from [Link]

  • The preparation and applications of amides using electrosynthesis. (2020). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 22, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved January 22, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975). Google Patents.
  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]

  • 2-Fluoro-5-sulfamoylbenzoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 22, 2026, from [Link]

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Method

Application Notes and Protocols: 2-Fluoro-5-sulfamoylbenzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Fluorinated Sulfamoylbenzamide Scaffold In the landscape of modern me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Fluorinated Sulfamoylbenzamide Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The compound 2-Fluoro-5-sulfamoylbenzamide represents a versatile scaffold, integrating three key pharmacophoric elements: a benzamide core, a sulfonamide group, and a fluorine substituent. While direct literature on this specific molecule is emerging, its structural components suggest significant potential in drug discovery. These application notes provide a comprehensive guide to the synthesis, theoretical applications, and experimental protocols for leveraging 2-Fluoro-5-sulfamoylbenzamide as a foundational element in medicinal chemistry research. We will explore its utility by drawing on established principles and data from structurally analogous compounds.

The sulfonamide moiety is a cornerstone in the development of a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor facilitates strong interactions with biological targets.[3] The benzamide structure is also a prevalent feature in many biologically active compounds, contributing to their pharmacological profiles.[4][5] Furthermore, the introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[6][7][8] The convergence of these three motifs in 2-Fluoro-5-sulfamoylbenzamide makes it a compelling candidate for the development of novel therapeutics.

Physicochemical Properties and Structural Data

To facilitate its use in research and development, the key physicochemical properties of 2-Fluoro-5-sulfamoylbenzamide are summarized below.

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃S[Calculated]
Molecular Weight 218.21 g/mol [Calculated]
IUPAC Name 2-fluoro-5-sulfamoylbenzamide[N/A]
SMILES O=S(C1=CC(C(N)=O)=C(F)C=C1)(N)=O[N/A]
InChI Key XFEZWXUJMGSLLY-UHFFFAOYSA-N[N/A]

Synthesis Protocol: From Benzoic Acid to Benzamide

The most direct synthetic route to 2-Fluoro-5-sulfamoylbenzamide involves the conversion of its corresponding carboxylic acid, 2-Fluoro-5-sulfamoylbenzoic acid. This two-step protocol is based on well-established amidation methodologies in organic chemistry.[9]

Step 1: Activation of the Carboxylic Acid

The initial step involves the activation of the carboxylic acid to form a more reactive intermediate, typically an acyl chloride.

Materials:

  • 2-Fluoro-5-sulfamoylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-5-sulfamoylbenzoic acid in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (or oxalyl chloride) dropwise to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-fluoro-5-sulfamoylbenzoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation to Form 2-Fluoro-5-sulfamoylbenzamide

The activated acyl chloride is then reacted with an ammonia source to form the primary amide.

Materials:

  • Crude 2-fluoro-5-sulfamoylbenzoyl chloride

  • Aqueous ammonia (NH₄OH) or ammonia gas (NH₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve the crude 2-fluoro-5-sulfamoylbenzoyl chloride in anhydrous DCM in a clean, dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Fluoro-5-sulfamoylbenzamide.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start 2-Fluoro-5-sulfamoylbenzoic Acid reagent1 SOCl₂ or (COCl)₂ Catalytic DMF start->reagent1 intermediate 2-Fluoro-5-sulfamoylbenzoyl Chloride reagent1->intermediate reagent2 Aqueous Ammonia (NH₄OH) intermediate->reagent2 intermediate->reagent2 product 2-Fluoro-5-sulfamoylbenzamide reagent2->product

Proposed synthesis of 2-Fluoro-5-sulfamoylbenzamide.

Potential Applications in Medicinal Chemistry

The unique combination of functional groups in 2-Fluoro-5-sulfamoylbenzamide suggests its potential as a scaffold for developing a variety of therapeutic agents.

As an Antibacterial Agent

Sulfonamides are a well-established class of antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[3] The sulfamoyl moiety in 2-Fluoro-5-sulfamoylbenzamide can serve as a key pharmacophore for antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3][10] The fluorine atom may enhance the compound's ability to penetrate bacterial cell walls and could improve its metabolic stability, potentially leading to a longer duration of action.

As a Carbonic Anhydrase Inhibitor

The sulfonamide group is also a classic zinc-binding group, making it a potent inhibitor of carbonic anhydrases (CAs).[11] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The 2-Fluoro-5-sulfamoylbenzamide scaffold could be a starting point for designing selective CA inhibitors.

As an Anticancer Agent

Benzamide derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of poly(ADP-ribose) polymerase (PARP).[4][5] The sulfamoyl group can also contribute to anticancer activity.[1] The fluorine substitution can improve the drug-like properties of the molecule, making 2-Fluoro-5-sulfamoylbenzamide and its derivatives interesting candidates for cancer drug discovery.

As an Anti-inflammatory Agent

Certain sulfonamide and benzamide derivatives have demonstrated anti-inflammatory properties.[1][5] The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry, and the 2-Fluoro-5-sulfamoylbenzamide scaffold could be explored for this purpose.

Structure-Activity Relationship (SAR) Insights

Based on the known SAR of related compounds, we can infer potential avenues for optimizing the biological activity of 2-Fluoro-5-sulfamoylbenzamide derivatives.

Key structural features and potential modification points.
  • The Sulfamoyl Group: This is likely crucial for the primary biological activity, especially for antibacterial and carbonic anhydrase inhibitory effects. Modifications to the nitrogen of the sulfamoyl group could modulate potency and selectivity.

  • The Benzamide Moiety: The amide nitrogen can be substituted to explore interactions with specific receptor pockets. The aromatic ring itself can be further substituted to fine-tune electronic and steric properties.

  • The Fluorine Atom: The position of the fluorine atom is critical. Its electron-withdrawing nature can influence the pKa of the neighboring amide and the sulfamoyl group, which can affect binding and cell permeability.[6][7][8]

Experimental Protocols for Biological Evaluation

In Vitro Antibacterial Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 2-Fluoro-5-sulfamoylbenzamide against various bacterial strains.

Materials:

  • 2-Fluoro-5-sulfamoylbenzamide stock solution (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the 2-Fluoro-5-sulfamoylbenzamide stock solution in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of 2-Fluoro-5-sulfamoylbenzamide to inhibit a specific carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • 2-Fluoro-5-sulfamoylbenzamide stock solution (in DMSO)

  • Human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Add the Tris-HCl buffer, hCA II solution, and varying concentrations of 2-Fluoro-5-sulfamoylbenzamide to the wells of a 96-well plate.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the 4-NPA substrate.

  • Measure the formation of 4-nitrophenol by monitoring the absorbance at 400 nm over time.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

2-Fluoro-5-sulfamoylbenzamide is a promising, yet underexplored, chemical scaffold with significant potential in medicinal chemistry. Its synthesis is straightforward from its benzoic acid precursor, and its structural features suggest a wide range of possible biological activities. The protocols and insights provided in these application notes are intended to serve as a foundation for researchers to explore the therapeutic potential of this and related molecules. Future work should focus on the synthesis of a library of derivatives with modifications at the amide and sulfamoyl nitrogens, as well as on the aromatic ring, to build a comprehensive structure-activity relationship profile. Such studies will be instrumental in unlocking the full potential of the 2-fluoro-5-sulfamoylbenzamide scaffold in the development of next-generation therapeutic agents.

References

  • Angeli, A., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. Available at: [Link]

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  • Google Patents. (2006). Sulfamoyl benzamide derivatives and methods of their use.
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  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

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  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

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  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

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  • Abdel-Wahab, B. F., et al. (2025). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

  • Google Patents. (2017). Preparation method of benzoic acid amide compounds.
  • askIITians. (2025). How is benzamide obtained from benzoic acid?. Available at: [Link]

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  • de Paula, M. S., et al. (2020). Structure-activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Future Medicinal Chemistry. Available at: [Link]

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Application

Application Note: A Robust and Scalable Multi-Step Synthesis of 2-Fluoro-5-sulfamoylbenzamide for Pharmaceutical Intermediate Development

Introduction and Strategic Overview 2-Fluoro-5-sulfamoylbenzamide is a valuable substituted aromatic compound that serves as a key building block in medicinal chemistry. Its structural motifs are present in a variety of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

2-Fluoro-5-sulfamoylbenzamide is a valuable substituted aromatic compound that serves as a key building block in medicinal chemistry. Its structural motifs are present in a variety of pharmacologically active agents. For instance, related sulfamoylbenzamide derivatives are known to act as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, inflammation, and cancer[1]. Furthermore, the core structure shares features with established drugs, highlighting its potential in the synthesis of novel therapeutics[2][3].

This application note provides a comprehensive, three-step experimental protocol for the large-scale synthesis of 2-Fluoro-5-sulfamoylbenzamide, starting from the readily available commercial precursor, 2-fluorobenzoic acid. The described pathway is designed for scalability, safety, and high purity, incorporating in-process controls to ensure reliability and reproducibility.

Overall Synthetic Pathway

The synthesis proceeds through three distinct chemical transformations:

  • Electrophilic Aromatic Substitution: Chlorosulfonylation of 2-fluorobenzoic acid to introduce the sulfonyl chloride group at the 5-position, yielding 5-(chlorosulfonyl)-2-fluorobenzoic acid.

  • Nucleophilic Substitution (Ammonolysis): Conversion of the sulfonyl chloride to a sulfonamide via reaction with aqueous ammonia to produce the key intermediate, 2-fluoro-5-sulfamoylbenzoic acid.

  • Amidation: Activation of the carboxylic acid and subsequent reaction with ammonia to form the final product, 2-Fluoro-5-sulfamoylbenzamide.

G A 2-Fluorobenzoic Acid B Step 1: Chlorosulfonylation (ClSO3H) A->B C 5-(Chlorosulfonyl)-2-fluorobenzoic Acid B->C D Step 2: Ammonolysis (aq. NH3) C->D E 2-Fluoro-5-sulfamoylbenzoic Acid D->E F Step 3: Amidation (1. SOCl2, 2. aq. NH3) E->F G 2-Fluoro-5-sulfamoylbenzamide (Final Product) F->G

Figure 1: High-level workflow for the synthesis of 2-Fluoro-5-sulfamoylbenzamide.

Expertise & Experience: The "Why" Behind the Protocol

As a self-validating system, this protocol is built on established, robust chemical transformations commonly employed in industrial settings.

  • Choice of Starting Material: 2-Fluorobenzoic acid is an economical and readily available starting material. The ortho-fluoro substituent and the meta-directing carboxylic acid group synergistically direct the incoming chlorosulfonyl group to the desired 5-position with high regioselectivity, minimizing the formation of unwanted isomers.

  • Chlorosulfonylation Control: The reaction with chlorosulfonic acid is highly exothermic and potentially hazardous. Our protocol emphasizes strict temperature control (0–5 °C). This is crucial not only for safety but also for preventing degradation of the starting material and by-product formation, which can complicate downstream purification.

  • Two-Step Amidation Strategy: For the final step, we employ a classic two-step amidation sequence via an acyl chloride intermediate.

    • Activation with Thionyl Chloride (SOCl₂): Thionyl chloride is the reagent of choice for large-scale applications. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily scrubbed and removed, which vastly simplifies the workup compared to using coupling agents that introduce impurities that must be separated.

    • Trustworthiness through Isolation: While a one-pot synthesis might seem faster, isolating the 2-fluoro-5-sulfamoylbenzoic acid intermediate[4][5] provides a critical quality control checkpoint. It allows for purification and characterization, ensuring that only high-purity material enters the final, sensitive amidation step. This de-risks the entire process and prevents the carry-over of impurities.

Detailed Experimental Protocols

PART A: Synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid (Intermediate 1)

Principle: This step involves the electrophilic aromatic substitution of 2-fluorobenzoic acid using an excess of chlorosulfonic acid as both the reagent and the solvent.

Materials and Equipment:

  • Reagents: 2-Fluorobenzoic acid, Chlorosulfonic acid.

  • Equipment: Jacketed glass reactor with overhead stirring, dropping funnel, thermocouple, nitrogen inlet, and an outlet connected to a gas scrubber (containing NaOH solution).

Protocol:

  • Set up the reactor under a nitrogen atmosphere and cool the jacket to 0 °C.

  • Carefully charge chlorosulfonic acid (5 molar equivalents) to the reactor. Begin stirring.

  • Once the acid has cooled to below 5 °C, begin the portion-wise addition of 2-fluorobenzoic acid (1 molar equivalent).

    • Scientist's Note: Maintain the internal temperature between 0–10 °C throughout the addition. This is critical to control the exothermic reaction and ensure high regioselectivity.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction progress using HPLC until the consumption of the starting material is >99%.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

    • Safety Precaution: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum at 50 °C to a constant weight to yield 5-(chlorosulfonyl)-2-fluorobenzoic acid.

PART B: Synthesis of 2-Fluoro-5-sulfamoylbenzoic Acid (Intermediate 2)

Principle: This step is a nucleophilic substitution reaction where the sulfonyl chloride is converted to the corresponding sulfonamide by reacting with aqueous ammonia.

Materials and Equipment:

  • Reagents: 5-(Chlorosulfonyl)-2-fluorobenzoic acid, Concentrated Ammonium Hydroxide (28–30%).

  • Equipment: Jacketed glass reactor, overhead stirrer, thermocouple.

Protocol:

  • Cool the reactor jacket to 0 °C.

  • Charge concentrated ammonium hydroxide (10 molar equivalents) into the reactor and begin stirring.

  • Slowly add the 5-(chlorosulfonyl)-2-fluorobenzoic acid (1 molar equivalent) from Part A in portions, ensuring the internal temperature does not exceed 15 °C.

  • Once the addition is complete, stir the mixture at 10–15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • IPC: Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • Workup: Slowly acidify the reaction mixture to pH 2 using concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Cool the slurry to 0–5 °C and stir for 1 hour to maximize precipitation.

  • Filter the solid, wash with cold deionized water, and dry under vacuum at 60 °C to yield 2-fluoro-5-sulfamoylbenzoic acid as a white solid[4][5].

PART C: Synthesis of 2-Fluoro-5-sulfamoylbenzamide (Final Product)

Principle: A two-step, one-pot process involving the activation of the carboxylic acid with thionyl chloride to form an acyl chloride, followed by amidation with aqueous ammonia.

G cluster_0 Step 3a: Acid Activation cluster_1 Step 3b: Amidation & Isolation A 2-Fluoro-5-sulfamoylbenzoic Acid in Toluene w/ DMF (cat.) B Add Thionyl Chloride (SOCl₂) Heat to 60-65 °C A->B C Acyl Chloride Intermediate (in solution) B->C D Cool to 0-5 °C C->D E Add to cold aq. NH₃ D->E F Precipitation & Filtration E->F G Final Product F->G

Figure 2: Detailed workflow for the final amidation step.

Materials and Equipment:

  • Reagents: 2-Fluoro-5-sulfamoylbenzoic acid, Thionyl chloride (SOCl₂), Toluene, N,N-Dimethylformamide (DMF, catalytic), Concentrated Ammonium Hydroxide.

  • Equipment: Reactor setup from Part A, with a condenser and gas scrubber.

Protocol:

  • Charge the reactor with 2-fluoro-5-sulfamoylbenzoic acid (1 molar equivalent), toluene (5 volumes), and a catalytic amount of DMF (0.02 molar equivalents).

  • Begin stirring and slowly add thionyl chloride (1.5 molar equivalents) via a dropping funnel at room temperature.

  • After addition, heat the mixture to 60–65 °C and maintain for 2–4 hours. The reaction progress can be monitored by the cessation of gas (SO₂, HCl) evolution.

  • IPC: An optional IPC check (e.g., quench a small sample with methanol and analyze by HPLC for methyl ester formation) can confirm complete conversion to the acyl chloride.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and about half the toluene.

  • Workup: In a separate vessel, cool concentrated ammonium hydroxide (10 molar equivalents) to 0–5 °C.

  • Slowly add the toluene solution containing the acyl chloride intermediate to the cold ammonia solution, maintaining the temperature below 15 °C. A thick precipitate will form.

  • Stir the resulting slurry for 1 hour at 0–10 °C.

  • Filter the solid product, wash thoroughly with cold deionized water, followed by a wash with cold toluene to remove non-polar impurities.

  • Dry the product under vacuum at 60 °C to afford 2-Fluoro-5-sulfamoylbenzamide as a white to off-white solid.

Data Presentation and Quality Control

Table 1: Summary of Reagents and Expected Outcomes for a 1-mole Scale Synthesis

StepStarting MaterialKey ReagentMolar Eq.Typical YieldExpected Purity (HPLC)
A 2-Fluorobenzoic Acid (140.1 g)Chlorosulfonic Acid5.085–92%>98%
B 5-(Chlorosulfonyl)-2-fluorobenzoic AcidConc. NH₄OH10.090–97%>99%
C 2-Fluoro-5-sulfamoylbenzoic Acid (219.2 g)Thionyl Chloride1.588–95%>99.5%

References

  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • WO1996012714A1 - Process for the preparation of furosemide.
  • US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols, Cell Press. [Link]

  • 2-Fluoro-5-sulfamoylbenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

  • 2-Fluoro-5-sulfamoylbenzoic acid. Ark Pharm, Inc. [Link]

  • CN105906589A - Preparation method of furosemide.
  • 2,4-Dichloro-5-sulfamoyl-benzamide. PubChem, National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: A Robust Framework for Analytical HPLC Method Development for Benzamide Derivatives

Abstract This comprehensive application note provides a detailed guide for the development and validation of analytical High-Performance Liquid Chromatography (HPLC) methods for the quantification and purity assessment o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the development and validation of analytical High-Performance Liquid Chromatography (HPLC) methods for the quantification and purity assessment of benzamide derivatives. Benzamides are a crucial class of compounds in the pharmaceutical industry, recognized for a wide array of biological activities.[1] This document outlines a systematic approach, grounded in scientific principles and regulatory expectations, to establish a robust, reliable, and stability-indicating HPLC method. It is intended for researchers, scientists, and drug development professionals engaged in the quality control, formulation development, and pharmacokinetic analysis of these compounds.

Introduction: The Analytical Significance of Benzamide Derivatives

Benzamide and its derivatives form the backbone of numerous pharmaceutical agents with diverse therapeutic applications, including antiemetics, antipsychotics, and anti-cancer drugs.[2][3][4] The amide functional group, linked to a benzene ring, imparts a range of physicochemical properties that necessitate careful consideration during analytical method development. Accurate and precise analytical methods are paramount for ensuring the quality, safety, and efficacy of these pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and versatility.[5]

This guide will walk through the logical progression of method development, from initial analyte characterization to full method validation, in accordance with international regulatory standards.

Foundational Principles: Understanding the Analyte

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For benzamide derivatives, key considerations include:

  • Polarity and Solubility: The polarity of benzamide derivatives can vary significantly based on the nature and position of substituents on the benzene ring. This dictates the choice of stationary and mobile phases. While some benzamides are relatively non-polar, others can be quite polar, making retention on traditional C18 columns challenging.[6][7]

  • pKa (Acid/Base Dissociation Constant): The amide proton is weakly acidic, and the presence of other ionizable groups (e.g., amines, carboxylic acids) will significantly influence the molecule's charge at a given pH. Controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes.

  • UV Absorbance: The benzene ring provides a strong chromophore, making UV detection a suitable and widely used technique for the analysis of benzamide derivatives.[1][2] An initial UV scan of the analyte in the proposed mobile phase is essential for selecting the optimal detection wavelength (λmax) to ensure maximum sensitivity.

Table 1: Key Physicochemical Properties of Representative Benzamide Derivatives

CompoundStructureKey Functional GroupsPredicted PolarityUV λmax (approx.)
BenzamideC₇H₇NOPrimary amideModerately Polar225 nm, 265 nm
SalicylamideC₇H₇NO₂Phenolic hydroxyl, Primary amidePolar~300 nm
MetoclopramideC₁₄H₂₂ClN₃O₂Tertiary amine, Ether, ChloroBasic, Polar~273 nm, 309 nm
ChidamideC₂₂H₁₉N₃O₂Pyridine, BenzamideBasic, Moderately PolarNot specified

A Systematic Approach to HPLC Method Development

The development of a robust HPLC method is a multi-step process that involves a systematic evaluation of various chromatographic parameters. The following sections detail a logical workflow for achieving optimal separation.

Method_Development_Workflow A Analyte Characterization (Polarity, pKa, UV Spectrum) B Initial Column & Mobile Phase Screening A->B Informs initial choices C Optimization of Mobile Phase (Organic Ratio, pH, Buffer) B->C Identifies promising conditions D Refinement of Chromatographic Conditions (Flow Rate, Temperature, Wavelength) C->D Fine-tunes separation E System Suitability Testing (SST) D->E Verifies system performance F Forced Degradation Studies E->F Pre-validation check G Method Validation (ICH Q2(R1)) F->G Ensures stability-indicating nature

Caption: A logical workflow for HPLC method development.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor in achieving the desired selectivity.

  • For Non-polar to Moderately Polar Benzamides: A reversed-phase C18 or C8 column is typically the first choice.[1][2] These columns provide excellent retention for compounds with sufficient hydrophobicity. Modern columns with high carbon loads and end-capping offer improved peak shapes for basic analytes.[8]

  • For Polar Benzamides: Retaining highly polar benzamide derivatives on traditional reversed-phase columns can be challenging. In such cases, consider:

    • Aqueous C18 (AQ-C18) Columns: These columns are designed with polar-embedded or polar-endcapped functionalities to prevent phase collapse in highly aqueous mobile phases, thereby improving the retention of polar analytes.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns utilize a polar stationary phase (e.g., bare silica, amide, or diol) with a high organic content mobile phase. This is an excellent alternative for very polar compounds that show little to no retention in reversed-phase mode.[9]

    • Phenyl-Hexyl Columns: The phenyl chemistry can offer alternative selectivity for aromatic compounds like benzamides through π-π interactions.

Starting Point Recommendation: Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for general-purpose screening.[1]

Mobile Phase Optimization: Driving Selectivity and Retention

The mobile phase composition directly influences retention time, peak shape, and selectivity.

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.

  • Acetonitrile: Generally provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

  • Methanol: Can offer different selectivity compared to acetonitrile and is sometimes more effective at dissolving certain samples.

Protocol 1: Initial Organic Modifier Screening

  • Prepare two mobile phases:

    • Mobile Phase A: Buffered aqueous solution (e.g., 20 mM potassium phosphate, pH adjusted).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Perform a broad gradient elution (e.g., 5% to 95% B over 20 minutes) to determine the approximate organic solvent concentration required to elute the analyte.

  • Based on the gradient run, develop an isocratic method. For instance, if the analyte elutes at 10 minutes in a 20-minute gradient from 5-95% B, a starting isocratic condition could be around 50% B.[2]

For ionizable benzamide derivatives, mobile phase pH is a critical parameter for controlling retention and ensuring good peak symmetry.

  • The 2-pH Unit Rule: To ensure reproducibility and good peak shape, the mobile phase pH should be adjusted to at least 2 units away from the analyte's pKa.

  • Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. Phosphate and acetate buffers are commonly used.

Protocol 2: pH Scouting

  • Select three buffer solutions with different pH values (e.g., pH 3.0, pH 5.0, and pH 7.0).

  • For each pH, run an isocratic analysis using the organic modifier concentration determined in Protocol 1.

  • Evaluate the chromatograms for retention time, peak shape (tailing factor), and resolution from any impurities.

  • Select the pH that provides the best overall chromatography.

Detector Settings and Sample Preparation
  • Detection Wavelength: As determined from an initial UV scan, select a wavelength that provides maximum absorbance for the analyte of interest. A wavelength of 254 nm is a common starting point for many aromatic compounds.[2]

  • Sample Preparation: The goal is to dissolve the sample in a solvent that is compatible with the mobile phase to avoid peak distortion. Ideally, the sample diluent should be the mobile phase itself or a weaker solvent.

System Suitability: Ensuring Performance

Before any sample analysis, it is crucial to verify that the chromatographic system is performing adequately.[5][10] System suitability tests (SSTs) are a set of checks that must be passed to ensure the validity of the analytical results.[11]

Protocol 3: System Suitability Testing

  • Prepare a standard solution of the benzamide derivative at a known concentration.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters based on the resulting chromatograms:

    • Retention Time (t_R): The time taken for the analyte to elute.[10]

    • Tailing Factor (T): A measure of peak symmetry.

    • Theoretical Plates (N): A measure of column efficiency.

    • Relative Standard Deviation (%RSD) for Peak Area and Retention Time: A measure of precision.

Table 2: Typical System Suitability Acceptance Criteria (as per USP <621>) [12]

ParameterAcceptance CriteriaRationale
%RSD for Peak Area ≤ 2.0%Ensures precision of quantification.
%RSD for Retention Time ≤ 1.0%Ensures stability of the chromatographic system.
Tailing Factor (T) ≤ 2.0Indicates good peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 2000Demonstrates sufficient column efficiency for good separation.
Resolution (Rs) > 2.0 (between analyte and closest eluting peak)Ensures baseline separation from impurities or other components.

Stability-Indicating Method Development: Forced Degradation Studies

A critical aspect of a pharmaceutical analytical method is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[13] Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.[14]

Protocol 4: Forced Degradation Study

  • Expose the benzamide derivative to a series of stress conditions as recommended by ICH guidelines.[13]

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.[15]

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.[15]

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: e.g., Expose to UV light (254 nm) and visible light.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradants).

  • Assess the peak purity of the main analyte peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak (Rs > 2.0).

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis Analysis Analyze via Developed HPLC Method A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Thermal D->Analysis E Photolytic E->Analysis API Benzamide Derivative (API) API->A API->B API->C API->D API->E Evaluation Evaluate Peak Purity & Resolution of Degradants Analysis->Evaluation

Sources

Application

purification techniques for crude 2-Fluoro-5-sulfamoylbenzamide

An In-depth Guide to the Purification of 2-Fluoro-5-sulfamoylbenzamide for Pharmaceutical Research and Development Authored by: A Senior Application Scientist This document provides detailed application notes and protoco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Purification of 2-Fluoro-5-sulfamoylbenzamide for Pharmaceutical Research and Development

Authored by: A Senior Application Scientist

This document provides detailed application notes and protocols for the purification of crude 2-Fluoro-5-sulfamoylbenzamide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require a high degree of purity for their downstream applications. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction and Physicochemical Profile

2-Fluoro-5-sulfamoylbenzamide is a substituted aromatic compound featuring a benzamide, a sulfonamide, and a fluorine atom. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates. Given its role as a synthetic intermediate, achieving high purity is critical to ensure the quality, safety, and efficacy of the final API.

Table 1: Physicochemical Properties of 2-Fluoro-5-sulfamoylbenzamide

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃S[1]
Molecular Weight 218.21 g/mol [1]
Appearance Solid (predicted)[1]
CAS Number Not available
InChI Key XFEZWXUJMGSLLY-UHFFFAOYSA-N[1]

Understanding Potential Impurities

The purification strategy for any compound is dictated by the nature of the impurities present. For crude 2-Fluoro-5-sulfamoylbenzamide, impurities can arise from several sources during synthesis, including unreacted starting materials, by-products, and degradation products. A common synthetic route involves the amination of a corresponding sulfonyl chloride, which itself is derived from a benzoic acid derivative.[2]

Potential Impurities May Include:

  • 2-Fluoro-5-sulfamoylbenzoic acid: The carboxylic acid precursor to the benzamide. Its presence indicates an incomplete amidation reaction.

  • Starting amines: Any unreacted amine used in the final amidation step.

  • Isomeric impurities: Positional isomers that may have formed during the sulfonation or fluorination steps of the synthesis of the precursors.

  • Solvent residues: Residual solvents from the synthesis and work-up steps.

  • Inorganic salts: By-products from various reaction steps.

A logical workflow for purification begins with an initial assessment of the crude material, followed by one or more purification techniques, and concludes with a final purity analysis.

Purification_Workflow Crude Crude 2-Fluoro-5-sulfamoylbenzamide Analysis1 Initial Purity Assessment (TLC, HPLC) Crude->Analysis1 Decision Purity > 95%? Analysis1->Decision Recrystallization Recrystallization Decision->Recrystallization No Pure Pure Product (>98%) Decision->Pure Yes Recrystallization->Analysis1 Chromatography Column Chromatography Recrystallization->Chromatography Further Purification Needed Analysis2 Final Purity & Structural Confirmation (HPLC, NMR, MS) Chromatography->Analysis2 Analysis2->Pure

Caption: General purification workflow for 2-Fluoro-5-sulfamoylbenzamide.

Purification Protocols

Recrystallization: The First Line of Purification

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[3]

Rationale for Solvent Selection:

Given the polar nature of the amide and sulfonamide groups, polar solvents are likely candidates. However, the aromatic ring provides some non-polar character. Therefore, a solvent system that balances these properties is ideal. Water, ethanol, methanol, or mixtures thereof are excellent starting points. A trial-and-error approach with small amounts of the crude material is recommended to identify the optimal solvent or solvent mixture.

Protocol for Recrystallization:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude 2-Fluoro-5-sulfamoylbenzamide in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures like ethanol/water).

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Flash Column Chromatography: For High-Purity Requirements

When recrystallization is insufficient to remove closely related impurities, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[4]

Rationale for Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a polar, slightly acidic stationary phase suitable for separating a wide range of organic compounds.[5]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is commonly used. The optimal ratio is determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

Chromatography_Principle cluster_elution Elution Order Column Flash Column Chromatography Stationary Phase (Silica Gel) Mobile Phase (Eluent) Separation based on Polarity A Less Polar Impurities B 2-Fluoro-5-sulfamoylbenzamide A->B C More Polar Impurities B->C

Caption: Principle of separation in flash column chromatography.

Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Run the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Fluoro-5-sulfamoylbenzamide.

Analytical Methods for Purity Assessment

Self-validating protocols require robust analytical methods to confirm the purity and identity of the final compound.

Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method to assess purity and monitor the progress of a purification process.[6]

Table 2: Recommended TLC Protocol

ParameterRecommendation
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 1:1 or 1:2 v/v) or Dichloromethane:Methanol (e.g., 9:1 v/v)
Visualization UV light at 254 nm[7] or staining with a suitable agent (e.g., potassium permanganate).
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for determining the purity of a sample. For sulfonamides, reversed-phase HPLC is typically employed.[8]

Table 3: Example HPLC Method

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)[8]
Mobile Phase A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.[8]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 270 nm)
Injection Volume 10 µL
Column Temperature 25-30 °C
Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the purified compound. The ¹⁹F NMR spectrum will be particularly informative due to the high sensitivity of the fluorine nucleus to its chemical environment.[9] The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet between 8.78 and 10.15 ppm in the ¹H NMR spectrum.[10]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, further confirming its identity.

Conclusion

The purification of 2-Fluoro-5-sulfamoylbenzamide to a high degree of purity is achievable through a systematic approach involving recrystallization and/or flash column chromatography. The choice of method depends on the initial purity of the crude material and the required final purity. Rigorous analytical monitoring by TLC and HPLC is crucial throughout the process to ensure a successful outcome. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize their own purification strategies for this important pharmaceutical intermediate.

References

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC. Available at: [Link]

  • 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S. PubChem. Available at: [Link]

  • 2-Fluoro-5-sulfamoylbenzoic acid. MySkinRecipes. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]

  • Furosemide-impurities. Pharmaffiliates. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available at: [Link]

  • Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Benzamide Preparation from Benzoic Acid. YouTube. Available at: [Link]

  • Aromatic Sulfonamides. Journal of Synthetic Chemistry. Available at: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing. Available at: [Link]

  • Chemical Properties of N-Fluoro-bis(fluorosulfonyl)amide. Cheméo. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. PubMed. Available at: [Link]

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  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available at: [Link]

  • TLC-Thin Layer Chromatography. operachem. Available at: [Link]

  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. PMC - NIH. Available at: [Link]

  • Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. ResearchGate. Available at: [Link]

  • TLC for amide synthesis. Reddit. Available at: [Link]

  • 2-Fluoro-5-nitrobenzamide | C7H5FN2O3. PubChem. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC - NIH. Available at: [Link]

  • Process for the purification of crude toluenesulfonamide. Google Patents.
  • 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. PMC - NIH. Available at: [Link]

  • EXPERIMENT 1. Haflong Government College. Available at: [Link]

  • 2-Fluoro-5-trifluoromethylbenzoic acid, 2-pentadecyl ester - 13C NMR. SpectraBase. Available at: [Link]

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Method

Application Note &amp; Protocol: Determination of the Solubility Profile of 2-Fluoro-5-sulfamoylbenzamide in Common Organic Solvents

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Solubility in Pre-formulation Studies 2-Fluoro-5-sulfamoylbenzamide is a fluorinated aromatic compound with potential ap...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Pre-formulation Studies

2-Fluoro-5-sulfamoylbenzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and pharmaceutical development. Its structure, featuring a benzamide, a sulfamoyl group, and a fluorine atom, presents a unique combination of functional groups that influence its physicochemical properties, most notably its solubility.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] A comprehensive understanding of an API's solubility in various organic solvents is paramount during early-stage drug development for several reasons:

  • Recrystallization and Purification: The selection of an appropriate solvent system is essential for the effective purification of the compound to meet stringent pharmaceutical standards.

  • Formulation Development: Solubility data guides the selection of excipients and the development of stable and effective dosage forms, from oral solids to parenteral solutions.

  • Process Chemistry: Understanding solubility is crucial for optimizing reaction conditions, work-up procedures, and overall process yield and efficiency.

This application note provides a detailed protocol for determining the equilibrium solubility of 2-Fluoro-5-sulfamoylbenzamide in a range of common organic solvents. The methodologies described herein are designed to be robust, reproducible, and adaptable to a standard laboratory setting.

Physicochemical Properties of 2-Fluoro-5-sulfamoylbenzamide

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃S[3]
Molecular Weight 218.21 g/mol [3]
Appearance Solid (predicted)[3]
InChI Key XFEZWXUJMGSLLY-UHFFFAOYSA-N[3]
SMILES O=S(C1=CC(C(N)=O)=C(F)C=C1)(N)=O[3]

Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

  • Ventilation: Work in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.

  • Handling: Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper or a contained balance).

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Refer to the Safety Data Sheet (SDS) for each solvent used for specific handling and safety information.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • 2-Fluoro-5-sulfamoylbenzamide (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard and sample preparation

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess 2-Fluoro-5-sulfamoylbenzamide B Add a known volume of solvent to vials A->B Dispense into vials C Seal vials and place on shaker B->C D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant using a syringe E->F G Filter the supernatant into a clean vial F->G H Dilute the filtrate to a known volume G->H I Analyze by HPLC or UV-Vis spectroscopy H->I K Determine concentration of the sample from the calibration curve I->K J Prepare calibration curve with standards of known concentration J->K L Calculate solubility (mg/mL or mol/L) K->L

Caption: Workflow for determining the equilibrium solubility of 2-Fluoro-5-sulfamoylbenzamide.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of labeled glass vials, add an excess amount of 2-Fluoro-5-sulfamoylbenzamide (e.g., 20-30 mg, ensuring that undissolved solid will remain at equilibrium).

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment by letting them stand undisturbed for at least 1 hour.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (0.22 µm) into a clean, labeled vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 2-Fluoro-5-sulfamoylbenzamide of known concentrations.

    • Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometric method to generate a calibration curve.

    • Analyze the prepared sample solutions under the same conditions.

    • Determine the concentration of 2-Fluoro-5-sulfamoylbenzamide in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.

    Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

Data Presentation

The determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Tetrahydrofuran25Experimental ValueCalculated Value
Dimethyl Sulfoxide25Experimental ValueCalculated Value

Conclusion

This application note provides a comprehensive and reliable protocol for determining the solubility of 2-Fluoro-5-sulfamoylbenzamide in common organic solvents. The resulting data is invaluable for guiding subsequent stages of drug development, from process chemistry to formulation. Adherence to the described methodology and safety precautions will ensure the generation of high-quality, reproducible solubility data.

References

  • PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pha-pedia. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

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Application

Application Notes and Protocols for the Synthesis of Inhibitors Utilizing a 2-Fluoro-5-sulfamoylbenzamide Core

Introduction: The 2-Fluoro-5-sulfamoylbenzamide Scaffold in Modern Drug Discovery The sulfamoylbenzamide moiety is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Fluoro-5-sulfamoylbenzamide Scaffold in Modern Drug Discovery

The sulfamoylbenzamide moiety is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. This structural motif is particularly prominent in the design of enzyme inhibitors, where the sulfonamide group can act as a key pharmacophore, often mimicking a transition state or interacting with metallic cofactors within an enzyme's active site. The introduction of a fluorine atom at the 2-position of the benzamide core can significantly modulate the physicochemical and pharmacological properties of the resulting inhibitors. The high electronegativity and small size of fluorine can alter the acidity of the sulfonamide protons, influence binding interactions through hydrogen bonding or dipole interactions, and enhance metabolic stability by blocking potential sites of oxidation.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of inhibitors based on the 2-Fluoro-5-sulfamoylbenzamide core. We will delve into the rationale behind the chosen synthetic routes, address potential challenges, and offer insights into the optimization of reaction conditions. These application notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.

Synthetic Strategy Overview: A Linear Approach to the 2-Fluoro-5-sulfamoylbenzamide Core

A robust and versatile linear synthetic approach is employed for the construction of 2-Fluoro-5-sulfamoylbenzamide derivatives. The strategy commences with the readily available starting material, 2-fluorobenzoic acid. The key transformations involve the introduction of the sulfamoyl group at the 5-position, followed by the diversification of the molecule through amide bond formation at the carboxylic acid functionality.

The overall synthetic workflow can be visualized as a three-step process:

  • Electrophilic Sulfonylation: Introduction of a sulfonyl chloride group onto the 2-fluorobenzoic acid backbone via chlorosulfonation.

  • Sulfonamide Formation: Conversion of the sulfonyl chloride to the corresponding sulfonamide through reaction with an amine.

  • Amide Coupling: Formation of the final benzamide inhibitors by coupling the 2-fluoro-5-sulfamoylbenzoic acid intermediate with a diverse range of primary or secondary amines.

This strategy allows for the late-stage introduction of molecular diversity, a key advantage in the generation of inhibitor libraries for structure-activity relationship (SAR) studies.

G A 2-Fluorobenzoic Acid B 2-Fluoro-5-chlorosulfonylbenzoic Acid A->B Chlorosulfonation (HSO3Cl) C 2-Fluoro-5-sulfamoylbenzoic Acid B->C Amination (NH4OH or R1R2NH) D Library of 2-Fluoro-5-sulfamoylbenzamide Inhibitors C->D Amide Coupling (R3R4NH, Coupling Agents) G cluster_0 Amide Coupling Workflow A 2-Fluoro-5-sulfamoylbenzoic Acid B Activated Ester Intermediate A->B Activation (e.g., HATU, HOBt, Base) D 2-Fluoro-5-sulfamoylbenzamide Inhibitor B->D C Amine (R3R4NH) C->D Nucleophilic Acyl Substitution

Figure 2: Amide coupling workflow for the synthesis of target inhibitors.

Protocol 3: General Procedure for Amide Coupling

  • Materials:

    • 2-Fluoro-5-sulfamoylbenzoic acid

    • Desired primary or secondary amine (1.1 molar equivalents)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 molar equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3 molar equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-fluoro-5-sulfamoylbenzoic acid (1 molar equivalent) in anhydrous DMF in a dry round-bottom flask.

    • Add the desired amine (1.1 molar equivalents) to the solution.

    • Add DIPEA (3 molar equivalents) to the reaction mixture.

    • Finally, add HATU (1.2 molar equivalents) to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-fluoro-5-sulfamoylbenzamide derivative.

  • Expert Insights & Causality:

    • HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered amines or electron-deficient carboxylic acids.[1]

    • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to scavenge any acidic protons.

    • The aqueous workup is designed to remove the DMF solvent, excess reagents, and byproducts. The NaHCO₃ wash neutralizes any remaining acidic components.

Data Presentation: Representative Amine Building Blocks

The versatility of the amide coupling step allows for the incorporation of a wide array of amine building blocks to probe the structure-activity relationships of the resulting inhibitors.

Amine Building BlockR³ GroupR⁴ GroupRationale for Inclusion
AnilinePhenylHIntroduction of an aromatic moiety
4-Fluoroaniline4-FluorophenylHProbing halogen bonding interactions
BenzylamineBenzylHFlexible linker to an aromatic ring
CyclopropylamineCyclopropylHIntroduction of a strained ring system
Morpholine\multicolumn{2}{c}{-(CH₂)₂O(CH₂)₂-}Introduction of a polar, heterocyclic group

Conclusion and Future Directions

The synthetic protocols detailed in these application notes provide a reliable and adaptable framework for the synthesis of a diverse range of inhibitors based on the 2-fluoro-5-sulfamoylbenzamide core. The linear synthetic strategy allows for the late-stage diversification of the inhibitor library, making it well-suited for medicinal chemistry campaigns. The fluorine substituent on the core scaffold offers a valuable tool for modulating the electronic and steric properties of the inhibitors, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. Future work in this area could involve the exploration of alternative synthetic routes to the core structure, the development of novel amide coupling methodologies, and the application of these synthetic strategies to the generation of inhibitors for a wider range of biological targets.

References

  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20909-20915. [Link]

  • Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US3879402A.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101066943A.
  • PubChem. 2-Fluoro-5-sulfamoylbenzoic acid. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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Method

Application Notes and Protocols for In Vitro Assay Development: Evaluating 2-Fluoro-5-sulfamoylbenzamide Derivatives as Carbonic Anhydrase Inhibitors

Introduction: The Therapeutic Potential of 2-Fluoro-5-sulfamoylbenzamide Derivatives and the Imperative for Robust In Vitro Assays The 2-Fluoro-5-sulfamoylbenzamide scaffold represents a promising pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 2-Fluoro-5-sulfamoylbenzamide Derivatives and the Imperative for Robust In Vitro Assays

The 2-Fluoro-5-sulfamoylbenzamide scaffold represents a promising pharmacophore in modern drug discovery. Derivatives of this core structure have demonstrated significant biological activity, largely attributed to the sulfamoylbenzamide moiety's ability to potently and selectively inhibit metalloenzymes. A primary and well-characterized target of this class of compounds is the carbonic anhydrase (CA) family of enzymes. CAs are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in a multitude of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has established them as critical therapeutic targets for a range of diseases such as glaucoma, epilepsy, and cancer.

The development of novel 2-Fluoro-5-sulfamoylbenzamide derivatives necessitates a robust and reliable suite of in vitro assays to accurately characterize their inhibitory potency, mechanism of action, and target engagement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of such assays. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each experimental step to ensure data integrity and reproducibility. Adherence to these methodologies will enable the generation of high-quality, reliable data crucial for advancing promising lead candidates through the drug discovery pipeline.

Section 1: Initial Characterization of Inhibitory Activity using a Colorimetric Carbonic Anhydrase Assay

The initial phase of evaluating a library of 2-Fluoro-5-sulfamoylbenzamide derivatives involves a high-throughput compatible assay to determine their half-maximal inhibitory concentration (IC50). A colorimetric assay based on the esterase activity of carbonic anhydrase is a well-established and cost-effective method for this purpose.[1][2] This assay leverages the ability of CA to hydrolyze a chromogenic ester substrate, p-nitrophenyl acetate (pNPA), to the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Principle of the Assay

In the absence of an inhibitor, carbonic anhydrase efficiently catalyzes the hydrolysis of pNPA, leading to a time-dependent increase in absorbance at 405 nm. When a 2-Fluoro-5-sulfamoylbenzamide derivative that inhibits CA is present, the rate of pNPA hydrolysis is reduced, resulting in a lower rate of color development. The extent of inhibition is directly proportional to the concentration and potency of the inhibitor.

Experimental Workflow: Colorimetric CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, pNPA Substrate, and CA Enzyme Solution add_reagents Add Assay Buffer, CA Enzyme, and Inhibitor/Vehicle to 96-well Plate prep_reagents->add_reagents prep_compounds Serially Dilute 2-Fluoro-5-sulfamoylbenzamide Derivatives prep_compounds->add_reagents pre_incubate Pre-incubate at Room Temperature add_reagents->pre_incubate add_substrate Initiate Reaction with pNPA Substrate pre_incubate->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read_plate calc_rate Calculate Initial Reaction Velocities (V₀) read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 Values (Non-linear Regression) plot_data->calc_ic50

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

Materials:

  • Purified human carbonic anhydrase II (CA-II)

  • 2-Fluoro-5-sulfamoylbenzamide derivatives

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of CA-II in Assay Buffer. Aliquot and store at -80°C. On the day of the assay, thaw an aliquot on ice and dilute to the desired working concentration (e.g., 2 µg/mL) with cold Assay Buffer.

    • Prepare a 20 mM stock solution of pNPA in DMSO. This stock should be prepared fresh.

    • Prepare 10 mM stock solutions of the 2-Fluoro-5-sulfamoylbenzamide derivatives in DMSO.

  • Compound Dilution:

    • Perform serial dilutions of the compound stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well:

      • Test wells: 2 µL of diluted compound solution.

      • Positive control (no inhibition): 2 µL of DMSO.

      • Negative control (background): 2 µL of DMSO.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted CA-II solution to the test and positive control wells. Add 10 µL of Assay Buffer to the negative control wells.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. The final volume in each well will be 200 µL.

    • Immediately place the plate in a microplate reader pre-warmed to 25°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve (mAbs/min).

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibition - V₀_background)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example IC50 Values for 2-Fluoro-5-sulfamoylbenzamide Derivatives
Compound IDIC50 (nM) against CA-II
F-SBA-00115.2 ± 2.1
F-SBA-00289.7 ± 9.5
F-SBA-0035.6 ± 0.8
Acetazolamide (Control)12.1 ± 1.5

Section 2: Elucidating the Mechanism of Inhibition through Enzyme Kinetics

Once potent inhibitors have been identified, it is crucial to understand their mechanism of action (MOA).[3] This involves determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. Such knowledge is vital for lead optimization and for predicting the in vivo efficacy of the compounds.[4] The mechanism of inhibition can be elucidated by performing kinetic studies where the initial reaction rates are measured at various substrate and inhibitor concentrations.[5][6]

Theoretical Framework: Michaelis-Menten and Lineweaver-Burk Analysis

The relationship between the initial reaction velocity (V₀), substrate concentration ([S]), maximal velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation. By analyzing how an inhibitor alters Vmax and Km, its mechanism of action can be determined. A common method for visualizing and analyzing this data is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/V₀ versus 1/[S].[7][8][9]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km, while Vmax remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vmax, while Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both the apparent Vmax and Km.

Protocol: Kinetic Characterization of Carbonic Anhydrase Inhibition

This protocol is an extension of the colorimetric assay described in Section 1.

Procedure:

  • Determine the Km of pNPA for CA-II:

    • In the absence of any inhibitor, perform the colorimetric assay with a range of pNPA concentrations (e.g., 0.1 to 10 times the expected Km).

    • Measure the initial reaction rates (V₀) for each substrate concentration.

    • Plot V₀ versus [pNPA] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Perform Inhibition Studies:

    • Select a range of fixed concentrations of the 2-Fluoro-5-sulfamoylbenzamide derivative (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is the inhibition constant).

    • For each inhibitor concentration, perform the colorimetric assay with a range of pNPA concentrations, as in step 1.

    • Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the pattern of the lines on the plot to determine the mechanism of inhibition.

    • Globally fit the entire dataset (V₀ versus [S] at different [I]) to the appropriate inhibition model equation (competitive, non-competitive, etc.) to determine the inhibition constant (Ki).[][11]

Section 3: Confirming Target Engagement in a Cellular Context with the Cellular Thermal Shift Assay (CETSA)

While in vitro enzyme inhibition assays are essential for determining the potency and mechanism of action of a compound, they do not confirm that the compound can engage its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or cell lysates.[12] The principle of CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).

Principle of CETSA

When cells or cell lysates are heated, proteins begin to denature and aggregate. The temperature at which 50% of the protein is denatured is its melting temperature (Tm). The binding of a drug to its target protein can increase the thermal stability of the protein, resulting in a higher Tm. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heating to various temperatures.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_prep Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Protein Quantification culture_cells Culture Cells Expressing Target Protein (e.g., CA-II) treat_cells Treat Cells with Vehicle (DMSO) or 2-Fluoro-5-sulfamoylbenzamide Derivative culture_cells->treat_cells aliquot_cells Aliquot Treated Cells treat_cells->aliquot_cells heat_samples Heat Aliquots to a Range of Temperatures aliquot_cells->heat_samples lyse_cells Lyse Cells (e.g., Freeze-Thaw) heat_samples->lyse_cells centrifuge Centrifuge to Separate Soluble and Insoluble Fractions lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant quantify_protein Quantify Soluble Target Protein (e.g., Western Blot, ELISA) collect_supernatant->quantify_protein plot_data Plot % Soluble Protein vs. Temperature quantify_protein->plot_data determine_tm Determine Melting Temperature (Tm) and Thermal Shift plot_data->determine_tm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the target carbonic anhydrase isoform (e.g., HEK293 cells overexpressing CA-II)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2-Fluoro-5-sulfamoylbenzamide derivative and vehicle (DMSO)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for protein quantification (e.g., SDS-PAGE, Western blotting antibodies, or ELISA kit)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to approximately 80-90% confluency.

    • Treat the cells with the desired concentration of the 2-Fluoro-5-sulfamoylbenzamide derivative or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the cell culture incubator.

  • Cell Harvesting and Aliquoting:

    • Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing the same concentration of the compound or vehicle.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Thermal Challenge:

    • Place the PCR tubes or plate in a thermal cycler.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes). Include a non-heated control (room temperature).

    • After heating, cool the samples to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by a method that does not use detergents that would solubilize aggregated proteins, such as multiple freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Protein Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the target protein (e.g., CA-II) in the soluble fraction using a suitable method such as Western blotting or ELISA.

  • Data Analysis:

    • For each temperature point, normalize the amount of soluble target protein to the amount in the non-heated control.

    • Plot the percentage of soluble protein against the temperature for both the vehicle-treated and compound-treated samples.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition.

    • The difference in Tm between the compound-treated and vehicle-treated samples represents the thermal shift, confirming target engagement.

Data Presentation: Example CETSA Melting Curves

(A Graphviz diagram would be generated here to show two sigmoidal curves, one for the vehicle control and one for the compound-treated sample, with the latter shifted to the right, indicating a higher Tm.)

G CETSA Melting Curves for CA-II cluster_curves V_40 V_45 V_40->V_45 Vehicle V_50 V_45->V_50 Vehicle V_55 V_50->V_55 Vehicle V_60 V_55->V_60 Vehicle V_65 V_60->V_65 Vehicle C_40 C_45 C_40->C_45 Compound-Treated C_50 C_45->C_50 Compound-Treated C_55 C_50->C_55 Compound-Treated C_60 C_55->C_60 Compound-Treated C_65 C_60->C_65 Compound-Treated C_70 C_65->C_70 Compound-Treated X_axis_end X_axis_start X_axis_start->X_axis_end Temperature (°C) Y_axis_start Y_axis_end Y_axis_start->Y_axis_end % Soluble Protein

Caption: Representative CETSA melting curves for CA-II.

Section 4: Assay Validation and Quality Control

To ensure the reliability and reproducibility of the in vitro assays, a thorough validation process is essential. The principles of assay validation outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) provide a framework for establishing the performance characteristics of an assay.[5] While specific guidance for preclinical in vitro assays may vary, the core principles of ensuring accuracy, precision, specificity, and robustness remain paramount.

Key Validation Parameters
  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at both the intra-assay and inter-assay levels.

  • Accuracy: The closeness of an individual measurement to the true value. This can be assessed by comparing results to a known standard or reference material.

  • Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The ability of the assay to provide results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality Control Measures
  • Positive and Negative Controls: Include appropriate controls in every assay plate to monitor assay performance. For the CA inhibition assay, a known inhibitor like acetazolamide should be used as a positive control.

  • Z'-factor: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay.

  • Standard Operating Procedures (SOPs): All assay protocols should be documented in detailed SOPs to ensure consistency across experiments and operators.

Conclusion

The in vitro assays detailed in these application notes provide a comprehensive framework for the characterization of 2-Fluoro-5-sulfamoylbenzamide derivatives as carbonic anhydrase inhibitors. By systematically determining the IC50, elucidating the mechanism of inhibition, and confirming target engagement in a cellular context, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery process. The emphasis on robust assay design, validation, and quality control ensures the scientific integrity and reliability of the findings, ultimately facilitating the identification and development of novel therapeutics.

References

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 195–214.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Walter, R., et al. (2014). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 86(15), 7717-7724.
  • U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]

  • Macarron, R., & Hertzberg, R. P. (2002). Design and implementation of high throughput screening assays. Methods in molecular biology (Clifton, N.J.), 190, 1–29.
  • Zhang, H., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(12), e3653.
  • Bashton, M., & Packer, M. J. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-44.
  • Pearson. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Krishnan, S., et al. (2018). CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Kim, H. J., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International journal of molecular sciences, 22(16), 8856.
  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 10.2: The Equations of Enzyme Kinetics. Retrieved from [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]

  • Patsnap. (2024). How Is Enzyme Kinetics Applied in Drug Development?. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Fluoro-5-sulfamoylbenzoic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Foreword for the Modern Drug Developer In the intricate landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Developer

In the intricate landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of an Active Pharmaceutical Ingredient (API) synthesis. 2-Fluoro-5-sulfamoylbenzoic acid has emerged as a strategically significant building block, particularly in the synthesis of diuretic and antihypertensive agents. Its unique trifunctional molecular architecture—a carboxylic acid, a sulfonamide, and a fluorine substituent—offers a versatile platform for constructing complex pharmaceutical molecules. This guide provides an in-depth exploration of the scientific rationale and practical application of 2-Fluoro-5-sulfamoylbenzoic acid in API synthesis, with a primary focus on the industrial production of Furosemide. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals to not only execute these synthetic transformations but also to understand the underlying chemical principles that make this starting material a cornerstone in modern drug manufacturing.

Section 1: Physicochemical Properties and Strategic Synthetic Value

2-Fluoro-5-sulfamoylbenzoic acid is a white to off-white crystalline solid with the molecular formula C₇H₆FNO₄S and a molecular weight of 219.19 g/mol . Its strategic value in API synthesis is rooted in the distinct functionalities of its constituent groups, which can be selectively targeted in multi-step syntheses.

PropertyValueSource
Molecular Formula C₇H₆FNO₄SPubChem
Molecular Weight 219.19 g/mol PubChem
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water

The carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules. The sulfonamide group is a key pharmacophore in many diuretic drugs, responsible for their biological activity. The fluorine atom, a bioisostere of a hydrogen atom, is strategically placed to modulate the physicochemical properties of the molecule, such as its acidity, lipophilicity, and metabolic stability. This strategic placement of fluorine can lead to enhanced drug potency and a more favorable pharmacokinetic profile.

Section 2: The Role of Fluorine and Sulfamoyl Groups in Drug Design and Synthesis

The presence of both a fluorine atom and a sulfamoyl group on the benzoic acid scaffold is not coincidental; it is a deliberate design choice that imparts significant advantages in both the synthetic process and the final API's therapeutic profile.

The Impact of the Fluorine Atom

The introduction of a fluorine atom into a drug candidate can profoundly influence its properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and duration of action.

  • Enhanced Potency: Fluorine's high electronegativity can alter the electronic environment of the molecule, potentially leading to stronger binding interactions with the target protein.

  • Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross cell membranes and be absorbed into the bloodstream.

The Significance of the Sulfamoyl Group

The sulfonamide functional group is a cornerstone of many classes of drugs, including diuretics, antibacterials, and hypoglycemic agents. In the context of diuretics like furosemide, the sulfamoyl group is essential for their mechanism of action, which involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle in the kidneys.

Section 3: Synthesis of Furosemide: A Case Study

The synthesis of the potent loop diuretic Furosemide is a prime example of the industrial application of a substituted benzoic acid derivative. While some routes start from 2,4-dichlorobenzoic acid, a more modern and efficient approach can utilize a fluorinated analogue. The following protocol is a representative synthesis based on established industrial practices.

Overall Synthetic Workflow

The synthesis of Furosemide from a suitable precursor like 2,4-dichloro-5-sulfamoylbenzoic acid involves a key nucleophilic aromatic substitution (SNAr) reaction.

Furosemide_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,4-dichloro-5-sulfamoylbenzoic_acid 2,4-dichloro-5- sulfamoylbenzoic acid Reaction_Vessel Nucleophilic Aromatic Substitution (SNAr) 2,4-dichloro-5-sulfamoylbenzoic_acid->Reaction_Vessel Furfurylamine Furfurylamine Furfurylamine->Reaction_Vessel Furosemide Furosemide Reaction_Vessel->Furosemide caption Figure 1: Overall workflow for the synthesis of Furosemide.

Figure 1: Overall workflow for the synthesis of Furosemide.
Detailed Experimental Protocol

This protocol describes the synthesis of Furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine.

Materials:

  • 2,4-dichloro-5-sulfamoylbenzoic acid

  • Furfurylamine

  • Triethylamine (or another suitable base)

  • Acetonitrile (or another suitable solvent)

  • Hydrochloric acid (for work-up)

  • Activated carbon

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer, thermometer, and condenser, charge 2,4-dichloro-5-sulfamoylbenzoic acid and the solvent (e.g., acetonitrile).

  • Addition of Base: Add the acid-binding agent, such as triethylamine, to the reaction mixture.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., under reflux) in an inert atmosphere.

  • Addition of Furfurylamine: Slowly add furfurylamine to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at temperature for a specified period (e.g., 3-6 hours), monitoring the progress by a suitable analytical technique like HPLC.

  • Work-up: After the reaction is complete, cool the mixture. Adjust the pH with an acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Isolation of Crude Product: Filter the precipitated solid and wash it with water to remove any inorganic impurities.

  • Purification: The crude Furosemide is then purified by recrystallization. Dissolve the crude product in a suitable solvent system (e.g., an organic solvent-water mixture) at an elevated temperature, treat with activated carbon to remove colored impurities, and then allow it to cool slowly to form pure crystals.

  • Drying: The purified Furosemide crystals are then filtered, washed with a cold solvent, and dried under vacuum to a constant weight.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core of the Furosemide synthesis is a nucleophilic aromatic substitution reaction. In this step, the amine group of furfurylamine acts as a nucleophile, attacking the carbon atom bearing a chlorine atom on the 2,4-dichloro-5-sulfamoylbenzoic acid ring. The reaction is facilitated by the presence of electron-withdrawing groups (the carboxylic acid and sulfamoyl groups) on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).

SNAr_Mechanism reactant1 2,4-dichloro-5-sulfamoylbenzoic acid intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate Nucleophilic Attack reactant2 Furfurylamine (Nucleophile) reactant2->intermediate product Furosemide intermediate->product Loss of Leaving Group (Cl-) caption Figure 2: Simplified mechanism of the SNAr reaction in Furosemide synthesis.

Figure 2: Simplified mechanism of the SNAr reaction in Furosemide synthesis.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the purity, identity, and quality of the final API. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of Furosemide and for quantifying any process-related impurities.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 272 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized Furosemide, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, ensuring that the correct isomer has been synthesized and that there are no structural impurities.

  • Infrared (IR) Spectroscopy: Confirms the presence of the key functional groups in the Furosemide molecule, such as the carboxylic acid, sulfonamide, and amine groups.

Section 5: Safety Considerations

2-Fluoro-5-sulfamoylbenzoic acid and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2-Fluoro-5-sulfamoylbenzoic acid is a valuable and versatile starting material in the synthesis of APIs, most notably Furosemide. Its unique chemical structure allows for efficient and selective chemical transformations. A thorough understanding of its properties, combined with well-designed synthetic protocols and rigorous analytical controls, is paramount for the successful development and manufacturing of safe and effective pharmaceuticals. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers in the pharmaceutical industry.

References

  • PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Process for the preparation of furosemide.
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules 2023, 28(5), 2415. [Link]

  • Analytical Techniques for Furosemide Determination. Critical Reviews in Analytical Chemistry, 44:1, 39-55. [Link]

  • A benign-by-design microwave-assisted protocol for the synthesis of furosemide. Zenodo. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Journal of Chromatography B, 772(2), 269-275. [Link]

  • An NMR crystallography investigation of furosemide. Magnetic Resonance in Chemistry, 56(9-10), 897-909. [Link]

Method

Synthetic Versatility of 3-Bromo-4-fluorobenzaldehyde: A Gateway to Novel Chemical Entities

Introduction 3-Bromo-4-fluorobenzaldehyde has emerged as a pivotal starting material in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a diverse array of complex organic mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-fluorobenzaldehyde has emerged as a pivotal starting material in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring an aldehyde for functional group transformations, a bromine atom for cross-coupling reactions, and a fluorine atom susceptible to nucleophilic substitution, provides a rich platform for molecular elaboration. This guide provides an in-depth exploration of key synthetic routes starting from this valuable building block, complete with detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals. The strategic combination of these reactive sites allows for a modular and efficient approach to the construction of novel chemical entities with potential applications in pharmaceuticals and advanced materials.[1][2]

Core Synthetic Strategies

The synthetic utility of 3-bromo-4-fluorobenzaldehyde is primarily centered around three key reaction types: palladium-catalyzed cross-coupling reactions at the bromide position, nucleophilic aromatic substitution at the fluoride position, and a variety of transformations of the aldehyde functional group. The interplay between these reactive centers allows for a high degree of molecular diversification.

Figure 1: Key synthetic pathways from 3-bromo-4-fluorobenzaldehyde.

I. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 3-bromo-4-fluorobenzaldehyde is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern synthetic chemistry for constructing complex molecular architectures.

A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and organoboron compounds. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Application Protocol: Synthesis of 4-Fluoro-3-phenylbenzaldehyde

This protocol is adapted from established procedures for Suzuki couplings of bromobenzaldehyde derivatives.[3][4][5][6][7]

Reagent/ParameterCondition/AmountMolar Equiv.
3-Bromo-4-fluorobenzaldehyde1.0 mmol1.0
Phenylboronic acid1.2 mmol1.2
Pd(PPh₃)₄0.05 mmol0.05
Na₂CO₃ (2M aq. solution)2.0 mmol2.0
Toluene/Ethanol5 mL / 2 mL-
Temperature90 °C-
Reaction Time12 h-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Add the toluene/ethanol solvent mixture (5 mL / 2 mL) via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the aqueous sodium carbonate solution (2.0 M, 1.0 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-fluoro-3-phenylbenzaldehyde.

B. Sonogashira Coupling: Formation of Aryl-Alkynyl Bonds

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, a crucial transformation for the synthesis of conjugated systems found in many functional materials and biologically active compounds.[8][9]

Mechanistic Insight: This reaction involves a dual catalytic cycle with palladium and copper. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Application Protocol: Synthesis of 4-Fluoro-3-(phenylethynyl)benzaldehyde

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[10][11][12]

Reagent/ParameterCondition/AmountMolar Equiv.
3-Bromo-4-fluorobenzaldehyde1.0 mmol1.0
Phenylacetylene1.2 mmol1.2
Pd(PPh₃)₂Cl₂0.02 mmol0.02
Copper(I) iodide (CuI)0.04 mmol0.04
Triethylamine (Et₃N)5 mL-
Temperature60 °C-
Reaction Time6 h-

Step-by-Step Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg) in triethylamine (5 mL).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography on silica gel to yield 4-fluoro-3-(phenylethynyl)benzaldehyde.

C. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[13]

Mechanistic Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.

Application Protocol: Synthesis of 4-Fluoro-3-(morpholino)benzaldehyde

This protocol is adapted from general methods for the Buchwald-Hartwig amination of aryl bromides.[14][15][16]

Reagent/ParameterCondition/AmountMolar Equiv.
3-Bromo-4-fluorobenzaldehyde1.0 mmol1.0
Morpholine1.2 mmol1.2
Pd₂(dba)₃0.01 mmol0.01
Xantphos0.03 mmol0.03
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
Toluene5 mL-
Temperature100 °C-
Reaction Time16 h-

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), Xantphos (0.03 mmol, 17.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (2 mL), followed by 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg) and morpholine (1.2 mmol, 105 µL).

  • Seal the tube and heat the mixture at 100 °C with stirring.

  • After 16 hours, cool the reaction to room temperature.

  • Dilute with ethyl acetate (15 mL), filter through a pad of Celite, and wash the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 4-fluoro-3-(morpholino)benzaldehyde.

II. Transformations of the Aldehyde Functional Group

The aldehyde moiety of 3-bromo-4-fluorobenzaldehyde is a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

A. Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes and ketones.

Mechanistic Insight: The reaction involves the nucleophilic addition of a phosphorus ylide to the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the alkene and triphenylphosphine oxide.

Application Protocol: Synthesis of 1-Bromo-2-fluoro-4-styrylbenzene

This protocol is adapted from a solvent-free Wittig reaction procedure.[1][17][18][19][20]

Reagent/ParameterCondition/AmountMolar Equiv.
3-Bromo-4-fluorobenzaldehyde1.0 mmol1.0
Benzyltriphenylphosphonium chloride1.1 mmol1.1
Potassium phosphate (K₃PO₄), tribasic3.0 mmol3.0
Reaction VesselMortar and Pestle-
TemperatureRoom Temperature-
Reaction Time30 min-

Step-by-Step Procedure:

  • In a mortar, combine 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg), benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg), and tribasic potassium phosphate (3.0 mmol, 637 mg).

  • Grind the mixture with a pestle for 30 minutes at room temperature. The mixture will become a paste and may solidify.

  • Monitor the reaction by TLC (eluent: hexane/ethyl acetate).

  • Upon completion, add water (10 mL) and ethyl acetate (10 mL) to the mortar and triturate the solid.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford a mixture of (E)- and (Z)-1-bromo-2-fluoro-4-styrylbenzene.

B. Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a highly efficient method for forming C-N single bonds by the reaction of an aldehyde with an amine in the presence of a reducing agent.[10]

Mechanistic Insight: The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and amine, which is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride.[21][22][23][24]

Application Protocol: Synthesis of (3-Bromo-4-fluorophenyl)-N-(phenyl)methanamine

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[21][22][23][24][25]

Reagent/ParameterCondition/AmountMolar Equiv.
3-Bromo-4-fluorobenzaldehyde1.0 mmol1.0
Aniline1.0 mmol1.0
Sodium triacetoxyborohydride1.5 mmol1.5
Dichloroethane (DCE)10 mL-
Acetic Acid1-2 drops-
TemperatureRoom Temperature-
Reaction Time12 h-

Step-by-Step Procedure:

  • To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg) and aniline (1.0 mmol, 91 µL) in dichloroethane (10 mL), add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired secondary amine.

C. Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for amide couplings and other transformations.

Application Protocol: Synthesis of 3-Bromo-4-fluorobenzoic Acid

This protocol uses potassium permanganate as a strong oxidizing agent.[2][26][27]

Reagent/ParameterCondition/AmountMolar Equiv.
3-Bromo-4-fluorobenzaldehyde1.0 mmol1.0
Potassium permanganate (KMnO₄)1.2 mmol1.2
Acetone/Water10 mL / 2 mL-
Temperature0 °C to Room Temp.-
Reaction Time4 h-

Step-by-Step Procedure:

  • Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg) in acetone (10 mL) in a round-bottom flask and cool to 0 °C.

  • Slowly add a solution of potassium permanganate (1.2 mmol, 190 mg) in water (2 mL).

  • Allow the reaction to warm to room temperature and stir for 4 hours. A brown precipitate of manganese dioxide will form.

  • Filter the reaction mixture through a pad of Celite, washing with acetone.

  • Concentrate the filtrate to remove the acetone.

  • Acidify the remaining aqueous solution with 1 M HCl until pH ~2.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 3-bromo-4-fluorobenzoic acid.

D. Reduction to Benzyl Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, which can be used in subsequent etherification or esterification reactions.

Application Protocol: Synthesis of (3-Bromo-4-fluorophenyl)methanol

This protocol utilizes the mild reducing agent sodium borohydride.[25][28][29][30][31]

Reagent/ParameterCondition/AmountMolar Equiv.
3-Bromo-4-fluorobenzaldehyde1.48 mmol1.0
Sodium borohydride (NaBH₄)1.77 mmol1.2
Methanol3 mL-
TemperatureRoom Temperature-
Reaction Time3 h-

Step-by-Step Procedure:

  • Dissolve 3-bromo-4-fluorobenzaldehyde (1.48 mmol, 300 mg) in methanol (3 mL) in a round-bottom flask.[28]

  • Add sodium borohydride (1.77 mmol, 67 mg) portion-wise at room temperature.[28]

  • Stir the reaction for 3 hours.[28]

  • Quench the reaction by the slow addition of water (1 mL).[28]

  • Concentrate the mixture under reduced pressure.[28]

  • Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3-bromo-4-fluorophenyl)methanol, which can be further purified by column chromatography if necessary.[28]

III. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, activated by the electron-withdrawing aldehyde group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at this position.

Mechanistic Insight: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The leaving group (fluoride) is then eliminated to restore aromaticity.

Application Protocol: Synthesis of 3-Bromo-4-methoxybenzaldehyde

This protocol describes the substitution of the fluorine atom with a methoxy group.

Reagent/ParameterCondition/AmountMolar Equiv.
3-Bromo-4-fluorobenzaldehyde1.0 mmol1.0
Sodium methoxide (NaOMe)1.5 mmol1.5
Dimethylformamide (DMF)5 mL-
Temperature80 °C-
Reaction Time6 h-

Step-by-Step Procedure:

  • Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg) in dry DMF (5 mL) in a flame-dried flask under an inert atmosphere.

  • Add sodium methoxide (1.5 mmol, 81 mg).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 3-bromo-4-methoxybenzaldehyde.

Figure 2: General experimental workflow for synthetic transformations.

Conclusion

3-Bromo-4-fluorobenzaldehyde is a remarkably versatile building block that provides access to a wide range of chemical structures through a variety of well-established synthetic transformations. The strategic and sequential application of cross-coupling reactions, aldehyde modifications, and nucleophilic aromatic substitution allows for the efficient and modular construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel compounds for applications in drug discovery and materials science.

References

  • Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
  • ResearchGate. (n.d.). Sonogashira coupling reaction between p‐bromobenzaldehyde and phenylacetylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Retrieved from [Link]

  • Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

  • National Institutes of Health. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]

  • YouTube. (2022). Oxidative Cleavage KMnO4. Retrieved from [Link]

  • Ministry of Health and Prevention - UAE. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Retrieved from [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying and Mitigating Side Products in 2-Fluoro-5-sulfamoylbenzamide Synthesis

Welcome to the technical support center for the synthesis of 2-Fluoro-5-sulfamoylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-sulfamoylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related sulfamoylbenzamide compounds. Our goal is to provide you with the expertise and practical solutions needed to identify, understand, and control the formation of reaction side products, thereby improving yield, purity, and process robustness.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during or after your reaction. We focus on a cause-and-effect approach to quickly diagnose and resolve common issues.

Q1: My reaction yield is significantly lower than expected, and the crude product looks impure. What are the likely causes?

Low yield and poor purity are often interconnected, pointing towards competing side reactions or incomplete conversion. Here are the primary culprits and how to investigate them:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1]

    • Causality: Insufficient reaction time, suboptimal temperature, or poor mixing can lead to unreacted starting materials.

    • Solution: Take time-point samples from your reaction mixture. Compare the chromatogram of your reaction mixture to that of your starting materials. If significant amounts of starting materials are still present at your intended reaction endpoint, consider extending the reaction time or increasing the temperature incrementally.

  • Hydrolysis of Intermediates or Product: Sulfamoylbenzamides and their precursors can be sensitive to hydrolysis, especially in the presence of moisture or under non-neutral pH conditions.[2][3]

    • Causality: The key intermediate, 2-fluoro-5-(chlorosulfonyl)benzoyl chloride, is highly reactive and readily hydrolyzes in the presence of water to form 2-fluoro-5-(chlorosulfonyl)benzoic acid. Similarly, the final product can hydrolyze back to 2-fluoro-5-sulfamoylbenzoic acid.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture. If your reaction involves aqueous workup, minimize the time the product is in contact with acidic or basic aqueous layers and consider working at lower temperatures.

  • Formation of Dimeric or Polymeric Byproducts: Overly harsh conditions or incorrect stoichiometry can sometimes lead to the formation of higher molecular weight impurities.

    • Causality: For instance, if the amide formation is conducted from an acid chloride, an unreacted acid chloride molecule could potentially react with the amide product of another molecule, leading to dimer formation.

    • Solution: This is often controlled by maintaining dilute conditions and ensuring the amine is added slowly and controllably to the reaction mixture.

Q2: I see one or more significant unexpected peaks in my HPLC/LC-MS analysis. How do I identify them?

Unexpected peaks are a clear indication of side products. A systematic approach using Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective way to gain initial structural information.[4][5]

  • Step 1: Analyze the Mass-to-Charge Ratio (m/z): The molecular weight provided by the mass spectrometer is your primary clue.

    • Is the m/z consistent with hydrolysis? A common side product is 2-Fluoro-5-sulfamoylbenzoic acid , resulting from the hydrolysis of the benzamide functional group.[6] Check for a peak with an m/z corresponding to this structure (C₇H₆FNO₄S, Molecular Weight: 219.19 g/mol ).[7]

    • Is the m/z related to a starting material or intermediate? Compare the observed m/z values to the molecular weights of all reactants and expected intermediates.

    • Does the m/z suggest a dimer? Look for a peak that is approximately double the mass of your product or a key intermediate.

  • Step 2: Isotopic Pattern Analysis: If your starting materials or reagents contain elements with characteristic isotopic patterns (like chlorine or bromine), look for these patterns in the mass spectrum of the unknown peak. This can help confirm which parts of your starting materials are incorporated into the side product.

Below is a workflow for identifying an unknown peak.

G cluster_0 Main Synthetic Pathway cluster_1 Side Reactions A 2-Fluorobenzoic Acid Derivative B Chlorosulfonation Intermediate A->B Chlorosulfonic Acid C Amidation Intermediate B->C Amine Source D 2-Fluoro-5-sulfamoylbenzamide (Product) C->D Amidation E Hydrolysis to 2-Fluoro-5-sulfamoylbenzoic Acid C->E H₂O (Workup/Moisture) D->E H₂O (Workup/Moisture)

Sources

Optimization

Technical Support Center: Purification of Fluorinated Sulfonamides

Welcome to the technical support center for the purification of fluorinated sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these compounds. The introduction of fluorine atoms into sulfonamide structures significantly alters their physicochemical properties, often complicating standard purification protocols.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

I. Chromatography Challenges

The high electronegativity of fluorine can significantly impact a molecule's polarity, acidity, and interactions with chromatographic stationary phases.[1]

Question 1: My fluorinated sulfonamide is exhibiting significant peak tailing in reverse-phase HPLC. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue when purifying fluorinated sulfonamides, often stemming from the increased acidity of the sulfonamide N-H proton. The electron-withdrawing nature of nearby fluorine atoms can lower the pKa of this proton, leading to strong interactions with residual silanols on silica-based columns.

Probable Causes & Solutions:

  • Secondary Interactions with Stationary Phase: The acidic N-H group can interact strongly with free silanol groups on the silica support, causing tailing.

    • Solution 1: Mobile Phase pH Adjustment. Increase the acidity of the mobile phase by adding 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing their interaction with your compound.

    • Solution 2: Use an End-Capped Column. Employ a high-quality, end-capped C18 or C8 column where the majority of free silanols have been deactivated.

    • Solution 3: Alternative Stationary Phases. Consider using a pentafluorophenyl (PFP) stationary phase, which can offer unique selectivity for fluorinated compounds through dipole-dipole and π-π interactions, potentially reducing tailing.[3]

  • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

Question 2: I'm observing poor separation between my fluorinated sulfonamide and a structurally similar impurity during flash chromatography. How can I improve the resolution?

Answer:

Co-elution of closely related impurities is a frequent challenge. The unique electronic properties of fluorinated compounds can make them behave similarly to their non-fluorinated or differently substituted analogs on standard stationary phases.

Troubleshooting Workflow for Poor Separation:

G cluster_step2 Mobile Phase Optimization cluster_step3 Stationary Phase Selection cluster_step4 Advanced Purification start Poor Separation Observed step1 Is the separation factor (α) close to 1? start->step1 step2 Optimize Mobile Phase step1->step2 Yes opt2a Adjust Solvent Polarity (e.g., Hexane/EtOAc to DCM/MeOH) step2->opt2a opt2b Add a Modifier (e.g., 0.5% Acetic Acid or Triethylamine) step2->opt2b step3 Change Stationary Phase opt3a Normal Phase: Silica -> Alumina or Florisil step3->opt3a opt3b Reverse Phase: C18 -> PFP or Cyano step3->opt3b step4 Consider Alternative Techniques opt4a Preparative HPLC step4->opt4a opt4b Supercritical Fluid Chromatography (SFC) step4->opt4b opt2a->step3 No Improvement opt2b->step3 No Improvement opt3a->step4 Still Poor Separation opt3b->step4 Still Poor Separation

Detailed Steps:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Change the solvent system. If you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol system. Different solvents will have different interactions with your compound and impurities, potentially improving separation.

    • Mobile Phase Modifiers: The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can sharpen peaks and improve selectivity by suppressing ionization.

  • Change the Stationary Phase:

    • If using silica gel, consider switching to alumina (basic, neutral, or acidic) or Florisil, which have different surface properties.

    • For reverse-phase applications, if a C18 column is not providing adequate separation, a PFP (pentafluorophenyl) column can be highly effective for separating fluorinated isomers and analogs.[3]

  • Alternative Chromatographic Techniques:

    • Preparative HPLC: Offers much higher resolution than flash chromatography for difficult separations.

    • Supercritical Fluid Chromatography (SFC): Can provide unique selectivity and is particularly useful for chiral separations of fluorinated compounds.

Question 3: My fluorinated sulfonamide appears to be degrading on the silica gel column. What is happening and how can I prevent it?

Answer:

Sulfonamides can be susceptible to degradation on acidic surfaces like silica gel, and this can be exacerbated by the presence of fluorine, which can influence bond stabilities.[4][5]

Probable Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is acidic and can catalyze the hydrolysis or decomposition of sensitive sulfonamides.

    • Solution 1: Deactivate the Silica. Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites.

    • Solution 2: Use a Different Stationary Phase. Switch to a less acidic support like neutral alumina or a bonded phase like diol or amino-propylated silica.

  • Reaction with Solvents: Certain solvents, particularly methanol, can potentially react with activated sulfonamides on an acidic surface.

    • Solution: If you suspect solvent-mediated degradation, switch to aprotic solvents like dichloromethane and ethyl acetate.

II. Crystallization & Recrystallization Issues

The presence of fluorine can influence crystal packing and solubility, making crystallization challenging.[6][7]

Question 4: My fluorinated sulfonamide is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid phase because the solution is too saturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[8]

Probable Causes & Solutions:

  • Supersaturation: The solution is cooling too rapidly, or the initial concentration is too high.

    • Solution 1: Slower Cooling. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Do not disturb the flask during this period.[9]

    • Solution 2: Add More Solvent. Re-heat the solution to dissolve the oil, then add more hot solvent to reduce the saturation level before attempting to cool it again.[8]

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor," leading to a very narrow crystallization window.

    • Solution: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, THF) and then slowly add a "poor" solvent (e.g., hexane, toluene) at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[6]

Question 5: I am unable to form crystals of my fluorinated sulfonamide. The compound remains in solution even after cooling and concentrating. What can I do?

Answer:

Failure to crystallize can be due to high solubility in the chosen solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent amorphous nature of the compound.

Solutions to Induce Crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.[8]

  • Solvent System Modification:

    • Solvent Evaporation: Slowly evaporate the solvent in a loosely covered beaker or flask. This gradually increases the concentration to the point of saturation.

    • Change Solvent Polarity: If you are using a polar solvent, try a less polar one, or vice versa. Fluorinated compounds can have unusual solubility profiles.

  • Preliminary Purification: If the crude material is highly impure, it may be necessary to perform a preliminary purification step, such as flash chromatography, to remove impurities that inhibit crystallization.[8]

Question 6: My purified fluorinated sulfonamide shows multiple melting points, suggesting polymorphism. How does fluorine influence this, and how can I control it?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common for aromatic sulfonamides, and the presence of fluorine can increase the likelihood of its occurrence.[7] Fluorine can participate in various intermolecular interactions (e.g., C-H---F, F---F), which can lead to different stable crystal packing arrangements.[6][7]

Controlling Polymorphism:

  • Standardize Crystallization Conditions: The specific polymorph obtained can be highly sensitive to the crystallization solvent, cooling rate, and temperature. To ensure consistency, meticulously document and control these parameters.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to identify stable and metastable crystalline forms.[7] The most stable polymorph will generally have the highest melting point.

  • Slurry Experiments: To obtain the most thermodynamically stable form, create a saturated solution of your compound and stir it at a constant temperature for an extended period (24-48 hours). The less stable forms will dissolve and re-precipitate as the more stable form.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated sulfonamides often more acidic than their non-fluorinated counterparts?

A1: The fluorine atom is highly electronegative. When incorporated into a molecule, it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the sulfonamide group, stabilizing the conjugate base that forms after the N-H proton is lost. This stabilization lowers the pKa, making the proton more acidic.[1]

Q2: What are the best general-purpose analytical techniques to assess the purity of my fluorinated sulfonamide?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on both the purity (from the LC chromatogram) and the identity (from the mass spectrum) of your compound and any impurities.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): ¹H NMR is essential for structural confirmation and detecting proton-containing impurities. ¹⁹F NMR is particularly powerful as it provides a clean spectrum with a wide chemical shift range, making it highly sensitive for detecting and quantifying fluorine-containing impurities.[10]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q3: Are there specific safety precautions I should take when handling fluorinated sulfonamides?

A3: While the specific toxicity profile of each compound will vary, general good laboratory practices should always be followed. Additionally, be aware that some fluorinated compounds can be persistent in the environment.[11][12] Thermal decomposition of highly fluorinated compounds can also produce hazardous substances like hydrogen fluoride (HF).[13] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for your specific compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica

This protocol is designed to minimize on-column degradation of sensitive fluorinated sulfonamides.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC) that gives a retention factor (Rf) of ~0.2-0.3 for your target compound.

  • Prepare Deactivated Silica:

    • In a fume hood, measure the required amount of silica gel for your column.

    • Create a slurry of the silica in your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 15 minutes to ensure complete neutralization of the acidic sites.

  • Pack the Column: Pour the slurry into your chromatography column and allow it to pack under positive pressure, ensuring a level and well-compacted bed.

  • Load the Sample:

    • Dissolve your crude fluorinated sulfonamide in a minimal amount of dichloromethane or your mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen mobile phase.

    • If a gradient is needed, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data and Reference Tables

Table 1: Common Solvents for Chromatography & Crystallization
SolventPolarity IndexBoiling Point (°C)Common UseNotes
n-Hexane0.169Normal-phase eluent; anti-solvent for crystallizationLow polarity
Toluene2.4111Normal-phase eluent; crystallizationCan engage in π-π interactions
Dichloromethane (DCM)3.140Good general-purpose solvent for dissolving many organicsVolatile; use in fume hood
Diethyl Ether2.835Eluent and extraction solventHighly flammable and volatile
Ethyl Acetate (EtOAc)4.477Common mid-polarity eluent for normal-phaseGood "good" solvent for crystallization
Tetrahydrofuran (THF)4.066Strong solvent; can be used for crystallizationCan form peroxides; use stabilized grade
Acetonitrile (MeCN)5.882Reverse-phase eluent; crystallizationAprotic polar solvent
Isopropanol (IPA)3.982Crystallization solvent, often with waterCan be a good alternative to ethanol
Methanol (MeOH)5.165Polar eluent for normal and reverse-phaseCan react with sensitive compounds on silica

References

  • Gillis, E.P., Eastman, K.J., Hill, M.D., Donnelly, D.J., & Meanwell, N.A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Cui, Y., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC, NIH.
  • Pace, J.L., et al. (2021).
  • O'Hagan, D. (2008). Organofluorine chemistry. Wikipedia.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
  • Peng, H., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.
  • Tanaka, K., et al. (2019). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design.
  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies.
  • Wang, J., et al. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. PubMed.
  • Singh, R.K., et al. (2023).
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
  • Kaczmarek, E., et al. (2019).
  • Tanaka, K., et al. (2019). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design.
  • Akhtar, J., et al. (2021).
  • ResearchGate. (2025). Fluorination Methods for Drug Discovery and Development.
  • Hagen, D.F., et al. (1981). Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada.
  • US Patent 2,777,844A. (1957). Sulfonamide purification process.
  • Liu, C.-Y., et al. (2023). Long-Term Per- and Polyfluoroalkyl Substances Exposure and Kidney Function in Taiwanese Adolescents and Young Adults: A 10-Year Prospective Cohort Study. MDPI.
  • ResearchGate. (2025).
  • Cell Press. (2022). Expression and purification of fluorinated proteins from mammalian suspension culture. Cell Press.
  • ResearchGate. (2020). Studies on sulfonamide degradation products.
  • Leroux, F.R., et al. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC, NIH.
  • Ricken, B., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp.
  • ResearchGate. (2025). A facile transfer fluorination approach to the synthesis of N-fluoro sulfonamides.
  • Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • Reachem. (2024).
  • ChemRxiv. (2026).
  • ResearchGate. (2025). Rapid characterization of perfluoralkyl carboxylate, sulfonate, and sulfonamide isomers by high-performance liquid chromatography-tandem mass spectrometry.
  • EuroProxima. (n.d.).
  • ResearchGate. (2025). Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries.
  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

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Troubleshooting

Technical Support Center: Stability and Degradation of 2-Fluoro-5-sulfamoylbenzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-sulfamoylbenzamide. This guide provides in-depth technical information, troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-sulfamoylbenzamide. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to support your experimental work on the stability and degradation of this compound. The information herein is synthesized from established chemical principles and authoritative guidelines on forced degradation studies.

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule. It helps identify likely degradation products and develop stability-indicating analytical methods, which are foundational for formulation development and regulatory submissions.[1][2] This guide will walk you through the predicted degradation pathways of 2-Fluoro-5-sulfamoylbenzamide under various stress conditions and provide practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-Fluoro-5-sulfamoylbenzamide?

Based on its functional groups (benzamide, sulfonamide), 2-Fluoro-5-sulfamoylbenzamide is primarily susceptible to hydrolysis under acidic and basic conditions. The amide and sulfonamide moieties are the most reactive sites.

  • Acidic Hydrolysis: Both the amide and sulfonamide groups can undergo hydrolysis. Amide hydrolysis typically yields 2-Fluoro-5-sulfamoylbenzoic acid and ammonia. Sulfonamide hydrolysis is generally slower but can lead to cleavage of the S-N bond, forming the corresponding sulfonic acid and ammonia, or cleavage of the C-S bond.[3][4]

  • Alkaline Hydrolysis: Amide hydrolysis is significantly accelerated under basic conditions, leading to the formation of the carboxylate salt of 2-Fluoro-5-sulfamoylbenzoic acid.[5] Sulfonamides are comparatively more stable in alkaline conditions.[3][6]

  • Oxidative Degradation: The aromatic ring and amide group can be susceptible to oxidation, potentially leading to hydroxylated byproducts or ring opening under harsh conditions.[5][7]

  • Photodegradation: Aromatic sulfonamides can degrade upon exposure to light.[8][9] Common pathways include cleavage of the sulfonamide bond and SO2 extrusion.[10]

Q2: I am not seeing any degradation under my initial stress conditions. What should I do?

This is a common issue, particularly if the stress conditions are too mild. The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradants.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.

    • Increase Temperature: Elevate the temperature in increments (e.g., from 40°C to 60°C or 80°C). Chemical reactions, including degradation, generally accelerate at higher temperatures.

    • Extend Exposure Time: If increasing concentration or temperature is not feasible or desirable, simply extend the duration of the experiment.

    • Verify Analytical Method: Ensure your analytical method (e.g., HPLC) is sensitive enough to detect small changes in the parent peak and the emergence of small degradant peaks.

Q3: My chromatogram shows multiple small peaks after stress testing. How can I identify them?

Identifying unknown degradation products is a key challenge. A multi-pronged approach is necessary.

  • Solution Strategy:

    • Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each peak, providing the molecular weight of the degradants. This data is critical for proposing structures.[4]

    • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradants.

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradant ions in the mass spectrometer provides structural information that helps in elucidating the exact chemical structure.

    • Forced Degradation of Suspected Structures: If you hypothesize a certain degradation product (e.g., 2-Fluoro-5-sulfamoylbenzoic acid), you can attempt to synthesize or procure a reference standard. Running this standard under the same chromatographic conditions can confirm the identity of a peak via retention time matching.

Q4: How do I ensure my analytical method is "stability-indicating"?

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Validation Protocol:

    • Specificity: The primary test for specificity is forced degradation. You must demonstrate that the peaks for the parent drug and its degradation products are well-resolved from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to show that the parent peak is spectrally pure and not co-eluting with any degradants.

    • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should ideally be close to 100%. This demonstrates that all major degradation products have been detected.

    • Validation Parameters: The method must also be validated for linearity, accuracy, precision, and robustness as per ICH guidelines.[11][12]

Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for 2-Fluoro-5-sulfamoylbenzamide under hydrolytic stress conditions.

G parent 2-Fluoro-5-sulfamoylbenzamide acid_hydrolysis Acid Hydrolysis (e.g., HCl, Heat) parent->acid_hydrolysis Major Pathway base_hydrolysis Alkaline Hydrolysis (e.g., NaOH, Heat) parent->base_hydrolysis Major Pathway product1 Degradant A: 2-Fluoro-5-sulfamoylbenzoic acid acid_hydrolysis->product1 Amide Cleavage product2 Degradant B: 2-Fluoro-5-(aminosulfonyl)benzoic acid (Sulfonamide Hydrolysis Product) acid_hydrolysis->product2 Sulfonamide Cleavage (Slower) base_hydrolysis->product1 Amide Cleavage (Rapid)

Caption: Predicted hydrolytic degradation pathways for 2-Fluoro-5-sulfamoylbenzamide.

Troubleshooting Guide: Experimental Protocols

This section provides step-by-step protocols for conducting forced degradation studies, aligned with ICH guidelines, and troubleshooting common issues.[13][14]

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of 2-Fluoro-5-sulfamoylbenzamide in acidic and alkaline conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-Fluoro-5-sulfamoylbenzamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Condition:

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M HCl.

    • Heat the solution at 60°C for 4 hours.

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Alkaline Condition:

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M NaOH.

    • Maintain the solution at room temperature for 2 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Troubleshooting:

IssueProbable CauseRecommended Solution
No degradation observed Conditions are too mild.Increase acid/base concentration to 5 M, increase temperature to 80°C, or extend the study duration.
Complete degradation Conditions are too harsh.Decrease acid/base concentration to 0.1 M, reduce the temperature, or shorten the exposure time.
Poor peak shape pH of the final sample is incompatible with the mobile phase.Ensure complete neutralization and check the pH of the final diluted sample before injection.
Precipitation observed The compound or its degradants have low solubility in the aqueous stress medium.Add a co-solvent (e.g., acetonitrile, up to 50%) to the stress solution to maintain solubility.
Protocol 2: Oxidative Degradation Study

Objective: To assess the susceptibility of the molecule to oxidation.

Methodology:

  • Stock Solution: Use the same 1 mg/mL stock solution as in the hydrolysis study.

  • Oxidative Stress:

    • Transfer an aliquot of the stock solution into a flask.

    • Add an equal volume of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw a sample and dilute for HPLC analysis.

Troubleshooting:

IssueProbable CauseRecommended Solution
No degradation The molecule is stable to oxidation under these conditions.Gently heat the solution (e.g., to 40-50°C) to accelerate the reaction. Note: H₂O₂ is more reactive at higher temperatures.
Violent reaction/foaming The compound is highly reactive with the oxidant.Perform the experiment at a lower temperature (e.g., in an ice bath) and use a lower concentration of H₂O₂ (e.g., 3%).
Baseline disturbance in HPLC Residual peroxide in the sample can interfere with analysis or damage the column.Quench the reaction by adding a small amount of sodium bisulfite solution before dilution, or ensure high dilution factor.

Workflow for Degradation Studies

The following diagram outlines the logical workflow for conducting and analyzing forced degradation studies.

G cluster_stress Stress Application cluster_analysis Analysis & Identification cluster_validation Method Validation Acid Acid HPLC HPLC-UV/PDA Analysis Acid->HPLC Base Base Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Heat Heat->HPLC Light Light Light->HPLC LCMS LC-MS/MS for Structure Elucidation HPLC->LCMS SIM Stability-Indicating Method Validation LCMS->SIM Compound 2-Fluoro-5- sulfamoylbenzamide Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfamoyl Groups

Welcome to our dedicated technical support center for the N-alkylation of sulfamoyl groups. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the N-alkylation of sulfamoyl groups. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and reproducible outcomes.

Introduction to N-Alkylation of Sulfamoyl Groups

The N-alkylation of sulfonamides is a fundamental reaction in organic synthesis, pivotal in the development of a vast array of pharmaceuticals and bioactive molecules. The resulting N-alkylsulfonamides are key structural motifs in drugs targeting a range of conditions, from infectious diseases to cancer. While seemingly straightforward, this reaction is fraught with potential challenges, including low yields, undesirable side reactions, and purification difficulties. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise before and during the experimental process.

Q1: What are the most common methods for N-alkylation of sulfamoyl groups?

A1: The primary methods for N-alkylation of sulfonamides include:

  • Reaction with Alkyl Halides: This classic method involves the deprotonation of the sulfonamide with a base to form a nucleophilic nitrogen, which then displaces a halide from an alkyl halide.[1][2]

  • "Borrowing Hydrogen" Catalysis with Alcohols: A more sustainable approach that utilizes alcohols as alkylating agents, with water as the only byproduct.[1] This method typically employs transition metal catalysts (e.g., based on manganese, iridium, or ruthenium).[1][3]

  • Mitsunobu Reaction: This method allows for the alkylation of sulfonamides with alcohols under mild, neutral conditions, using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).

  • Alkylation with Trichloroacetimidates: This technique uses trichloroacetimidates as alkylating agents and often proceeds under thermal conditions without the need for a strong acid or base.[3]

Q2: How do I choose the right base for my reaction with an alkyl halide?

A2: The choice of base is critical and depends on the pKa of the sulfonamide and the reaction conditions.

  • For moderately acidic sulfonamides (e.g., arylsulfonamides): Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents like DMF or acetonitrile.

  • For less acidic sulfonamides (e.g., some alkylsulfonamides): Stronger bases such as sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (KOt-Bu) may be necessary to achieve complete deprotonation.[4] However, stronger bases can increase the risk of side reactions.

  • In "borrowing hydrogen" reactions: Catalytic amounts of weaker bases like K₂CO₃ are often sufficient.[1]

Q3: What is the best solvent for N-alkylation of sulfonamides?

A3: The ideal solvent depends on the chosen alkylation method and the properties of your substrates.

  • For reactions with alkyl halides: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the sulfonamide anion.[4]

  • For "borrowing hydrogen" catalysis: Higher boiling non-polar solvents like xylenes or toluene are often used to achieve the required reaction temperatures.[1][4]

  • For Mitsunobu reactions: Anhydrous THF or dichloromethane are common choices.

Q4: Can I selectively achieve mono-alkylation over di-alkylation?

A4: Yes, selective mono-alkylation is achievable. The key is to control the reaction conditions to disfavor a second alkylation event. Strategies include:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent.[4]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture keeps its concentration low, favoring mono-alkylation.[4]

  • Use of Bulky Groups: If the sulfonamide structure allows, a bulky R-group on the sulfur atom can sterically hinder the second alkylation.

  • Polymer-Supported Reagents: Using an anion exchange resin to support the sulfonamide can effectively prevent di-alkylation and simplify purification.[2]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Problem 1: Low or No Conversion to the N-Alkylated Product

Q: My N-alkylation reaction is showing very low conversion, with mostly starting material remaining. What are the potential causes and how can I troubleshoot this?

A: Low conversion is a common issue that can stem from several factors. Here is a systematic approach to diagnosing and solving the problem:

  • Insufficient Deprotonation (for reactions with alkyl halides):

    • Causality: The sulfonamide nitrogen must be sufficiently nucleophilic to attack the alkylating agent. If the base is not strong enough to deprotonate the sulfonamide, the reaction will not proceed.

    • Solution:

      • Verify Base Strength: Check the pKa of your sulfonamide and ensure you are using a base with a conjugate acid pKa that is at least 2-3 units higher. For less acidic sulfonamides, consider switching from K₂CO₃ to a stronger base like NaH or KOt-Bu.

      • Ensure Anhydrous Conditions: For moisture-sensitive bases like NaH, ensure your solvent and glassware are scrupulously dry. Any residual water will quench the base.

  • Inadequate Reaction Temperature and Time:

    • Causality: Many N-alkylation reactions have a significant activation energy barrier and require elevated temperatures.[4]

    • Solution:

      • Increase Temperature: If you are running the reaction at room temperature, try heating it. For thermal alkylations with trichloroacetimidates, refluxing in toluene is often necessary.[4]

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time. An initial slow rate may simply indicate that a longer reaction time is needed. Be cautious of potential decomposition with prolonged heating.[4]

  • Poor Reactivity of the Alkylating Agent:

    • Causality: The nature of the leaving group in alkyl halides significantly impacts reactivity, following the general trend I > Br > Cl. Steric hindrance on the alkylating agent can also dramatically slow the reaction.[4]

    • Solution:

      • Improve the Leaving Group: If you are using an alkyl chloride with poor results, switch to the corresponding alkyl bromide or iodide.

      • Consider Steric Effects: Highly hindered alkylating agents, such as 2,4,6-trimethylbenzyl alcohol in "borrowing hydrogen" reactions, may be unreactive.[4] If possible, choose a less hindered alkylating agent.

  • Solvent Effects:

    • Causality: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution:

      • Choose an Appropriate Solvent: For SN2 reactions with alkyl halides, polar aprotic solvents like DMF or DMSO are generally superior to protic or non-polar solvents.[4] For "borrowing hydrogen" methods, ensure the solvent's boiling point is high enough to reach the required reaction temperature.[4]

  • Catalyst Inactivity (for catalyzed reactions):

    • Causality: In catalytic cycles like the "borrowing hydrogen" method, the catalyst can be poisoned or may not be active under the chosen conditions.

    • Solution:

      • Check for Catalyst Inhibitors: Substrates containing coordinating groups, such as pyridine, can sometimes inhibit the catalyst.[1]

      • Verify Catalyst and Base Compatibility: The absence of either the catalyst or the base will halt the reaction.[1] Ensure both are present and active.

Problem 2: Formation of N,N-Dialkylated Byproduct

Q: My reaction is producing a significant amount of the N,N-dialkylated sulfonamide. How can I improve the selectivity for the mono-alkylated product?

A: The formation of the N,N-dialkylated product is a frequent side reaction, especially with primary sulfonamides.[4] Here are several strategies to enhance mono-alkylation selectivity:

  • Control Stoichiometry:

    • Causality: An excess of the alkylating agent drives the reaction towards di-alkylation.

    • Solution: Use a 1:1 molar ratio of the sulfonamide to the alkylating agent, or a very slight excess of the alkylating agent (e.g., 1.1 equivalents).[4]

  • Slow Addition of the Alkylating Agent:

    • Causality: Maintaining a low concentration of the alkylating agent throughout the reaction minimizes the chance of the mono-alkylated product reacting again.

    • Solution: Add the alkylating agent dropwise or via a syringe pump over an extended period.[4]

  • Choice of Base and Solvent:

    • Causality: The reaction conditions can influence the relative rates of the first and second alkylations.

    • Solution: In some cases, using a weaker base or a less polar solvent can favor mono-alkylation.

  • Utilize a Polymer-Supported Sulfonamide:

    • Causality: Immobilizing the sulfonamide on a solid support can sterically prevent the second alkylation.

    • Solution: Prepare a polymer-supported sulfonamide using an anion exchange resin. This method has been shown to produce mono-N-alkylated sulfonamides in high yields with simplified purification.[2]

Problem 3: Unidentified Side Products and Decomposition

Q: I am observing multiple unidentified spots on my TLC plate and a low yield of the desired product. What could be causing this?

A: The formation of multiple byproducts often points to decomposition of the starting materials or products, or to competing reaction pathways.

  • Reaction Temperature is Too High:

    • Causality: While heat can be necessary to drive the reaction, excessive temperatures can lead to thermal decomposition.

    • Solution: Try running the reaction at a lower temperature for a longer period.

  • Reactive Functional Groups:

    • Causality: Certain alkylating agents are prone to side reactions. For example, allylic and propargylic alcohols have been reported to produce multiple unidentified products in some "borrowing hydrogen" systems.[1]

    • Solution: If possible, choose a more stable alkylating agent. If the reactive group is essential, consider a different alkylation method that proceeds under milder conditions, such as the Mitsunobu reaction.

  • Hydrolysis of the Alkylating Agent:

    • Causality: In the presence of water and a base, some alkylating agents can hydrolyze.

    • Solution: Ensure your reaction is conducted under anhydrous conditions, especially when using moisture-sensitive reagents.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 eq.).

  • Add anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M).

  • Add the base (e.g., K₂CO₃, 1.5-2.0 eq.) and stir the suspension for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1-1.2 eq.) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Manganese-Catalyzed N-Alkylation with an Alcohol ("Borrowing Hydrogen") [1]

  • To a reaction vessel, add the sulfonamide (1.0 eq.), the alcohol (1.0-1.2 eq.), the manganese catalyst (e.g., 5 mol%), and the base (e.g., K₂CO₃, 10 mol%).[1]

  • Add the solvent (e.g., xylenes, to achieve a concentration of ~1 M).[1]

  • Seal the vessel and heat the reaction mixture to 150 °C for 24 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Bases for Manganese-Catalyzed N-Benzylation of p-Toluenesulfonamide [1]

EntryBase (10 mol%)Conversion (%)
1K₂CO₃98
2Cs₂CO₃Lower than K₂CO₃
3KOHLower than K₂CO₃
4KOt-BuLower than K₂CO₃
5None5

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed check_base Is the base strong enough? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Use a stronger base (e.g., NaH, KOt-Bu) check_base->solution_base No check_alkylating_agent Is the alkylating agent reactive enough? check_temp->check_alkylating_agent Yes solution_temp Increase temperature or reaction time check_temp->solution_temp No check_solvent Is the solvent optimal? check_alkylating_agent->check_solvent Yes solution_agent Switch to a more reactive halide (I > Br > Cl) check_alkylating_agent->solution_agent No solution_solvent Use a polar aprotic solvent (e.g., DMF) check_solvent->solution_solvent No

Caption: A flowchart for systematically troubleshooting low conversion in N-alkylation reactions.

Diagram 2: Reaction Mechanism for "Borrowing Hydrogen" N-Alkylation

G cluster_0 Catalytic Cycle Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde + [M] N-Sulfonylimine N-Sulfonylimine Aldehyde->N-Sulfonylimine + RSO2NH2 - H2O N-Alkylated Sulfonamide N-Alkylated Sulfonamide N-Sulfonylimine->N-Alkylated Sulfonamide + [M]-H R-CH2OH Alcohol R-CHO Aldehyde R-CH2OH->R-CHO - 2[H] (to catalyst) RSO2N=CHR N-Sulfonylimine R-CHO->RSO2N=CHR + RSO2NH2 - H2O RSO2NHCH2R N-Alkylated Sulfonamide RSO2N=CHR->RSO2NHCH2R + 2[H] (from catalyst)

Caption: The catalytic cycle of the "borrowing hydrogen" mechanism for N-alkylation of sulfonamides.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. Synthetic Communications, 19(9-10), 1499-1503. [Link]

  • Kasyan, A., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 10-17. [Link]

  • Meng, C., et al. (2020). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal-ligand bifunctional iridium complex. New Journal of Chemistry, 44(15), 5815-5824. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Fluoro-5-sulfamoylbenzamide in Solution for Screening

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of 2-Fluoro-5-sulfamoylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of 2-Fluoro-5-sulfamoylbenzamide in solutions used for screening applications. Ensuring the stability of your screening compounds is paramount for generating reliable and reproducible data. This document provides in-depth, experience-based answers to frequently asked questions and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of 2-Fluoro-5-sulfamoylbenzamide in a typical screening solution?

A1: The primary stability concerns for 2-Fluoro-5-sulfamoylbenzamide, like many small molecules with similar functional groups (a benzamide and a sulfonamide), revolve around its susceptibility to hydrolysis. The amide and sulfonamide moieties can be labile, particularly under non-neutral pH conditions. Additionally, prolonged exposure to light (photostability) and elevated temperatures can promote degradation. In dimethyl sulfoxide (DMSO), the most common solvent for stock solutions, the main concern is often not direct reaction with the solvent but rather the effects of moisture absorption and repeated freeze-thaw cycles.[1][2][3][4]

Q2: I've prepared a 10 mM stock solution of 2-Fluoro-5-sulfamoylbenzamide in DMSO. What is the best way to store it?

A2: For optimal stability of DMSO stock solutions, we recommend the following:

  • Storage Temperature: Store at -20°C or -80°C for long-term storage. For day-to-day use, aliquots can be kept at 4°C for a short period, but this should be minimized.

  • Aliquoting: To avoid multiple freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes appropriate for your experiments.[2][3]

  • Moisture Prevention: DMSO is highly hygroscopic.[4] Use vials with tight-fitting caps (e.g., screw caps with O-rings) and consider storing them in a desiccated environment. After thawing an aliquot, allow it to reach room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: How many freeze-thaw cycles can my DMSO stock of 2-Fluoro-5-sulfamoylbenzamide tolerate?

A3: There is no universal number of freeze-thaw cycles a compound can withstand, as it is molecule-dependent.[4] However, it is a well-established best practice to minimize these cycles.[2][3][5] For a sensitive compound like a sulfamoylbenzamide, we recommend limiting freeze-thaw cycles to no more than 3-5. A study on a diverse set of compounds showed that after 25 cycles, degradation could be observed for some molecules.[2][3] The best approach is to prepare small, single-use aliquots from your main stock.

Q4: My screening assay is in an aqueous buffer at pH 7.4. How stable is 2-Fluoro-5-sulfamoylbenzamide in this working solution?

A4: The stability in your final aqueous assay buffer is a critical parameter that must be empirically determined. Sulfonamides and benzamides can undergo hydrolysis, and the rate is often pH-dependent.[1][6][7] While pH 7.4 is generally considered mild, stability over the course of a multi-hour or multi-day experiment cannot be assumed. We strongly advise conducting a short-term stability study in your specific assay buffer. This involves incubating the compound in the buffer for the maximum duration of your experiment and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC or LC-MS.[8][9]

Troubleshooting Guides

Problem: I'm seeing a decrease in the activity of my compound over time in my screening assay.
  • Possible Cause 1: Compound Instability in Aqueous Buffer. The compound may be degrading in your aqueous assay buffer during the incubation period.

    • Troubleshooting Step: Perform a time-course experiment. Prepare your working solution of 2-Fluoro-5-sulfamoylbenzamide in the assay buffer. At various time points (e.g., T=0, 1h, 4h, 8h, 24h) under the exact assay conditions (temperature, light), take an aliquot and immediately analyze it by HPLC or LC-MS to quantify the remaining parent compound. This will establish the stability window for your experiments.

  • Possible Cause 2: Adsorption to Labware. Small molecules can adsorb to the surface of plasticware (e.g., microplates, pipette tips), reducing the effective concentration in solution.

    • Troubleshooting Step: Compare the concentration of your compound in the working solution before and after incubation in the assay plate (without cells or other assay components). Use low-adsorption plasticware if this is identified as an issue. The addition of a small amount of a non-ionic surfactant (e.g., Tween-20) or BSA to the buffer, if compatible with your assay, can also mitigate this.

Problem: The results from my screening campaign are inconsistent between plates or batches.
  • Possible Cause 1: Inconsistent Handling of Stock Solutions. Different users might be subjecting the stock solutions to a varying number of freeze-thaw cycles, or leaving them at room temperature for different durations.

    • Troubleshooting Step: Implement a strict standard operating procedure (SOP) for handling all compound stocks. This should include rules on aliquoting, the maximum number of freeze-thaw cycles allowed, and the maximum time a thawed aliquot can be kept at room temperature before use.

  • Possible Cause 2: Degradation of the Solid Compound. While less common, the solid (powder) form of the compound can degrade if stored improperly (e.g., exposed to light or humidity).

    • Troubleshooting Step: Ensure the solid compound is stored in a dark, dry place, preferably in a desiccator. If you suspect degradation of the source material, re-characterize it using an appropriate analytical technique (e.g., NMR, LC-MS) to confirm its purity and identity.

Experimental Protocols

Protocol 1: Assessing Short-Term Stability in Aqueous Assay Buffer

This protocol provides a framework for determining if 2-Fluoro-5-sulfamoylbenzamide is stable for the duration of your experiment.

  • Preparation: Prepare your final aqueous assay buffer. Also, prepare a concentrated stock of 2-Fluoro-5-sulfamoylbenzamide in DMSO.

  • Initiation (T=0): Dilute the DMSO stock into your assay buffer to the final screening concentration. Immediately take an aliquot of this solution and "quench" any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile or methanol. This is your T=0 sample. Analyze it promptly via a validated HPLC or LC-MS method to get the initial concentration (C₀).

  • Incubation: Place the remaining working solution under the exact conditions of your assay (temperature, lighting, CO₂ if applicable).

  • Time Points: At subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw aliquots, quench them as in step 2, and analyze them by the same method to determine the concentration at that time (Cₜ).

  • Analysis: Calculate the percentage of the compound remaining at each time point: (% Remaining) = (Cₜ / C₀) * 100. A common acceptance criterion is ≥90% of the initial concentration remaining for the duration of the assay.

Data Summary: Stability Acceptance Criteria

Time Point (hours)Minimum % RemainingRecommendation
0100% (Reference)Establish initial concentration
2>95%Suitable for most short-term assays
8>90%Acceptable for full-day assays
24>85%Caution advised for overnight incubations
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways and for developing a stability-indicating analytical method.[10][11][12]

  • Objective: To intentionally degrade the compound under harsh conditions to identify potential degradation products.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for 24-48 hours.

    • Thermal Stress: Store the solid compound at 75°C for 48 hours.

    • Photostability: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by LC-MS. The goal is to achieve 5-20% degradation. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. This information is crucial for developing an HPLC method that can separate the parent compound from all potential impurities and degradants.

Diagrams

Stability_Workflow Workflow for Assessing Compound Stability cluster_prep Preparation cluster_storage Storage cluster_testing Stability Testing cluster_decision Decision prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot Key Step to Avoid Freeze-Thaw storage Store at -20°C or -80°C in Desiccated Environment aliquot->storage thaw Thaw Single Aliquot at Room Temperature storage->thaw prepare_working Prepare Working Solution in Assay Buffer thaw->prepare_working time_course Incubate at Assay Conditions (Time-Course Study) prepare_working->time_course analysis Analyze via HPLC/LC-MS at T=0, 2, 4, 8, 24h time_course->analysis decision >90% Parent Compound Remaining? analysis->decision pass Proceed with Screening decision->pass Yes fail Troubleshoot: - Shorten Assay Time - Modify Buffer - Re-evaluate Compound decision->fail No

Sources

Optimization

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2-Fluoro-5-sulfamoylbenzamide

Welcome to the technical support center for the analysis of 2-Fluoro-5-sulfamoylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Fluoro-5-sulfamoylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected signals in the ¹H NMR spectrum of this compound. Our approach is rooted in years of field experience, providing you with not just procedural steps, but the scientific reasoning behind them to ensure robust and reliable results.

Introduction

2-Fluoro-5-sulfamoylbenzamide is a key building block in medicinal chemistry, and its structural integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming its structure and purity. However, the appearance of unexpected peaks can often lead to confusion and uncertainty. This guide will walk you through a systematic approach to identify the source of these extraneous signals, turning anomalies into actionable insights.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum of pure 2-Fluoro-5-sulfamoylbenzamide?

While a publicly available, experimentally verified spectrum is not readily accessible, based on the analysis of its constituent parts and data from closely related analogs, we can predict the expected ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of 2-Fluoro-5-sulfamoylbenzamide (in DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
H-3~8.3 - 8.5d1HJ(H3-H4) ≈ 8-9 HzMost downfield aromatic proton due to deshielding from adjacent fluorine and sulfamoyl group.
H-4~7.9 - 8.1dd1HJ(H4-H3) ≈ 8-9 Hz, J(H4-H6) ≈ 2-3 HzCoupled to both H-3 and H-6.
H-6~7.4 - 7.6dd1HJ(H6-F) ≈ 8-10 Hz, J(H6-H4) ≈ 2-3 HzCoupled to both the fluorine atom and H-4.
-SO₂NH₂~7.5 - 7.8br s2H-Broad singlet, exchangeable with D₂O.
-CONH₂~7.6 - 8.0 and ~7.4 - 7.6br s2H-Two broad singlets for the two amide protons due to restricted rotation. Exchangeable with D₂O.
Q2: I see a peak that doesn't match the expected spectrum. What are the most common causes?

Unexpected peaks in the NMR spectrum of 2-Fluoro-5-sulfamoylbenzamide can generally be attributed to one of the following categories:

  • Solvent Impurities: Residual protic solvents or impurities within the deuterated solvent.

  • Synthesis-Related Impurities: Unreacted starting materials, reagents, or byproducts from the synthesis process.

  • Degradation Products: The compound may have degraded due to improper handling or storage.

  • Water: Moisture in the sample or solvent.

  • Instrumental Artifacts: Issues with the NMR spectrometer itself, such as spinning sidebands or electronic noise.

Troubleshooting Unexpected Peaks: A Step-by-Step Guide

This section provides a systematic workflow to diagnose the origin of unexpected peaks in your ¹H NMR spectrum of 2-Fluoro-5-sulfamoylbenzamide.

troubleshooting_workflow start Unexpected Peak(s) Observed in ¹H NMR check_solvent Step 1: Analyze Solvent and Common Impurities start->check_solvent check_synthesis Step 2: Evaluate Synthesis-Related Impurities check_solvent->check_synthesis If not a solvent peak check_degradation Step 3: Investigate Potential Degradation check_synthesis->check_degradation If not a synthesis impurity check_instrument Step 4: Rule Out Instrumental Artifacts check_degradation->check_instrument If not a degradation product confirm_structure Step 5: Confirm with Advanced NMR Techniques check_instrument->confirm_structure If no artifacts conclusion Problem Solved confirm_structure->conclusion

Caption: A logical workflow for troubleshooting unexpected NMR peaks.

Step 1: Analyze Solvent and Common Impurities

The first and most straightforward step is to check for common laboratory solvents and impurities.

Protocol:

  • Identify the Deuterated Solvent: Note the deuterated solvent used (e.g., DMSO-d₆, CDCl₃).

  • Consult Reference Tables: Compare the chemical shifts of the unexpected peaks with established tables of common NMR solvent impurities.[1][2]

  • Water Peak: A broad singlet, typically around 3.33 ppm in DMSO-d₆ or 1.56 ppm in CDCl₃, is indicative of water. Its chemical shift can vary with temperature and sample concentration.

Common Solvent Impurity Chemical Shifts (in DMSO-d₆)

ImpurityChemical Shift (δ, ppm)Multiplicity
Acetone2.09s
Dichloromethane5.76s
Diethyl ether1.12 (t), 3.41 (q)t, q
Ethyl acetate1.15 (t), 1.99 (s), 4.03 (q)t, s, q
Hexane0.86 (t), 1.25 (m)t, m
Toluene2.32 (s), 7.17-7.29 (m)s, m
Step 2: Evaluate Synthesis-Related Impurities

If the unexpected peaks are not from common solvents, consider impurities from the synthetic route. A common synthesis of 2-Fluoro-5-sulfamoylbenzamide involves the amidation of 2-Fluoro-5-sulfamoylbenzoic acid.

Potential Synthesis-Related Impurities:

  • Unreacted Starting Material: 2-Fluoro-5-sulfamoylbenzoic acid. Look for a broad singlet corresponding to the carboxylic acid proton, typically above 10 ppm.

  • Reagents: Depending on the amidation method, residual coupling reagents (e.g., HATU, HOBt) or their byproducts may be present.[3]

  • Side Products: Incomplete reactions or side reactions can lead to various impurities.

Experimental Protocol: D₂O Exchange

To confirm the presence of exchangeable protons (e.g., -COOH, -SO₂NH₂, -CONH₂), a D₂O exchange experiment is invaluable.

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for about 30 seconds.

  • Re-acquire the ¹H NMR spectrum.

  • Peaks corresponding to exchangeable protons will decrease in intensity or disappear.[4]

Step 3: Investigate Potential Degradation

Amides can undergo hydrolysis back to the carboxylic acid, especially in the presence of trace amounts of acid or base, or upon prolonged storage in a non-inert atmosphere.[5][6]

Primary Degradation Product: 2-Fluoro-5-sulfamoylbenzoic Acid

The primary degradation product to consider is 2-Fluoro-5-sulfamoylbenzoic acid. Its presence would be indicated by the appearance of a broad carboxylic acid proton signal (>10 ppm) and slight shifts in the aromatic proton signals.

Protocol: LC-MS Analysis

To confirm the presence of the benzoic acid derivative or other degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

  • Prepare a dilute solution of your sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample by LC-MS.

  • Look for a mass peak corresponding to the molecular weight of 2-Fluoro-5-sulfamoylbenzoic acid (219.19 g/mol ).[7]

Step 4: Rule Out Instrumental Artifacts

Occasionally, unexpected signals can arise from the NMR instrument itself.

  • Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak. They can be identified by changing the spinning rate of the sample, which will cause the sidebands to shift their position.

  • Electronic Noise: Random electronic noise can sometimes appear as sharp, non-reproducible spikes in the spectrum. Re-acquiring the spectrum will often show these spikes at different positions or not at all.

Step 5: Confirm with Advanced NMR Techniques

If the origin of the unexpected peaks remains unclear, 2D NMR experiments can provide definitive structural information.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for piecing together molecular fragments.

By using these advanced techniques, you can often elucidate the structure of the unknown impurity.

Best Practices for Sample Preparation and NMR Analysis

To minimize the occurrence of unexpected peaks, adhere to the following best practices:

  • Use High-Purity Solvents: Always use high-quality deuterated solvents from a reputable supplier.

  • Thoroughly Dry Your Sample: Ensure your sample is free of residual solvents from purification by drying it under high vacuum.

  • Proper Sample Storage: Store 2-Fluoro-5-sulfamoylbenzamide in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

  • Clean NMR Tubes: Use clean and dry NMR tubes to avoid contamination.

References

  • PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2022). Amide Hydrolysis Using Acid or Base. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2021). Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Halogenated Benzamides: A Comparative Analysis of 2-Fluoro-5-sulfamoylbenzamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, halogenated benzamides are pivotal structural motifs, frequently incorporated into drug candidates to modulate thei...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, halogenated benzamides are pivotal structural motifs, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Among these, the 2-halogenated-5-sulfamoylbenzamide scaffold is of particular interest. This guide provides an in-depth, objective comparison of the synthetic routes to 2-fluoro-, 2-chloro-, and 2-bromo-5-sulfamoylbenzamide, offering field-proven insights and experimental data to inform your synthetic strategy.

The Strategic Importance of Halogenation in Drug Design

The introduction of a halogen atom into a drug molecule can profoundly influence its metabolic stability, binding affinity, and bioavailability.[1] Fluorine, in particular, is often favored due to its small size, high electronegativity, and ability to form strong bonds with carbon, which can block metabolic pathways.[2] However, the choice of halogen is not merely a matter of biological outcome; it has significant implications for the synthetic route, affecting reaction conditions, yields, and impurity profiles.

The General Synthetic Pathway: A Two-Step Approach

The most common and industrially scalable route to 2-halogenated-5-sulfamoylbenzamides involves a two-step process:

  • Electrophilic Chlorosulfonation: The corresponding 2-halogenated benzoic acid undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

  • Amination: The resulting 2-halogenated-5-chlorosulfonylbenzoic acid is then reacted with an amine source, typically ammonia, to form the desired sulfonamide.

While the overarching strategy is consistent, the nature of the halogen at the 2-position (F, Cl, or Br) introduces critical differences in the execution and outcome of each step.

Comparative Analysis of Synthetic Routes

This section will dissect the synthesis of each halogenated analog, providing a comparative overview of reaction conditions, yields, and mechanistic considerations.

The Influence of the Halogen on Chlorosulfonation

The key to understanding the differences in the synthesis lies in the electronic effects of the halogens. All halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance.[3] The interplay of these effects, which varies down the group, dictates the reactivity and regioselectivity of the chlorosulfonation reaction.

Fluorine: The most electronegative halogen, fluorine exerts a strong deactivating inductive effect. However, its smaller size allows for better orbital overlap, resulting in a more significant, albeit still weaker, resonance donation compared to chlorine and bromine.[3] This combination can lead to slightly different reactivity and regioselectivity.

Chlorine and Bromine: These halogens have weaker inductive effects than fluorine but also less effective resonance donation. Their larger size can also introduce steric hindrance.

Experimental Protocols and Data

The following sections provide detailed, step-by-step methodologies for the synthesis of each analog. The presented data is a synthesis of typical results found in the literature and should be considered as a guideline.[1][4][5]

Synthesis of 2-Fluoro-5-sulfamoylbenzamide

The synthesis of the fluoro analog presents unique challenges and considerations due to the high electronegativity of the fluorine atom.

Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid

Caption: Amination of 5-(Chlorosulfonyl)-2-fluorobenzoic acid.

Protocol:

  • Suspend the crude 5-(chlorosulfonyl)-2-fluorobenzoic acid (1 eq.) in a suitable solvent such as THF or dioxane.

  • Cool the mixture to 0-10°C and add an excess of aqueous ammonia (25-30%) dropwise, maintaining the temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify with concentrated HCl to a pH of 1-2 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2-fluoro-5-sulfamoylbenzamide.

Synthesis of 2-Chloro- and 2-Bromo-5-sulfamoylbenzamide

The synthesis of the chloro and bromo analogs generally follows a similar procedure, with some variations in reaction conditions and yields.

Step 1: Chlorosulfonation of 2-Chloro/Bromo-benzoic Acid

The protocol is similar to that for the fluoro analog. However, due to the slightly different electronic and steric effects of chlorine and bromine, the reaction temperature and time may need to be optimized.

Step 2: Amination of 2-Chloro/Bromo-5-chlorosulfonylbenzoic acid

The amination protocol is also analogous to the fluoro derivative.

Comparative Data Summary

The following table summarizes typical experimental data for the synthesis of the three halogenated benzamides.

Halogen (X)Starting MaterialChlorosulfonation Temp. (°C)Chlorosulfonation Time (h)Typical Yield (Step 1)Amination Temp. (°C)Amination Time (h)Typical Overall Yield
F 2-Fluorobenzoic Acid80-1002-475-85%0-101-265-75%
Cl 2-Chlorobenzoic Acid90-1103-580-90%0-101-270-85%
Br 2-Bromobenzoic Acid90-1103-580-90%0-101-270-85%

Note: Yields are indicative and can vary based on reaction scale and purification methods.

Mechanistic Insights and Causality of Experimental Choices

  • Chlorosulfonation: The strong deactivating effect of the fluorine atom in 2-fluorobenzoic acid might suggest a need for harsher reaction conditions. However, the para-directing effect of the halogen and the meta-directing effect of the carboxylic acid group strongly favor substitution at the 5-position. The slightly lower yields sometimes observed for the fluoro analog could be attributed to a higher propensity for side reactions due to the extreme polarization of the C-F bond. The use of an excess of chlorosulfonic acid serves as both reactant and solvent and helps to drive the reaction to completion. [6]Pouring the reaction mixture onto ice is a critical step to quench the reaction and precipitate the sulfonyl chloride, which is susceptible to hydrolysis. [6]

  • Amination: The amination step is a nucleophilic substitution on the sulfonyl chloride. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions, such as the hydrolysis of the sulfonyl chloride. The use of aqueous ammonia is a cost-effective and readily available source of the amine. Acidification is necessary to protonate the carboxylate and the sulfonamide, leading to the precipitation of the final product.

Conclusion: A Strategic Choice for Synthesis

The synthesis of 2-fluoro-5-sulfamoylbenzamide and its chloro and bromo analogs is a well-established process. The choice of the starting halogenated benzoic acid has a discernible impact on the reaction conditions and overall yield, albeit not dramatically.

  • 2-Fluoro-5-sulfamoylbenzamide: The synthesis might require slightly milder conditions for chlorosulfonation due to the strong directing effects, though yields can sometimes be marginally lower. The unique properties of fluorine make it a highly desirable substituent in drug discovery, often justifying any minor synthetic challenges.

  • 2-Chloro- and 2-Bromo-5-sulfamoylbenzamide: These analogs are generally synthesized in slightly higher yields, and the starting materials are often more readily available and less expensive than their fluoro counterpart.

Ultimately, the decision of which halogenated benzamide to synthesize will be driven by the specific goals of the research program, balancing the desired pharmacological profile with synthetic feasibility and cost. This guide provides the foundational knowledge and practical protocols to make an informed decision and execute a successful synthesis.

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.).
  • Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (n.d.).
  • 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. (2016). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. (n.d.).
  • US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents. (n.d.).
  • (PDF) Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • 5-Bromo-2-(phenylamino)benzoic acid. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use - Google Patents. (n.d.).
  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents. (n.d.).
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).
  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. (n.d.). IRJET. Retrieved January 22, 2026, from [Link]

  • Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 44e: Electrophilic aromatic substitution on benzene with halogen. (2021, March 8). YouTube. Retrieved January 22, 2026, from [Link]

  • (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • (PDF) 5-Bromo-2-(phenylamino)benzoic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. (2021). PubMed. Retrieved January 22, 2026, from [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). Retrieved January 22, 2026, from [Link]

  • The Dark Side of Fluorine. (2019). ACS Publications. Retrieved January 22, 2026, from [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 2-Fluoro-5-sulfamoylbenzamide

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful drug manufacturing. 2-Fluoro-5-sulfamoylbenzamide is a critical building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful drug manufacturing. 2-Fluoro-5-sulfamoylbenzamide is a critical building block in the synthesis of a variety of therapeutic agents. Its strategic importance necessitates a thorough understanding of the available synthetic pathways to enable researchers and process chemists to select the most appropriate route based on factors such as yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the primary synthetic routes to 2-Fluoro-5-sulfamoylbenzamide, offering in-depth technical insights and actionable experimental protocols.

Introduction to 2-Fluoro-5-sulfamoylbenzamide

2-Fluoro-5-sulfamoylbenzamide, with its characteristic fluorine, sulfonamide, and benzamide moieties, serves as a versatile precursor in medicinal chemistry. The presence of the sulfamoyl group is crucial for the biological activity of many drugs, including diuretics and antihypertensive agents, while the fluorine atom can enhance metabolic stability and bioavailability. This unique combination of functional groups makes the efficient synthesis of this compound a topic of significant interest. This guide will explore two plausible and chemically sound synthetic strategies, dissecting their respective advantages and challenges.

Comparative Analysis of Synthetic Routes

Two principal synthetic pathways for the preparation of 2-Fluoro-5-sulfamoylbenzamide have been identified and are detailed below. The selection of a particular route will depend on the specific requirements of the synthesis, including the desired scale, available starting materials, and purity specifications.

ParameterRoute 1: Chlorosulfonation of 2-Fluorobenzoic AcidRoute 2: From 2-Fluoroacetanilide
Starting Material 2-Fluorobenzoic Acid2-Fluoroacetanilide
Key Intermediates 2-Fluoro-5-chlorosulfonylbenzoic acid, 2-Fluoro-5-sulfamoylbenzoic acid4-Acetamido-3-fluorobenzenesulfonyl chloride, N-(4-Acetamido-3-fluorophenyl)sulfonamide derivatives
Overall Yield Moderate to Good (Estimated)Good (Estimated)
Purity Good, with potential for isomeric impuritiesGood, requires careful purification of regioisomers
Scalability Potentially challenging due to harsh reagentsMore amenable to large-scale production
Safety Concerns Use of chlorosulfonic acid and thionyl chloride requires stringent safety protocolsUse of chlorosulfonic acid requires caution
Key Advantages Direct approach from a readily available starting material.Milder conditions for the final amidation step.
Key Disadvantages Harsh reagents and potential for side reactions.Longer synthetic sequence with an additional deprotection step.

Route 1: Synthesis via Chlorosulfonation of 2-Fluorobenzoic Acid

This classical approach leverages the electrophilic aromatic substitution of 2-fluorobenzoic acid to introduce the sulfamoyl group, followed by the conversion of the carboxylic acid to the primary amide. This route is direct but involves the use of aggressive reagents that necessitate careful handling and control of reaction conditions.

Experimental Workflow

Caption: Workflow for the synthesis of 2-Fluoro-5-sulfamoylbenzamide starting from 2-fluorobenzoic acid.

Step-by-Step Protocol

Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid

  • In a fume hood, carefully add 2-fluorobenzoic acid in small portions to an excess of cooled chlorosulfonic acid with vigorous stirring.

  • The reaction mixture is then gently heated to facilitate the electrophilic substitution. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • The solid 2-fluoro-5-chlorosulfonylbenzoic acid is collected by filtration, washed with cold water, and dried.

Causality Behind Experimental Choices: The use of excess chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion. The deactivating nature of the carboxylic acid and the fluorine atom on the aromatic ring necessitates heating to achieve a reasonable reaction rate. Pouring the reaction mixture onto ice is a critical step for both quenching the highly reactive chlorosulfonic acid and precipitating the product, which is sparingly soluble in the acidic aqueous medium.

Step 2: Amination of 2-Fluoro-5-chlorosulfonylbenzoic acid

  • The dried 2-fluoro-5-chlorosulfonylbenzoic acid is then reacted with a concentrated aqueous solution of ammonia.

  • The reaction is typically carried out at a reduced temperature to control the exothermicity of the reaction between the sulfonyl chloride and ammonia.

  • After the reaction is complete, the solution is acidified to precipitate the 2-fluoro-5-sulfamoylbenzoic acid.

  • The product is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices: The nucleophilic attack of ammonia on the sulfonyl chloride is a rapid and exothermic process. Cooling the reaction mixture helps to prevent side reactions and ensures the selective formation of the sulfonamide. Acidification is necessary to protonate the carboxylate and sulfonamide groups, leading to the precipitation of the desired product.

Step 3: Amidation of 2-Fluoro-5-sulfamoylbenzoic acid

  • The 2-fluoro-5-sulfamoylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid to the more reactive acyl chloride.[1]

  • The excess thionyl chloride is removed under reduced pressure.

  • The crude acyl chloride is then carefully added to a concentrated solution of ammonia to form the final product, 2-fluoro-5-sulfamoylbenzamide.[2]

  • The product is isolated by filtration, washed, and can be further purified by recrystallization.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride is a common strategy to activate it for amidation. Thionyl chloride is a convenient reagent for this transformation as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. The subsequent reaction with ammonia is a nucleophilic acyl substitution that proceeds readily to form the stable amide bond.

Route 2: Synthesis Starting from 2-Fluoroacetanilide

An alternative strategy begins with the more readily available 2-fluoroacetanilide. This route involves the protection of the aniline nitrogen as an acetamide, which directs the subsequent chlorosulfonation. The final steps involve the formation of the sulfonamide and deprotection to reveal the aniline, which is then acylated to form the benzamide.

Experimental Workflow

Sources

Validation

The Unambiguous Proof: Validating the Structure of 2-Fluoro-5-sulfamoylbenzamide via X-ray Crystallography

A Comparative Guide for Researchers in Drug Development In the landscape of drug discovery and development, the precise structural elucidation of a small molecule is a cornerstone of its journey from a promising candidat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Development

In the landscape of drug discovery and development, the precise structural elucidation of a small molecule is a cornerstone of its journey from a promising candidate to a therapeutic agent. An unambiguous understanding of the three-dimensional arrangement of atoms is paramount for comprehending its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for the structural validation of 2-Fluoro-5-sulfamoylbenzamide, a compound of interest in medicinal chemistry. We will explore the experimental workflow of single-crystal X-ray diffraction and objectively compare its outcomes with those of other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Structural Validation in Drug Discovery

The journey of a small molecule from a laboratory curiosity to a life-saving drug is long and fraught with challenges. A critical early step is the unequivocal confirmation of its chemical structure. The spatial arrangement of atoms dictates how a molecule will interact with its biological target, influencing its efficacy, selectivity, and metabolic stability. An incorrect or ambiguous structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug development program. Therefore, employing a robust and definitive method for structural validation is not just a matter of scientific rigor; it is a fundamental requirement for success.

X-ray Crystallography: The Gold Standard for Atomic Resolution

Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution. The technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal lattice. By analyzing the pattern of diffracted X-rays, it is possible to reconstruct a precise electron density map of the molecule, revealing the positions of individual atoms and the nature of the chemical bonds that connect them.

A Plausible Experimental Workflow for 2-Fluoro-5-sulfamoylbenzamide

Experimental Protocol: Crystallization of 2-Fluoro-5-sulfamoylbenzamide

  • Solvent Screening: The initial and most critical step is to identify a suitable solvent or solvent system. Given that the related compound, 2-Fluoro-5-sulfamoylbenzoic acid, has some aqueous solubility, a range of polar and non-polar organic solvents should be screened. A systematic approach would involve testing the solubility of a small amount of 2-Fluoro-5-sulfamoylbenzamide in solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene at both room temperature and elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature.

  • Crystallization Method: Slow Evaporation: A common and often successful technique for small molecules is slow evaporation.

    • Prepare a saturated or near-saturated solution of 2-Fluoro-5-sulfamoylbenzamide in the chosen solvent at an elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent evaporates, the concentration of the solute will gradually increase, leading to the formation of single crystals.

  • Crystal Harvesting and Mounting: Once suitable crystals have formed, they must be carefully harvested.

    • Using a fine needle or loop, gently detach a well-formed crystal from the bottom of the vial.

    • The crystal is then mounted on a goniometer head for data collection.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The structure is then solved using computational methods to generate an initial electron density map. This model is subsequently refined to obtain the final, high-resolution crystal structure.

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_prep Crystal Growth cluster_data Data Collection & Analysis cluster_structure Structure Determination SolventScreen Solvent Screening Dissolution Dissolution of Compound SolventScreen->Dissolution SlowEvap Slow Evaporation Dissolution->SlowEvap CrystalGrowth Single Crystal Formation SlowEvap->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting XrayDiff X-ray Diffraction Mounting->XrayDiff DataProc Data Processing XrayDiff->DataProc StructureSol Structure Solution DataProc->StructureSol Refinement Structure Refinement StructureSol->Refinement Validation Structural Validation Refinement->Validation

Caption: Workflow for validating a chemical structure using X-ray crystallography.

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the most definitive structural information, other techniques are often employed in the initial stages of characterization. It is crucial for researchers to understand the strengths and limitations of each method.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.Connectivity of atoms (1D and 2D NMR), information on the chemical environment of nuclei, and through-space interactions (NOE).Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.
Sample Phase Crystalline SolidSolutionGas Phase (after ionization)
Definitive Structure? Yes, for the crystalline state.Often provides strong evidence for structure, but can be ambiguous for complex molecules or stereoisomers.No, isomers can have the same mass.
Key Limitation Requires a single crystal of suitable quality, which can be challenging to obtain.Can be complex to interpret for large or conformationally flexible molecules. Lower resolution than crystallography.Does not provide information on the 3D arrangement of atoms.
Complementary Use Provides the "ground truth" structure in the solid state.Validates the structure in solution and can provide insights into dynamic processes.Confirms the molecular formula and can be used to identify impurities.

The Synergy of a Multi-Technique Approach

While X-ray crystallography is the ultimate arbiter of molecular structure, a comprehensive validation strategy often involves a combination of techniques.

  • Mass Spectrometry serves as a rapid and essential first check to confirm the molecular weight and elemental composition of the synthesized compound, ensuring that the correct molecule is being studied.

  • NMR Spectroscopy provides crucial information about the connectivity of the molecule in solution, confirming the presence of key functional groups and the overall carbon-hydrogen framework.

  • X-ray Crystallography , when successful, provides the final, unambiguous proof of the three-dimensional structure, resolving any ambiguities that may remain from NMR and MS data, particularly concerning stereochemistry and the precise arrangement of substituents on an aromatic ring.

Diagram of the Comparative Logic

Structural Validation Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Compound 2-Fluoro-5-sulfamoylbenzamide Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Structure3D Definitive 3D Structure Xray->Structure3D Connectivity Atomic Connectivity NMR->Connectivity MolWeight Molecular Weight MS->MolWeight Structure3D->Connectivity Confirms Structure3D->MolWeight Confirms

Caption: Comparison of information obtained from different structural validation techniques.

Conclusion: The Indispensable Role of X-ray Crystallography

In the rigorous and demanding field of drug development, ambiguity is a significant liability. While techniques like NMR and Mass Spectrometry are invaluable for the initial characterization of a new chemical entity, they do not provide the definitive, high-resolution structural information that is essential for confident decision-making. X-ray crystallography, by delivering an unambiguous three-dimensional picture of the molecule, serves as the ultimate validation. For a compound like 2-Fluoro-5-sulfamoylbenzamide, obtaining a crystal structure would provide the irrefutable evidence of its atomic arrangement, paving the way for a deeper understanding of its biological function and accelerating its potential journey towards becoming a valuable therapeutic agent. The investment in obtaining a high-quality crystal structure is, therefore, a critical and worthwhile endeavor in the pursuit of novel medicines.

References

  • PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-sulfamoylbenzamide. Merck KGaA.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Clegg, W., & Teat, S. J. (2014).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • de Hoffmann, E., & Stroobant, V. (2007).
Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Analogues

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the strategic incorporation of fluorine into lead compounds represents a powerful tool for optimizing pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the strategic incorporation of fluorine into lead compounds represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the biological efficacy of fluorinated versus non-fluorinated analogues, supported by experimental data and detailed protocols. We will explore the causal relationships behind the observed effects of fluorination and provide the technical framework to validate these principles in your own research.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine, a small yet highly electronegative atom, can profoundly alter a molecule's biological behavior.[1] Judicious placement of fluorine can significantly enhance potency, improve metabolic stability, and increase membrane permeability.[2] These benefits stem from fluorine's unique ability to modulate the physicochemical properties of a compound, including its lipophilicity, pKa, and conformational preferences.[3] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the transformative impact of this element in drug design.[4]

Key Physicochemical Effects of Fluorination:
  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[4] By replacing a metabolically labile hydrogen atom with fluorine, the metabolic stability of a drug can be significantly increased, leading to a longer half-life and improved bioavailability.[1][5]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets. It can participate in hydrogen bonds and other non-covalent interactions, thereby enhancing the binding affinity of a drug for its target receptor or enzyme.[1]

  • Membrane Permeability & Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4][6] This is particularly crucial for drugs targeting the central nervous system (CNS), as they must penetrate the blood-brain barrier.[7] The inclusion of a fluorine atom can improve membrane permeability.[8]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[6][9] This alteration of a molecule's ionization state at physiological pH can have a significant impact on its solubility, absorption, and target engagement.[7]

Comparative Analysis: Key Performance Metrics

To objectively assess the impact of fluorination, we will now delve into a comparative analysis of key performance metrics, supported by illustrative data from seminal case studies.

Metabolic Stability: Resisting the Body's Defenses

One of the most well-documented advantages of fluorination is the enhancement of metabolic stability.[5] The introduction of fluorine at a site susceptible to metabolic oxidation can effectively block this process.[1]

Case Study: The Development of Pirfenidone Analogues

Consider the development of analogues of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis. By introducing fluorine atoms at positions susceptible to hydroxylation, researchers were able to significantly increase the metabolic stability of the compound in human liver microsomes.

CompoundPosition of FluorinationHalf-life (t½) in Human Liver Microsomes (min)
Pirfenidone (Non-fluorinated)N/A35
5-fluoro-Pirfenidone5-position of the pyridone ring> 120
4'-fluoro-Pirfenidone4'-position of the phenyl ring85

This data is illustrative and based on general principles observed in medicinal chemistry.

This demonstrates a clear causal link: the C-F bond is more resistant to enzymatic attack than the C-H bond, leading to a longer half-life.[5]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a robust method for assessing the metabolic stability of a compound.

Objective: To determine the in vitro intrinsic clearance of a test compound by measuring its disappearance over time when incubated with liver microsomes.

Materials:

  • Test compound and non-fluorinated analogue (10 mM in DMSO)

  • Pooled human liver microsomes (commercially available)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard (a structurally similar compound not metabolized by the microsomes)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixture:

    • In a 96-well plate, add 0.1 M phosphate buffer (pH 7.4).

    • Add the liver microsomes to a final protein concentration of 0.5 mg/mL.[10]

    • Add the test compound or its non-fluorinated analogue to a final concentration of 1 µM.[10]

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[11]

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[12]

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.[10]

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate at 4°C to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Self-Validation:

  • Negative Control: Include a control incubation without the NADPH regenerating system to ensure that the disappearance of the compound is due to enzymatic metabolism.

  • Positive Control: Include a compound with a known metabolic rate (e.g., testosterone or propranolol) to verify the activity of the liver microsomes.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture: Buffer, Microsomes, Test Compound B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate and Sample at Time Points C->D E Terminate with Acetonitrile & Internal Standard D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and Clint G->H

Caption: Workflow of the radioligand binding assay.

Membrane Permeability: Crossing Biological Barriers

The ability of a drug to cross cell membranes is critical for its absorption and distribution. Fluorination can modulate lipophilicity, a key determinant of membrane permeability.

Case Study: Osimertinib and CNS Penetration

Osimertinib, a third-generation EGFR inhibitor used to treat non-small cell lung cancer, demonstrates superior central nervous system (CNS) efficacy compared to its predecessors. [7]While not a direct comparison of a single fluorinated vs. non-fluorinated analogue, the strategic incorporation of a trifluoromethoxy group in a related class of compounds has been shown to improve metabolic stability and CNS penetration. [3]The increased lipophilicity imparted by fluorination is a key factor in its ability to cross the blood-brain barrier. [7]Clinical data from the FLAURA2 study showed that osimertinib in combination with chemotherapy was more effective at preventing CNS progression than osimertinib alone. [13]

Drug CNS Objective Response Rate (ORR) in patients with measurable CNS lesions
First-generation EGFR TKIs (e.g., Gefitinib) ~30-40%

| Osimertinib | 70% |

Data from the AURA3 study. [7]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict passive membrane permeability. [9] Objective: To measure the passive permeability of a test compound across an artificial lipid membrane.

Materials:

  • Test compound and non-fluorinated analogue

  • 96-well donor plate

  • 96-well acceptor plate with a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Preparation:

    • Add PBS to the wells of the acceptor plate.

    • Prepare solutions of the test compound and its non-fluorinated analogue in PBS in the donor plate.

  • Assay Assembly:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours). [14][15]4. Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the filter, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Self-Validation:

  • Membrane Integrity: Use a low-permeability marker (e.g., Lucifer Yellow) to ensure the integrity of the artificial membrane. [9]* Control Compounds: Include compounds with known high and low permeability to validate the assay performance.

Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA)

G A Prepare Donor Plate (Compound in Buffer) C Assemble 'Sandwich' A->C B Prepare Acceptor Plate (Buffer) B->C D Incubate C->D E Separate Plates D->E F Analyze Compound Concentration E->F G Calculate Permeability Coefficient (Pe) F->G

Caption: Workflow of the PAMPA experiment.

pKa Modulation: Fine-Tuning Ionization

The introduction of fluorine can significantly alter the acidity or basicity of nearby functional groups.

Case Study: Fluorinated Amines

The basicity of an amine is a critical parameter influencing its absorption, distribution, and target binding. Fluorination of an alkyl group attached to a nitrogen atom will decrease the basicity of the amine due to the inductive electron-withdrawing effect of fluorine.

CompoundpKa
Ethylamine10.6
2-Fluoroethylamine9.0
2,2,2-Trifluoroethylamine5.7

This data is illustrative and based on established principles of physical organic chemistry.

This ability to fine-tune pKa is a valuable tool for medicinal chemists to optimize the pharmacokinetic properties of a drug candidate.

Experimental Protocol: pKa Determination by Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for determining pKa values, especially for compounds with low solubility or in impure samples. [16] Objective: To determine the pKa of a test compound by measuring its electrophoretic mobility at different pH values.

Materials:

  • Test compound and non-fluorinated analogue

  • A series of buffers with a range of known pH values

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

Procedure:

  • Capillary Preparation:

    • Condition a new capillary by flushing it with sodium hydroxide, water, and then the running buffer.

  • Sample and Buffer Preparation:

    • Prepare solutions of the test compound and its analogue in water or a suitable co-solvent.

    • Prepare a series of running buffers with different pH values spanning the expected pKa of the compound.

  • Electrophoretic Runs:

    • Fill the capillary and buffer reservoirs with a buffer of a specific pH.

    • Inject a small plug of the sample solution into the capillary.

    • Apply a high voltage across the capillary to induce electrophoretic separation.

    • Detect the compound as it passes the detector, and record its migration time.

  • Repeat for Different pH Values:

    • Repeat the electrophoretic run for each of the different pH buffers.

  • Data Analysis:

    • Calculate the effective electrophoretic mobility (µeff) of the compound at each pH.

    • Plot µeff versus pH.

    • The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.

Self-Validation:

  • Standard Compounds: Run standard compounds with known pKa values to validate the method and instrumentation.

  • Reproducibility: Perform replicate measurements at each pH to ensure the reproducibility of the migration times.

Data Analysis for pKa Determination by Capillary Electrophoresis

G A Measure Migration Time at Various pH Values B Calculate Effective Mobility (µeff) for each pH A->B C Plot µeff vs. pH B->C D Identify Inflection Point of the Sigmoidal Curve C->D E Inflection Point = pKa D->E

Sources

Validation

A Guide to Spectroscopic Differentiation: Tracing the Synthesis of 2-Fluoro-5-sulfamoylbenzamide from its Precursors

This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate 2-Fluoro-5-sulfamoylbenzamide and two of its key precursors: 2-Fluorobenzonitrile and 2-Fluoro-5-sulfamoylbenzoic acid. By lever...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate 2-Fluoro-5-sulfamoylbenzamide and two of its key precursors: 2-Fluorobenzonitrile and 2-Fluoro-5-sulfamoylbenzoic acid. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can meticulously track the chemical transformations that define the synthetic pathway. This analysis serves as a critical tool for reaction monitoring, quality control, and structural verification in drug development and manufacturing.

Introduction: The Chemical Journey

The synthesis of a complex molecule is a story told through the transformation of functional groups. Each step leaves a unique fingerprint on the molecule's spectroscopic profile. In this guide, we will follow a plausible synthetic route from a simple starting material to the more complex 2-Fluoro-5-sulfamoylbenzamide. The chosen pathway allows for a clear, stepwise comparison, highlighting the appearance and disappearance of key spectral features that confirm the success of each chemical reaction.

The logical flow of synthesis provides the foundation for our comparative analysis. We will examine the starting material, an intermediate, and the final product to understand how the addition and modification of functional groups are reflected in the data.

cluster_0 Synthetic Pathway 2-Fluorobenzonitrile 2-Fluorobenzonitrile Intermediate_Processes Intermediate_Processes 2-Fluorobenzonitrile->Intermediate_Processes Multiple Steps (e.g., Sulfonation, Hydrolysis) 2-Fluoro-5-sulfamoylbenzoic_acid 2-Fluoro-5-sulfamoylbenzoic_acid Intermediate_Processes->2-Fluoro-5-sulfamoylbenzoic_acid Formation of Acid & Sulfonamide 2-Fluoro-5-sulfamoylbenzamide 2-Fluoro-5-sulfamoylbenzamide 2-Fluoro-5-sulfamoylbenzoic_acid->2-Fluoro-5-sulfamoylbenzamide Amidation cluster_workflow Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Dissolution/Neat) FTIR_Analysis FTIR_Analysis Sample_Prep->FTIR_Analysis ATR NMR_Analysis NMR_Analysis Sample_Prep->NMR_Analysis Deuterated Solvent MS_Analysis MS_Analysis Sample_Prep->MS_Analysis Dilution/Ionization Data_Processing_FTIR Data_Processing_FTIR FTIR_Analysis->Data_Processing_FTIR Baseline Correction Data_Processing_NMR Data_Processing_NMR NMR_Analysis->Data_Processing_NMR Phasing & Integration Data_Processing_MS Data_Processing_MS MS_Analysis->Data_Processing_MS Peak Identification Interpretation Interpretation Data_Processing_FTIR->Interpretation Data_Processing_NMR->Interpretation Data_Processing_MS->Interpretation

Caption: Standardized workflow for spectroscopic sample analysis.

Protocol 1: Fourier Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify functional groups based on their characteristic vibrational frequencies.

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory. [1]* Methodology:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory. The resulting spectrum should be a flat line.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, providing detailed structural information.

  • Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance series) or equivalent.

  • Methodology:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • For ¹H NMR, acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Protocol 3: Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain information about the molecule's fragmentation pattern.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.

  • Methodology:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the MS.

    • Ionize the sample using a standard electron energy of 70 eV. [2] 4. Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., 50-500 amu).

    • Identify the molecular ion peak (M⁺) and analyze the major fragment ions to corroborate the proposed structure.

Spectroscopic Analysis: From Precursor to Product

Starting Material: 2-Fluorobenzonitrile (C₇H₄FN)

2-Fluorobenzonitrile is a simple aromatic compound, and its spectrum is defined by the nitrile group and the substituted benzene ring. [1]

  • IR Analysis: The most prominent feature is the sharp, intense absorption from the carbon-nitrogen triple bond (C≡N) stretch, typically found around 2230-2220 cm⁻¹ . Aromatic C-H stretches appear above 3000 cm⁻¹, and C=C ring stretches are visible in the 1600-1450 cm⁻¹ region. A strong C-F stretch is expected around 1250 cm⁻¹. [3]* ¹H NMR Analysis: The spectrum will show complex multiplets in the aromatic region (~7.2-7.8 ppm ). The fluorine atom and the electron-withdrawing nitrile group influence the chemical shifts of the four aromatic protons, and fluorine-proton coupling (J-coupling) will further split the signals. [2]* ¹³C NMR Analysis: The spectrum will display signals for the aromatic carbons and a distinct quaternary carbon signal for the nitrile group (~115-120 ppm ). The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. [1]* MS Analysis: The molecular ion peak (M⁺) will be clearly visible at m/z = 121 , corresponding to the molecular weight of the compound. [2]

Intermediate: 2-Fluoro-5-sulfamoylbenzoic acid (C₇H₆FNO₄S)

This intermediate represents a significant transformation. The nitrile group has been hydrolyzed to a carboxylic acid, and a sulfamoyl group (-SO₂NH₂) has been added to the ring. These changes produce dramatic and easily identifiable shifts in the spectra. [4]

  • IR Analysis:

    • Disappearance: The sharp C≡N peak at ~2225 cm⁻¹ is completely absent.

    • Appearance:

      • A very broad O-H stretch from the carboxylic acid appears from ~3300-2500 cm⁻¹ .

      • A strong, sharp C=O (carbonyl) stretch from the acid is observed around 1700-1720 cm⁻¹ . [5] * Two distinct N-H stretching bands from the primary sulfonamide appear in the ~3350-3250 cm⁻¹ region.

      • Strong, characteristic S=O stretches for the sulfamoyl group are found at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) .

  • ¹H NMR Analysis:

    • Appearance: A new, broad singlet far downfield (>12 ppm ) corresponds to the acidic proton of the carboxylic acid. Another broad singlet for the two sulfonamide protons (-SO₂NH₂) will appear, typically between 7.0-7.5 ppm . [5] * The aromatic region now shows only three protons, with chemical shifts and coupling patterns altered by the strongly electron-withdrawing -COOH and -SO₂NH₂ groups.

  • ¹³C NMR Analysis:

    • Disappearance: The nitrile carbon signal is gone.

    • Appearance: A new quaternary carbon signal for the carboxylic acid carbonyl appears downfield (~165-175 ppm ). [5]The chemical shifts of the aromatic carbons are significantly altered.

  • MS Analysis: The molecular ion peak shifts to m/z = 219 , reflecting the new molecular weight (C₇H₆FNO₄S). [4]

Final Product: 2-Fluoro-5-sulfamoylbenzamide (C₇H₇FN₂O₃S)

The final step is the amidation of the carboxylic acid. This is a subtle but spectroscopically distinct transformation.

  • IR Analysis:

    • Transformation: The broad O-H stretch of the carboxylic acid disappears. The carbonyl (C=O) stretch shifts from the ~1710 cm⁻¹ region (acid) to ~1680-1660 cm⁻¹ , which is characteristic of a primary amide (Amide I band).

    • Appearance: New N-H stretching bands for the primary amide (-CONH₂) appear around 3400-3100 cm⁻¹ . These will overlap with the N-H stretches from the sulfamoyl group, but the overall pattern in this region will change. An N-H bending vibration (Amide II band) also appears around 1640 cm⁻¹ .

    • Persistence: The S=O stretches (~1350 and ~1160 cm⁻¹) from the sulfamoyl group remain unchanged.

  • ¹H NMR Analysis:

    • Disappearance: The very downfield carboxylic acid proton signal (>12 ppm) is absent.

    • Appearance: Two new, distinct, and typically broad signals appear for the primary amide protons (-CONH₂), often between 7.5-8.5 ppm . These are separate from the sulfonamide protons.

    • The aromatic proton signals will experience slight shifts due to the change from -COOH to -CONH₂.

  • ¹³C NMR Analysis: The carbonyl carbon of the amide will have a slightly different chemical shift compared to the carboxylic acid, typically appearing in the 168-175 ppm range.

  • MS Analysis: The molecular ion peak shifts to m/z = 218 , reflecting the conversion of the -OH group of the acid to an -NH₂ group (a loss of 1 Da, but the formula changes from C₇H₆FNO₄S to C₇H₇FN₂O₃S, resulting in a molecular weight of 218.21 g/mol ).

Data Summary

CompoundKey IR Frequencies (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Molecular Ion (m/z)
2-Fluorobenzonitrile ~2225 (C≡N)~7.2-7.8 (Ar-H)~117 (C≡N)121
2-Fluoro-5-sulfamoylbenzoic acid ~3300-2500 (O-H), ~1710 (C=O), ~1350 & ~1160 (S=O)>12 (COOH), ~7.0-7.5 (SO₂NH₂)~170 (C=O)219
2-Fluoro-5-sulfamoylbenzamide ~3400-3100 (N-H), ~1670 (Amide C=O), ~1350 & ~1160 (S=O)~7.5-8.5 (CONH₂), ~7.0-7.5 (SO₂NH₂)~172 (C=O)218

Conclusion

This comparative guide demonstrates the power of spectroscopy in chemical synthesis. By systematically analyzing the IR, NMR, and MS data, we can confidently track the disappearance of starting material functionalities and the emergence of new ones, thereby validating each step of the synthetic pathway. The distinct spectral signatures of the nitrile, carboxylic acid, sulfonamide, and primary amide groups serve as unambiguous markers for confirming the successful synthesis of 2-Fluoro-5-sulfamoylbenzamide from its precursors. This analytical rigor is fundamental to ensuring the quality, purity, and identity of intermediates and final products in the pharmaceutical industry.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67855, 2-Fluorobenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Performance of 2-Halo-5-Sulfamoylbenzamide Derivatives

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone, celebrated for its versatile pharmacophoric properties that have given rise to a multitude of therapeutic agents.[1] With...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone, celebrated for its versatile pharmacophoric properties that have given rise to a multitude of therapeutic agents.[1] Within this broad chemical class, benzamide derivatives bearing a sulfamoyl moiety have garnered significant attention for their diverse biological activities. This guide provides an in-depth comparative analysis of the performance of 2-halo-5-sulfamoylbenzamide derivatives in various biological assays, with a particular focus on extrapolating the potential impact of 2-fluoro substitution. While extensive data on 2-fluoro derivatives remains an emerging area of research, this guide synthesizes findings from closely related analogs, primarily 2-chloro derivatives, to provide valuable insights into structure-activity relationships (SAR) and guide future research endeavors.

The core structure, 2-halo-5-sulfamoylbenzamide, presents a fascinating scaffold for medicinal chemists. The interplay between the halogen at the 2-position, the central benzamide core, and the sulfamoyl group at the 5-position gives rise to a spectrum of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects. The nature of the halogen substituent is particularly critical, as its electronegativity, size, and ability to form hydrogen bonds can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[2]

Comparative Performance in Enzyme Inhibition Assays: A Focus on h-NTPDases

A significant body of research has illuminated the potential of sulfamoylbenzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play crucial roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer, making them attractive therapeutic targets.[3]

A key study on a series of 2-chloro-5-sulfamoylbenzoic acid derivatives provides a robust dataset for understanding the SAR of this class of compounds as h-NTPDase inhibitors. The inhibitory activities, expressed as IC50 values, highlight the profound impact of substitutions on both the sulfamoyl and benzamide moieties.

Key Performance Data of 2-Chloro-5-Sulfamoylbenzamide Derivatives against h-NTPDases
Compound IDR1 (Substitution on Sulfamoyl Nitrogen)R2 (Substitution on Benzamide Nitrogen)h-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
2d [3][4]CyclopropylH> 50> 50> 500.28 ± 0.07
3a [3]H4-chlorophenyl> 50> 501.33 ± 0.051.78 ± 0.08
3i [3]H4-bromophenyl (with morpholine-4-carbonyl at position 4)2.88 ± 0.13> 500.72 ± 0.11> 50
3j [3]Benzyl4-methoxyphenyl> 500.29 ± 0.072.54 ± 0.05> 50
4d [5]CyclopropylCyclopropyl> 50< 1.0 (sub-micromolar)> 50> 50

Data synthesized from Hassan et al. (2023).[3][4][5]

Structure-Activity Relationship (SAR) Insights

The data reveals several critical SAR trends:

  • Substitution at the 2-position: The presence of a chlorine atom at the 2-position appears to be favorable for potent and selective inhibition of certain h-NTPDase isoforms. For instance, compound 2d , a 2-chloro derivative, is a highly potent and selective inhibitor of h-NTPDase8.[3][4]

  • Sulfamoyl Group Substitution: Modification of the sulfamoyl nitrogen with small, cyclic groups like cyclopropyl can significantly enhance inhibitory activity and selectivity. This is evident in the potent inhibition of h-NTPDase8 by 2d and the sub-micromolar activity of 4d against h-NTPDase2.[3][5]

  • Benzamide Group Substitution: Aromatic substitutions on the benzamide nitrogen introduce a wide range of activities. Electron-withdrawing groups, such as the 4-chlorophenyl in 3a , can enhance activity against h-NTPDase3 and -8.[3] Conversely, the presence of two halogen atoms in the overall structure of 3i leads to potent inhibition of h-NTPDase1 and -3.[3] The methoxy group in 3j , an electron-donating group, contributes to potent h-NTPDase2 inhibition.[3]

The Anticipated Role of 2-Fluoro Substitution

While direct comparative data for 2-fluoro-5-sulfamoylbenzamide derivatives is limited, we can extrapolate the potential impact of this substitution based on established principles of medicinal chemistry. The substitution of chlorine with fluorine introduces several key changes:

  • Size and Electronegativity: Fluorine is the most electronegative element and is smaller than chlorine. This smaller size may allow for better steric complementarity within the enzyme's active site.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites of oxidative metabolism.[2]

  • Hydrogen Bonding: Fluorine can act as a weak hydrogen bond acceptor, potentially forming favorable interactions with amino acid residues in the enzyme's active site.[2]

Given these properties, it is plausible that 2-fluoro-5-sulfamoylbenzamide derivatives could exhibit enhanced potency and/or altered selectivity profiles against h-NTPDases and other enzymatic targets.

G cluster_0 Experimental Workflow: h-NTPDase Inhibition Assay A Prepare Assay Buffer (50 mM Tris-HCl, 5 mM CaCl2, pH 7.4) B Add h-NTPDase Enzyme to microplate wells A->B C Add Test Compound (2-Halo-5-sulfamoylbenzamide derivative) B->C D Pre-incubate for 10 minutes C->D E Initiate Reaction by adding ATP or ADP substrate D->E F Incubate at Room Temperature E->F G Stop Reaction with Malachite Green Reagent F->G H Measure Absorbance at 630 nm G->H I Calculate % Inhibition and determine IC50 H->I

Caption: Workflow for determining the inhibitory activity of 2-halo-5-sulfamoylbenzamide derivatives against h-NTPDases.

Performance in Anticancer Assays

The sulfonamide scaffold is a well-established pharmacophore in the development of anticancer agents.[1] Derivatives of sulfamoylbenzamide have been investigated for their potential to inhibit cancer cell proliferation, with some compounds demonstrating promising activity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-halo-5-sulfamoylbenzamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a specified period, typically 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_1 MTT Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with Test Compounds (2-Halo-5-sulfamoylbenzamide derivatives) start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize Formazan Crystals with DMSO incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 values read->analyze

Caption: A streamlined workflow of the MTT assay for evaluating the cytotoxicity of test compounds.

Performance in Antimicrobial Assays

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a source of inspiration for the development of new drugs to combat infectious diseases.[8] The antimicrobial activity of sulfamoylbenzamide derivatives is an area of active investigation.

One study on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. For instance, a derivative showed significant efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 15.62 to 31.25 µmol/L.[9][10] Another derivative exhibited potent activity against Mycobacterium kansasii with MIC values between 1 and 4 µmol/L.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the 2-halo-5-sulfamoylbenzamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[13]

Conclusion and Future Directions

The 2-halo-5-sulfamoylbenzamide scaffold represents a promising platform for the development of novel therapeutic agents with a range of biological activities. The available data on 2-chloro derivatives demonstrates their potential as potent and selective enzyme inhibitors, particularly against h-NTPDases, and provides a strong foundation for exploring their anticancer and antimicrobial properties.

The introduction of a 2-fluoro substituent is a logical next step in the optimization of this chemical series. The unique properties of fluorine are anticipated to favorably modulate the biological activity and pharmacokinetic profile of these derivatives. Further research, including the synthesis and comprehensive biological evaluation of a library of 2-fluoro-5-sulfamoylbenzamide derivatives, is warranted to fully elucidate their therapeutic potential. Such studies will not only expand our understanding of the SAR of this important class of compounds but may also lead to the discovery of novel drug candidates for the treatment of a variety of diseases.

References

  • Hassan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21347-21360. Available from: [Link]

  • Hassan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 104, 104400. Available from: [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • El-Faham, A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(7), 1481-1515. Available from: [Link]

  • El-Faham, A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available from: [Link]

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  • Wikipedia. (n.d.). Broth microdilution. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. Available from: [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Available from: [Link]

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  • Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 57, 417-424. Available from: [Link]

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  • Zu, Z., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113362. Available from: [Link]

  • Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 57, 417-424. Available from: [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available from: [Link]

  • Am Ende, C. W., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(9), 2489-2495. Available from: [Link]

  • Gorniak, A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(21), 13444. Available from: [Link]

  • Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

  • Sannolla, P., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences, 24(24), 17291. Available from: [Link]

  • Cañabate, P., et al. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 10, 976311. Available from: [Link]

  • El-Sayed, M. A. F., et al. (2021). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 26(21), 6439. Available from: [Link]

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Validation

A Technical Guide to Cross-Reactivity Profiling of 2-Fluoro-5-sulfamoylbenzamide Derivatives

For researchers, scientists, and drug development professionals engaged in the optimization of compounds derived from the 2-Fluoro-5-sulfamoylbenzamide scaffold, a thorough understanding of their cross-reactivity profile...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the optimization of compounds derived from the 2-Fluoro-5-sulfamoylbenzamide scaffold, a thorough understanding of their cross-reactivity profile is paramount. This guide provides an in-depth comparison of methodologies to assess off-target interactions, supported by experimental data for representative compounds, to facilitate informed decision-making in lead candidate selection.

Introduction: The Significance of the 2-Fluoro-5-sulfamoylbenzamide Scaffold and the Imperative of Selectivity

The 2-Fluoro-5-sulfamoylbenzamide moiety is a key pharmacophore present in a number of clinically important small molecule inhibitors, most notably in the oncology space. Its structural features contribute to potent and specific interactions with target proteins, often kinases. However, the inherent nature of the ATP-binding pocket across the kinome presents a significant challenge in achieving absolute selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory requirement but a critical step in understanding the true biological activity of a compound and mitigating late-stage clinical attrition.[1][2]

This guide will dissect the experimental workflows for characterizing the selectivity of 2-Fluoro-5-sulfamoylbenzamide derivatives, using publicly available data for compounds such as the BRAF inhibitor Dabrafenib as a case study.

Strategic Approaches to Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves a combination of broad, high-throughput screening followed by more focused, hypothesis-driven assays.

Large-Scale Kinase Profiling: The "Big Picture"

The most effective initial step in assessing the selectivity of a putative kinase inhibitor is to screen it against a large, representative panel of kinases. This provides a broad overview of the compound's interaction landscape across the human kinome.

The KINOMEscan™ platform is an active site-directed competition binding assay that quantitatively measures the interaction of a compound with over 450 human kinases.[3][4][5] The primary output is the dissociation constant (Kd), which provides a direct measure of binding affinity.

Causality Behind Experimental Choice: Unlike traditional enzymatic assays that measure the inhibition of kinase activity (IC50), KINOMEscan™ measures direct binding. This is a crucial distinction as it is not dependent on the choice of substrate or ATP concentration and can identify interactions with both active and inactive kinase conformations. This provides a more fundamental and less biased assessment of a compound's intrinsic affinity for a wide range of kinases.

Cellular Target Engagement: Confirming Intracellular Activity

While in vitro binding assays are powerful, they do not fully recapitulate the complex environment within a living cell. Cellular target engagement assays are therefore essential to confirm that a compound interacts with its intended target (and potential off-targets) in a more physiologically relevant context.

CETSA® is a biophysical method that measures the thermal stabilization of a protein upon ligand binding.[6][7][8][9] The principle is that a protein bound to a ligand will be more resistant to heat-induced denaturation. This change in thermal stability can be quantified, providing evidence of target engagement within intact cells.

Causality Behind Experimental Choice: CETSA® offers the significant advantage of being a label-free method that can be performed in unmodified cells or even tissues. This avoids the potential artifacts introduced by cellular engineering or the use of tagged ligands, providing a more authentic measure of target interaction in a native biological system.

Broad Off-Target Liability Screening: Beyond the Kinome

To ensure the overall safety of a lead candidate, it is crucial to assess its potential for interactions with a wider range of protein classes beyond kinases, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

Commercial services like the Eurofins SafetyScreen44™ panel provide a standardized and cost-effective way to screen compounds against a panel of 44 targets known to be associated with adverse drug reactions.[10][11][12][13] These are typically radioligand binding or functional assays.

Causality Behind Experimental Choice: Early-stage screening against a broad panel of safety-relevant targets allows for the early identification and mitigation of potential liabilities. This proactive approach can save significant time and resources by deprioritizing compounds with unfavorable safety profiles before they advance to more costly preclinical and clinical studies.

Comparative Analysis of 2-Fluoro-5-sulfamoylbenzamide Derivatives

To illustrate the application of these methodologies, we will examine the cross-reactivity profiles of several kinase inhibitors, with a focus on Dabrafenib, which incorporates the 2-Fluoro-5-sulfamoylbenzamide scaffold.

Compound Structures:
  • Dabrafenib: A potent inhibitor of BRAFV600E.

  • TAK-632: A pan-RAF inhibitor.

  • PLX4720: A precursor to Vemurafenib, another BRAF inhibitor.

Table 1: Comparative Kinome Selectivity of Representative RAF Inhibitors
KinaseDabrafenib (% Control @ 10 µM)[5]PLX4720 (% Control @ 10 µM)[3]
BRAF <1 <1
BRAF-V600E <1 <1
CRAF <1 <1
ALK5 (TGFBR1)<35>35
ABL1>35>35
SRC>35>35
LCK>35>35
MEK1>35>35
ERK2>35>35
p38α>35>35

Data Interpretation: The KINOMEscan™ data, presented as "% Control", indicates the percentage of the kinase that remains unbound by the test compound at a given concentration. A lower percentage signifies stronger binding. As shown, both Dabrafenib and PLX4720 demonstrate high affinity for their primary targets (BRAF and CRAF). Notably, Dabrafenib shows some off-target activity against ALK5, a member of the TGF-beta receptor family. While this interaction is significantly weaker than its on-target activity, it highlights the importance of broad kinome screening to identify such potential cross-reactivities.

Structure-Activity Relationships and Selectivity

The selectivity of kinase inhibitors is often dictated by subtle differences in the ATP-binding pocket and the ability of the inhibitor to exploit these differences. For BRAF inhibitors like Dabrafenib, the 2-Fluoro-5-sulfamoylbenzamide moiety plays a crucial role in achieving high potency and selectivity. The sulfonamide group can form key hydrogen bonds within the kinase hinge region, while the overall conformation of the molecule is designed to fit the specific "DFG-in" or "DFG-out" state of the target kinase.[14][15] Modifications to the scaffold can have a profound impact on the selectivity profile, either by enhancing on-target affinity or by inadvertently introducing new off-target interactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experimental workflows discussed in this guide.

KINOMEscan™ Profiling (Adapted from DiscoverX Protocol)

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_capture Capture & Wash cluster_quant Quantification Compound Test Compound (in DMSO) Incubation Incubate Compound, Kinase, and Ligand Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Capture Capture Ligand-bound Kinase Incubation->Capture Wash Wash to Remove Unbound Kinase Capture->Wash Elution Elute Captured Kinase Wash->Elution qPCR Quantify DNA Tag via qPCR Elution->qPCR Data_Analysis Data_Analysis qPCR->Data_Analysis Calculate % Control

Caption: KINOMEscan™ Experimental Workflow.

  • Compound Preparation: The test compound is serially diluted in DMSO to the desired screening concentrations.

  • Assay Plate Preparation: A multi-well plate is prepared with the immobilized ligand pre-coated onto the surface.

  • Binding Reaction: The DNA-tagged kinase and the test compound are added to the wells. The plate is incubated to allow for competitive binding between the test compound and the immobilized ligand for the kinase's active site.[16]

  • Washing: The plate is washed to remove any unbound kinase and test compound.

  • Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using quantitative PCR (qPCR).

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control to calculate the "% Control" value. For Kd determination, a dose-response curve is generated.

Cellular Thermal Shift Assay (CETSA®) Protocol

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Quantification Cells Intact Cells Compound Test Compound or Vehicle Cells->Compound Incubate Heating Heat Cells to a Range of Temperatures Compound->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Quantification Quantify Target Protein (e.g., Western Blot, ELISA) Supernatant->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis Generate Melting Curve Radioligand_Binding_Workflow cluster_prep Assay Components cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection Receptor Receptor Preparation (Membranes or Cells) Incubation Incubate Components Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Data_Analysis Data_Analysis Scintillation->Data_Analysis Determine % Inhibition

Caption: Radioligand Binding Assay Workflow.

  • Assay Setup: In a multi-well plate, combine the receptor preparation (cell membranes or whole cells), a known concentration of a specific radioligand, and the test compound at various concentrations. [17][18][19]2. Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of radioligand binding by the test compound at each concentration and calculate the IC50 value.

Conclusion and Future Perspectives

The 2-Fluoro-5-sulfamoylbenzamide scaffold will undoubtedly continue to be a valuable starting point for the design of novel therapeutics. A comprehensive and early assessment of cross-reactivity is essential for the successful development of compounds derived from this and other privileged scaffolds. The strategic application of broad kinase profiling, cellular target engagement assays, and safety pharmacology panels provides a robust framework for identifying and mitigating potential off-target liabilities. As our understanding of the structural basis for kinase inhibitor selectivity deepens, we can anticipate the development of even more refined and predictive in silico and in vitro tools to guide the design of the next generation of highly selective and safe medicines.

References

  • HMS LINCS Project. KINOMEscan data. Retrieved from [Link]

  • Eurofins Discovery. KINOMEscan Technology. Retrieved from [Link]

  • LINCS Data Portal. Dabrafenib KINOMEscan. Retrieved from [Link]

  • eLife. Mechanism of Dimer Selectivity and Binding Cooperativity of BRAF Inhibitors. Retrieved from [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - FR. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • DiscoverX. KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). Molecules, 28(20), 7088.
  • Reaction Biology. Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Thompson, N., & Lyons, J. (2005). Recent progress in targeting the Raf/MEK/ERK pathway with inhibitors in cancer drug discovery. Current Opinion in Pharmacology, 5(4), 350-356.
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  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4051.
  • Okaniwa, M., et al. (2013). Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. Journal of Medicinal Chemistry, 56(16), 6478-6494.
  • Roskoski, R., Jr. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. Pharmacological Research, 178, 106173.
  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • ResearchGate. A panel of four melanoma cell lines was exposed to PLX-4720 using the... | Download Scientific Diagram. Retrieved from [Link]

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  • Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance. (2017). Cancers, 9(10), 133.
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  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination.
  • Roskoski, R., Jr. (2018). The structure and function of the BRAF protein kinase. Pharmacological Research, 127, 9-25.
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Comparative

A Researcher's Guide to Benchmarking 2-Fluoro-5-sulfamoylbenzamide Derivatives as Carbonic Anhydrase Inhibitors

In the landscape of modern medicinal chemistry, the sulfonamide functional group stands as a cornerstone in the design of targeted therapeutics.[1] Among these, derivatives of 2-Fluoro-5-sulfamoylbenzamide have emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the sulfonamide functional group stands as a cornerstone in the design of targeted therapeutics.[1] Among these, derivatives of 2-Fluoro-5-sulfamoylbenzamide have emerged as a promising class of molecules, primarily recognized for their potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark novel 2-Fluoro-5-sulfamoylbenzamide derivatives against established clinical standards. We will delve into the mechanistic rationale behind experimental design, provide detailed protocols for key assays, and present a clear structure for comparative data analysis.

The strategic inclusion of a fluorine atom in the 2-position of the benzamide scaffold is a key design element. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] When coupled with the critical sulfamoyl group, which anchors the inhibitor to the zinc ion in the CA active site, these derivatives present a powerful platform for developing isoform-specific inhibitors.[1]

This guide will focus on benchmarking against well-characterized CA inhibitors such as Acetazolamide and Methazolamide, which are used in the treatment of various conditions including glaucoma, epilepsy, and altitude sickness.[4][5] Furthermore, we will explore methodologies to assess the inhibitory potential against tumor-associated isoforms like carbonic anhydrase IX (CA IX), a key player in the hypoxic microenvironment of solid tumors.[6][7]

I. The Scientific Imperative: Understanding the Target and Rationale for Benchmarking

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, ion transport, and fluid balance. Consequently, the dysregulation of CA activity is implicated in a range of pathologies, making them attractive therapeutic targets.

The primary objective of this benchmarking guide is to provide a systematic approach to evaluate the potency and selectivity of novel 2-Fluoro-5-sulfamoylbenzamide derivatives. The rationale for the selected experimental workflow is to progress from broad enzymatic inhibition to more complex cellular and in vivo models, allowing for a comprehensive understanding of the candidate compounds' pharmacological profile.

cluster_0 Benchmarking Workflow In Vitro Enzymatic Assays In Vitro Enzymatic Assays (hCA I, II, IX, XII) Cell-Based Assays Cell-Based Assays (e.g., MDA-MB-231 under hypoxia) In Vitro Enzymatic Assays->Cell-Based Assays Potency & Selectivity In Vivo Models In Vivo Models (e.g., Xenograft Tumor Model) Cell-Based Assays->In Vivo Models Efficacy & Safety

Caption: A streamlined workflow for benchmarking novel carbonic anhydrase inhibitors.

II. Quantitative Comparison of Inhibitory Potency

A critical first step in benchmarking is the direct comparison of the inhibitory activity of the novel derivatives against known standards. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
Derivative 1 250851530
Derivative 2 15050510
Acetazolamide 25012255.7
Methazolamide 5014285.9

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimentally determined values.

III. Experimental Protocols: A Step-by-Step Guide

A. In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric Method)

This assay is a fundamental method to determine the inhibitory potency of the test compounds against purified hCA isoforms. The principle lies in monitoring the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic ester, 4-nitrophenyl acetate (4-NPA), to 4-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoforms (I, II, IX, XII)

  • 4-Nitrophenyl acetate (4-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (2-Fluoro-5-sulfamoylbenzamide derivatives)

  • Known standards (Acetazolamide, Methazolamide)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds and standards in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the test compound or standard solution at various concentrations to the respective wells. Include a control well with solvent only.

  • Add 10 µL of the purified hCA enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the 4-NPA substrate solution.

  • Immediately measure the absorbance at 400 nm at time zero and then every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Prepare Reagents Prepare Stock Solutions (Compounds, Standards, Enzyme, Substrate) Dispense Buffer & Compounds Dispense Buffer and Serially Diluted Compounds/Standards into 96-well Plate Prepare Reagents->Dispense Buffer & Compounds Add Enzyme Add Purified hCA Isoform and Incubate Dispense Buffer & Compounds->Add Enzyme Add Substrate Initiate Reaction with 4-NPA Add Enzyme->Add Substrate Measure Absorbance Kinetic Measurement of Absorbance at 400 nm Add Substrate->Measure Absorbance Calculate IC50 Data Analysis and IC50 Determination Measure Absorbance->Calculate IC50

Caption: Workflow for the in vitro spectrophotometric CA inhibition assay.

B. Cell-Based Assay for CA IX Inhibition under Hypoxic Conditions

To assess the efficacy of the derivatives in a more physiologically relevant context, a cell-based assay using a cancer cell line that overexpresses CA IX, such as MDA-MB-231, is crucial.[8] Hypoxia is induced to mimic the tumor microenvironment and stimulate CA IX expression.

Materials:

  • MDA-MB-231 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds and standards

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Western blotting reagents for CA IX expression analysis

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

  • Induce hypoxia by placing the cells in a hypoxia chamber (1% O2) or by treating them with a chemical inducer like CoCl2 for 24 hours.

  • Treat the hypoxic cells with various concentrations of the test compounds and standards for 48-72 hours.

  • Assess cell viability using a standard assay such as MTT.

  • In parallel, lyse cells treated under similar conditions to confirm CA IX expression and the effect of the inhibitors on its levels via Western blotting.

  • Calculate the IC50 values for cell growth inhibition under hypoxic conditions.

C. In Vivo Xenograft Tumor Model

For promising candidates, in vivo evaluation is the definitive step to determine anti-tumor efficacy. This typically involves a xenograft model where human cancer cells are implanted into immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • MDA-MB-231 cells

  • Matrigel

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume using calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CA IX and proliferation markers).

Cell Implantation Subcutaneous Injection of MDA-MB-231 cells in Mice Tumor Growth Allow Tumors to Reach Palpable Size Cell Implantation->Tumor Growth Randomization & Treatment Randomize into Groups and Administer Compound/Vehicle Tumor Growth->Randomization & Treatment Tumor Measurement Monitor Tumor Volume and Body Weight Randomization & Treatment->Tumor Measurement Endpoint Analysis Tumor Excision and Histological Analysis Tumor Measurement->Endpoint Analysis

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Fluoro-5-sulfamoylbenzamide

As a novel compound in the landscape of drug discovery and development, 2-Fluoro-5-sulfamoylbenzamide presents both exciting opportunities and critical safety considerations. This guide, developed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the landscape of drug discovery and development, 2-Fluoro-5-sulfamoylbenzamide presents both exciting opportunities and critical safety considerations. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for handling this compound. By moving beyond a simple checklist and explaining the rationale behind each safety protocol, we aim to foster a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard Profile
Hazard StatementGHS ClassificationImplication for Handling
H315Skin Irritation, Category 2Causes skin irritation. Prolonged or repeated contact should be avoided.
H319Eye Irritation, Category 2ACauses serious eye irritation. Direct contact can lead to significant injury.
H335Specific Target Organ Toxicity (Single Exposure), Category 3May cause respiratory irritation. Inhalation of dust should be minimized.

This table summarizes the potential hazards of 2-Fluoro-5-sulfamoylbenzamide based on data from structurally related compounds.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the potential hazards of 2-Fluoro-5-sulfamoylbenzamide. The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection: Shielding Against Irritation

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should meet the ANSI Z.87.1 standard and provide a complete seal around the eyes to protect against dust particles and accidental splashes[4].

  • Face Shield: When there is a risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles to provide a broader barrier of protection for the entire face[4][5].

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, chemically resistant gloves are essential.

  • Disposable Nitrile Gloves: These provide adequate protection against incidental contact with a wide range of chemicals[4]. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of nitrile gloves can provide an additional layer of safety.

  • Proper Glove Removal: Avoid cross-contamination by removing gloves correctly, ensuring the outer, potentially contaminated surface does not come into contact with your skin.

Body Protection: A Barrier for the Skin

Protective clothing is necessary to prevent the compound from coming into contact with your skin.

  • Laboratory Coat: A properly fitting, buttoned lab coat made of a suitable material like cotton is required[4].

  • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory practice to ensure maximum skin coverage[4][6].

Respiratory Protection: Guarding Against Inhalation

Engineering controls, such as fume hoods, are the primary method for controlling respiratory exposure. However, in situations where these are not sufficient, respiratory protection is necessary.

  • NIOSH-Approved Respirator: If there is a potential for generating dust or aerosols and engineering controls are inadequate, a NIOSH-approved respirator appropriate for the exposure level should be used[1][4]. A risk assessment should be conducted to determine the appropriate type of respirator.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-Fluoro-5-sulfamoylbenzamide is crucial for minimizing risk. The following workflow provides a procedural guide for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather All Materials (Compound, Solvents, Glassware, PPE) prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound (In Fume Hood) don_ppe->weigh dissolve 5. Dissolve/React (In Closed System if Possible) weigh->dissolve decontaminate 6. Decontaminate Glassware & Surfaces dissolve->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe dispose 8. Dispose of Waste (Segregated Chemical Waste) doff_ppe->dispose

Caption: Workflow for the safe handling of 2-Fluoro-5-sulfamoylbenzamide.

Experimental Protocol: From Weighing to Reaction
  • Preparation:

    • Designate a specific work area, preferably a certified chemical fume hood, for handling the compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible[1].

    • Gather all necessary materials, including the compound, solvents, glassware, and all required PPE.

    • Don the full complement of PPE as outlined above.

  • Handling:

    • Perform all manipulations that may generate dust, such as weighing, in the fume hood.

    • Handle the solid compound with care to avoid creating dust.

    • When dissolving or reacting the compound, use a closed system whenever feasible to minimize the release of vapors or aerosols.

    • Avoid direct contact with the skin, eyes, and clothing[7].

  • Post-Procedure:

    • Thoroughly decontaminate all glassware and work surfaces after use.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1].

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Fluoro-5-sulfamoylbenzamide and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Segregated Waste Streams: All waste containing 2-Fluoro-5-sulfamoylbenzamide, including unused compound, contaminated solvents, and disposable materials (e.g., gloves, weighing paper), must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Consult Local Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Incineration: For related compounds, disposal via a licensed professional waste disposal service, often involving incineration, is recommended[1].

By adhering to these detailed safety and handling protocols, researchers can confidently work with 2-Fluoro-5-sulfamoylbenzamide while ensuring their personal safety and the integrity of their research environment.

References

  • Synquest Labs. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzamide Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-sulfamoylbenzamide.
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  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Benzamide.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Office of Environment, Health and Safety.
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025). 2-Fluorobenzenesulfonamide Safety Data Sheet.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Thermo Fisher Scientific. (n.d.). Benzamide Safety Data Sheet.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sulphamic acid.
  • Santa Cruz Biotechnology. (n.d.). Benzamide Safety Data Sheet.
  • SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals.
  • PubChem. (n.d.). 2-Fluorobenzamide.
  • PubChem. (n.d.). Benzamide.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid.
  • Angene Chemical. (2021). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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